Butyl decyl phthalate
Description
Properties
IUPAC Name |
1-O-butyl 2-O-decyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-8-9-10-11-14-18-26-22(24)20-16-13-12-15-19(20)21(23)25-17-6-4-2/h12-13,15-16H,3-11,14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMAFLHPUNGKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052600 | |
| Record name | Butyl decyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-19-0 | |
| Record name | Butyl decyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl decyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plasticizer BDP | |
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| Record name | Butyl decyl phthalate | |
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| Record name | Butyl decyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BUTYL DECYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1O5S7879S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Comprehensive Physicochemical Profile of Butyl Decyl Phthalate (BDP): Implications for Pharmaceutical Extractables & Leachables
Topic: Comprehensive Physicochemical Profile of Butyl Decyl Phthalate (BDP) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes domain of pharmaceutical development, the integrity of the container closure system (CCS) is as critical as the drug substance itself.[1] Butyl Decyl Phthalate (BDP) , an asymmetric alkyl phthalate ester, represents a specific class of extractables and leachables (E&L) that demands rigorous characterization. Unlike its symmetric congeners (e.g., dibutyl phthalate), BDP's physicochemical behavior is governed by its amphiphilic asymmetry—a short butyl chain and a long decyl chain—creating unique partitioning dynamics in lipid-based drug formulations.
This guide provides an authoritative technical profile of BDP (CAS 89-19-0), synthesizing critical physicochemical data with validated analytical protocols. It is designed to empower formulation scientists and toxicologists to accurately predict migration risks and establish robust quality control measures.
Molecular Architecture & Identification
BDP is an ester of o-phthalic acid. Its structural asymmetry influences its viscosity, boiling point, and interaction with polymer matrices (typically PVC or elastomers).
| Parameter | Identifier / Value |
| Chemical Name | n-Butyl n-decyl phthalate |
| IUPAC Name | 1-butyl 2-decyl benzene-1,2-dicarboxylate |
| CAS Number | 89-19-0 |
| Molecular Formula | C₂₂H₃₄O₄ |
| SMILES | CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC |
| Molecular Weight | 362.51 g/mol |
| Structural Class | Asymmetric Phthalate Ester |
Critical Physicochemical Parameters
The following data points are consolidated from industrial standards and experimentally derived estimates. These parameters are the inputs for migration modeling (e.g., Fickian diffusion models) in stability studies.
Table 1: Physicochemical Properties of BDP[7]
| Property | Value | Context for Drug Development |
| Physical State | Viscous Liquid (at 20°C) | Facilitates migration through amorphous polymer regions. |
| Density | 0.997 g/cm³ (approx.) | Slightly less dense than water; distinct from heavier short-chain phthalates. |
| Boiling Point | 396–397 °C (at 760 mmHg)~215 °C (at 5 Torr) | High thermal stability; unlikely to volatilize during standard sterilization (autoclaving). |
| Melting/Pour Point | -50°C to -95°C | Remains liquid at ultra-low cold chain storage temperatures (-20°C to -80°C). |
| Refractive Index | 1.486 – 1.491 ( | Critical for detection in refractive index (RI) based HPLC methods. |
| Flash Point | ~211 °C (412 °F) | Relevant for manufacturing safety, not patient safety. |
| Vapor Pressure | < 0.01 mmHg (at 20°C) | Negligible headspace concentration; migration is primarily diffusion-driven. |
Solubility & Partitioning Dynamics
The partitioning behavior of BDP is the primary driver of its leaching potential.
-
Lipophilicity (LogP): BDP exhibits a high Octanol-Water Partition Coefficient (LogP ≈ 7.8 – 8.0 ).
-
Implication: BDP is highly hydrophobic. It will not readily leach into aqueous saline or buffer solutions. However, it poses a significant risk for lipid-based formulations (e.g., propofol emulsions), surfactant-containing biologics (Polysorbate 80), and fat-soluble vitamin injections.
-
-
Water Solubility: Practically insoluble (< 0.002 mg/L at 25°C).
-
Solvent Compatibility: Soluble in hexane, dichloromethane, acetone, and ethanol.
Analytical Methodologies: The "How-To"
Accurate quantification of BDP requires separating it from common laboratory contaminants (like DEHP). The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for E&L studies.
Protocol: Trace Quantification of BDP in Drug Formulations
Principle: Liquid-Liquid Extraction (LLE) followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Reagents:
-
Extraction Solvent: n-Hexane (HPLC Grade).
-
Internal Standard (IS): Benzyl benzoate or Deuterated Phthalate (
-DnBP).
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot 5.0 mL of drug product into a glass centrifuge tube (Teflon-lined cap).
-
Spike with Internal Standard (final conc. 100 ng/mL).
-
Add 5.0 mL n-Hexane.
-
-
Extraction:
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate phases.
-
Transfer the upper organic layer to a clean vial.
-
-
Concentration (Optional for Trace Analysis):
-
Evaporate hexane to 0.5 mL under a gentle nitrogen stream at 35°C.
-
-
GC-MS Analysis:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min.[2]
-
Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Detection (SIM Mode): Monitor ions m/z 149 (base peak for phthalates), m/z 223 , and m/z 293 (molecular ion fragment specific to asymmetric esters).
-
Visual: Analytical Workflow
Caption: Validated workflow for the extraction and quantification of BDP from aqueous/lipid drug matrices.
Stability & Degradation Mechanisms
Understanding the degradation of BDP is vital for distinguishing between the parent leachable and its metabolites/degradants, which may have different toxicological profiles.
Hydrolysis Pathway: Like all phthalate esters, BDP is susceptible to hydrolysis, particularly in high pH formulations (basic drugs) or under enzymatic activity (esterases in vivo).
-
Primary Hydrolysis: Cleavage of one ester bond yields a mono-ester (Mono-butyl phthalate or Mono-decyl phthalate) and an alcohol.
-
Secondary Hydrolysis: Breakdown of the mono-ester to Phthalic Acid (PA).
Note: The rate of hydrolysis for the decyl chain is sterically slower than the butyl chain.
Visual: Hydrolysis Degradation Pathway
Caption: Stepwise hydrolytic degradation of BDP into mono-esters and finally phthalic acid.
Risk Assessment Context
In the context of USP <1663> (Extractables) and USP <1664> (Leachables), BDP is flagged due to the general concern regarding phthalates as potential endocrine disruptors (anti-androgenic activity).
-
Toxicity Threshold: While specific toxicological data for BDP is sparser than for DEHP, it is generally grouped with high molecular weight phthalates. The "read-across" approach is often used in toxicological risk assessments (TRA).
-
Permitted Daily Exposure (PDE): Researchers must calculate the PDE based on the specific route of administration. For parenteral products, the safety margin is significantly lower than for oral routes due to the bypass of first-pass metabolism.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6963: Butyl decyl phthalate. PubChem. Available at: [Link]
-
U.S. Pharmacopeia (USP). USP <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[3] USP-NF. (Standard reference for E&L protocols).
-
International Organisation of Vine and Wine (OIV). Method of Determination of Phthalates by GC/MS (OIV-MA-AS323-10). OIV. Available at: [Link]
Sources
Molecular structure and isomers of butyl decyl phthalate
An In-depth Technical Guide to the Molecular Structure and Isomers of Butyl Decyl Phthalate
Abstract
Butyl decyl phthalate (BDP) is a significant member of the phthalic acid ester (PAE) family, primarily utilized as a plasticizer to enhance the flexibility and durability of polymeric materials. While often referred to as a single entity, BDP represents a complex class of chemical isomers. The specific arrangement of the butyl and decyl alkyl chains profoundly influences its physicochemical properties, industrial utility, analytical characterization, and toxicological profile. This guide provides a detailed exploration of the molecular architecture of BDP, delineates the extensive isomerism inherent to its structure, and discusses the analytical methodologies required for isomer differentiation. It is intended for researchers, chemists, and professionals in drug development and material science who require a nuanced understanding of this compound beyond its basic identification.
Core Molecular Structure of Butyl Decyl Phthalate
At its foundation, butyl decyl phthalate is a diester of 1,2-benzenedicarboxylic acid, commonly known as phthalic acid.[1][2] The core structure consists of a benzene ring to which two ester functional groups are attached at adjacent (ortho) positions. These ester groups are formed through the condensation of phthalic anhydride with two different alcohols: a four-carbon butanol and a ten-carbon decanol.[2]
The general chemical identity for the most commonly referenced butyl decyl phthalate is:
The IUPAC name for the straight-chain version is 1-O-butyl 2-O-decyl benzene-1,2-dicarboxylate.[4][7]
Caption: General synthesis workflow for Butyl Decyl Phthalate.
Physicochemical Properties and Data
The structure of the alkyl chains, particularly the degree of branching, significantly affects the physical properties of BDP isomers. Generally, increased branching leads to lower boiling points and alters viscosity. These properties are fundamental to the compound's function as a plasticizer.
Table 1: Key Identifiers and Properties for n-Butyl n-Decyl Phthalate (CAS 89-19-0)
| Property | Value | Source |
| IUPAC Name | 1-O-butyl 2-O-decyl benzene-1,2-dicarboxylate | |
| Molecular Formula | C22H34O4 | |
| Molecular Weight | 362.5 g/mol | |
| Boiling Point | 396-397 °C (est.); 215-216 °C @ 5 Torr | |
| SMILES | CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |
| InChIKey | NJMAFLHPUNGKOD-UHFFFAOYSA-N | |
| XLogP3-AA | 8.0 |
Analytical Methodologies for Isomer Differentiation
Distinguishing between BDP isomers is a significant analytical challenge due to their identical mass and similar chemical properties. Advanced analytical techniques are required for their separation and identification.
Chromatographic Techniques
Chromatography is the cornerstone for separating phthalate isomers. *[8] Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique. C[8]apillary GC columns with non-polar or intermediate-polarity stationary phases can resolve many structural isomers based on differences in their boiling points and interaction with the stationary phase. The mass spectrometer provides definitive identification based on fragmentation patterns, although isomers often yield very similar spectra. *[9] High-Performance Liquid Chromatography (HPLC): LC, particularly with modern UHPLC systems, offers an excellent alternative for separating isomeric mixtures that may be thermally labile. I[10][11]t provides enhanced selectivity for certain isomeric blends.
[10]#### 5.2. Advanced Separation: Ion Mobility-Mass Spectrometry (IM-MS)
For isomers that co-elute chromatographically and have nearly identical mass spectra, ion mobility-mass spectrometry provides an additional dimension of separation. T[12]his technique separates ions in the gas phase based on their size, shape, and charge (their collisional cross-section, CCS). Branched isomers, being more compact, will typically have smaller CCS values and travel faster through the ion mobility cell than their linear counterparts, allowing for their differentiation.
[12]#### 5.3. Experimental Protocol: Generic GC-MS Screening for BDP Isomers
-
Sample Preparation: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the sample matrix (e.g., polymer, biological fluid) using a suitable organic solvent like hexane or dichloromethane to isolate the phthalates.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC injection.
-
GC Separation:
-
Injector: Splitless mode, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 60 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line: 280 °C.
-
Acquisition Mode: Scan mode (e.g., m/z 40-500) for initial identification and Selected Ion Monitoring (SIM) for quantification of known isomers.
-
-
Data Analysis: Identify isomers by comparing retention times and mass spectra against certified reference standards of known BDP isomers.
Caption: Analytical workflow for the separation and identification of BDP isomers.
Toxicological Implications of Isomerism
From a toxicological and drug development perspective, it is critical to recognize that different isomers can exhibit distinct metabolic fates and biological activities. Phthalates are known endocrine disruptors, and their activity is often linked to their metabolites, primarily the monoesters formed after initial hydrolysis. T[4][13]he structure of the alkyl chain influences the rate and pathway of this metabolism. Therefore, a BDP product that is a mixture of branched isomers may have a different toxicological profile than a pure, straight-chain n-butyl n-decyl phthalate. This underscores the necessity of precise isomer identification in safety and risk assessments.
Conclusion
Butyl decyl phthalate is not a monolithic chemical entity but a diverse class of compounds defined by the structural isomerism of its butyl and decyl alkyl chains. This isomeric complexity is central to its function as a plasticizer and presents a significant challenge for analytical chemistry. For researchers and professionals in scientifically regulated fields, a thorough understanding of this isomerism is paramount for accurate material characterization, quality control, and the valid assessment of environmental and biological impact. The application of advanced chromatographic and mass spectrometric techniques is essential to resolve this complexity and ensure the safety and efficacy of products in which BDP is used.
References
- U.S. Environmental Protection Agency (EPA). (2025, December 4). 1,2-Benzenedicarboxylic acid, butyl decyl ester - Substance Details.
- Scent.vn. Butyl decyl phthalate (CAS 89-19-0): Odor profile, Properties, & IFRA compliance.
- National Center for Biotechnology Information (NCBI). Butyl decyl phthalate | C22H34O4 | CID 6963 - PubChem.
- The Good Scents Company. butyl decyl phthalate, 89-19-0.
- ChemicalBook. 89-19-0(BUTYL-N-DECYL PHTHALATE) Product Description.
- AccuStandard. Butyl decyl phthalate CAS # 89-19-0.
- Global Substance Registration System (GSRS). BUTYL DECYL PHTHALATE.
- Waters Corporation. (2020). DIFFERENTIATING PHTHALATE ISOMERS WITH MULTI-PASS CYCLIC ION MOBILITY AND RAPID SCREENING IN COSMETIC AND PERSONAL CARE PRODUCT. Waters Application Note 720006988EN.
- CORE. DETECTION AND QUANTIFICATION OF PHTHALATES IN LIQUID FOOD PRODUCTS BY GC-MS.
- MDPI. (2023, November 16). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.
- SIELC Technologies. (2025, October 7). HPLC Separation of Phthalates.
- National Institute of Standards and Technology (NIST). 1,2-Benzenedicarboxylic acid, butyl decyl ester.
- ScienceDirect. (2026, January 25). Analytical methodologies for the determination of phthalates in environmental matrices.
- Inxight Drugs. BUTYL DECYL PHTHALATE.
- National Institute of Standards and Technology (NIST). 1,2-Benzenedicarboxylic acid, butyl decyl ester.
- Encyclopedia.pub. (2023, June 13). Physical, Chemical, and Environmental Properties of Phthalates.
- Google Patents. (1963). US3096364A - Production of benzyl alkyl phthalates by ester interchange.
- National Center for Biotechnology Information (NCBI). Bacterial degradation of phthalate isomers and their esters.
- CAS Common Chemistry. Butyl decyl phthalate.
- Chiron. BMF 32 - Plasticizers: Phthalates and Adipates.
- University of Wisconsin-La Crosse. Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP).
- Brunel University Research Archive. The Estrogenic Activity of Phthalate Esters In Vitro.
Sources
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- 5. 89-19-0 CAS MSDS (BUTYL-N-DECYL PHTHALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 11. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
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A Comprehensive Technical Guide to the Thermodynamic Properties of Butyl Decyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the thermodynamic data for Butyl Decyl Phthalate (BDP), a compound of significant interest in various industrial and research applications. Given the scarcity of direct experimental data for BDP, this document focuses on the fundamental principles and detailed experimental methodologies for determining its key thermodynamic properties. By leveraging data from structurally analogous phthalates, this guide offers a robust framework for understanding and predicting the behavior of BDP.
Introduction to Butyl Decyl Phthalate (CAS 89-19-0)
Butyl decyl phthalate (BDP) is a high molecular weight phthalate ester primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC)[1]. Its low volatility and high thermal stability make it suitable for a range of applications[1]. However, like other phthalates, its potential environmental and health impacts are subjects of ongoing scientific scrutiny[1]. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its environmental fate and transport.
Physical and Chemical Properties
A summary of the known physical and chemical properties of Butyl Decyl Phthalate is presented in Table 1. It is important to note that some of these values are estimates and should be used with caution in the absence of experimentally verified data.
Table 1: Physical and Chemical Properties of Butyl Decyl Phthalate
| Property | Value | Source |
| CAS Number | 89-19-0 | [2] |
| Molecular Formula | C22H34O4 | [2] |
| Molecular Weight | 362.5 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 414.1°C (rough estimate) | [2] |
| Density | 1.0216 g/cm³ (rough estimate) | [2] |
| Refractive Index | 1.4860 (estimate) | [2] |
| LogP (Octanol-Water Partition Coefficient) | 7.809 (estimate) | [2] |
Vapor Pressure
The vapor pressure of a substance is a critical parameter that governs its volatility and is essential for modeling its behavior in various systems. For low-volatility compounds like BDP, direct measurement can be challenging. Several experimental techniques are employed to determine the vapor pressure of such substances accurately.
Experimental Methodologies for Vapor Pressure Determination
The Knudsen effusion method is a well-established technique for determining the vapor pressure of substances with low volatility. It relies on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.
Protocol for Knudsen Effusion Method:
-
Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small, thermostated container with a precisely drilled orifice of a known area.
-
Vacuum System: The Knudsen cell is placed within a high-vacuum chamber to ensure that the effusing molecules do not collide with background gas molecules.
-
Temperature Control: The cell is heated to and maintained at a precise, constant temperature.
-
Mass Loss Measurement: The rate of mass loss is measured over time. This can be achieved using a highly sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) Where:
-
dm/dt is the rate of mass loss
-
A is the area of the orifice
-
R is the ideal gas constant
-
T is the absolute temperature
-
M is the molar mass of the substance
-
Caption: Workflow for vapor pressure determination using the Knudsen effusion method.
The gas saturation method involves passing a known volume of an inert carrier gas over the surface of the sample at a constant temperature and then determining the amount of substance transported by the gas.
Protocol for Gas Saturation Method:
-
Sample Placement: The liquid or solid sample is placed in a thermostated saturator cell.
-
Carrier Gas Flow: A stream of inert gas (e.g., nitrogen) is passed through the saturator at a low, precisely controlled flow rate to ensure saturation.
-
Trapping: The gas stream exiting the saturator, now saturated with the vapor of the substance, is passed through a trap (e.g., a cold trap or a sorbent tube) to collect the vaporized sample.
-
Quantification: The amount of substance collected in the trap is quantified using an appropriate analytical technique (e.g., gas chromatography).
-
Vapor Pressure Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of the carrier gas passed, and the temperature.
Thermogravimetric analysis can be used to estimate vapor pressure by measuring the rate of mass loss of a sample as a function of temperature in a controlled atmosphere.
Protocol for TGA Method:
-
Sample Loading: A small, known mass of the sample is placed in a TGA pan.
-
Temperature Program: The sample is heated at a constant rate under a controlled flow of an inert gas.
-
Mass Loss Monitoring: The TGA instrument records the mass of the sample as a function of temperature.
-
Vapor Pressure Correlation: The rate of mass loss is related to the vapor pressure through calibration with standard substances of known vapor pressure.
Comparative Vapor Pressure Data for Alkyl Phthalates
Table 2: Vapor Pressure of Selected Alkyl Phthalates
| Phthalate Ester | CAS Number | Vapor Pressure (Pa) at 25°C | Reference |
| Dibutyl Phthalate | 84-74-2 | 1.4 x 10⁻³ | [3] |
| Di(2-ethylhexyl) Phthalate (DEHP) | 117-81-7 | 6.7 x 10⁻⁶ | [4] |
Enthalpy of Vaporization
The enthalpy of vaporization (ΔHvap) is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is a crucial parameter for understanding intermolecular forces and for various engineering calculations.
Experimental Methodologies for Enthalpy of Vaporization Determination
Differential scanning calorimetry can be used to directly measure the enthalpy of vaporization.
Protocol for DSC Method:
-
Sample Preparation: A small, accurately weighed amount of the liquid sample is placed in a volatile sample pan with a pinhole lid.
-
DSC Measurement: The sample is heated at a constant rate in the DSC instrument.
-
Peak Integration: The instrument measures the heat flow required to maintain the sample at the same temperature as a reference. The endothermic peak corresponding to the vaporization of the sample is integrated to determine the total heat absorbed.
-
Enthalpy Calculation: The enthalpy of vaporization is calculated by dividing the total heat absorbed by the mass of the sample.
Caption: Workflow for enthalpy of vaporization determination using DSC.
Correlation gas chromatography is an indirect method for determining the enthalpy of vaporization by measuring the retention time of a substance on a gas chromatographic column at different temperatures.
Comparative Enthalpy of Vaporization Data for Alkyl Phthalates
Table 3 provides enthalpy of vaporization data for related phthalate esters.
Table 3: Enthalpy of Vaporization of Selected Alkyl Phthalates
| Phthalate Ester | CAS Number | ΔHvap (kJ/mol) | Reference |
| Dibutyl Phthalate | 84-74-2 | 91.7 | [5] |
| Di(2-ethylhexyl) Phthalate (DEHP) | 117-81-7 | 128 | [6] |
Heat Capacity
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is an important property for heat transfer calculations and for understanding the thermal behavior of materials.
Experimental Methodology for Heat Capacity Determination
DSC is a common and accurate method for measuring the heat capacity of liquids and solids.
Protocol for DSC Method:
-
Baseline Measurement: An initial DSC run is performed with two empty sample pans to establish the baseline heat flow.
-
Standard Measurement: A second run is performed with a sapphire standard (a material with a well-known heat capacity) in one of the pans.
-
Sample Measurement: A third run is performed with the sample of interest in the pan.
-
Heat Capacity Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs using the following equation: Cp(sample) = (Cp(std) * m(std) / m(sample)) * (ΔHF(sample) - ΔHF(baseline)) / (ΔHF(std) - ΔHF(baseline)) Where:
-
Cp is the heat capacity
-
m is the mass
-
ΔHF is the heat flow difference between the sample and reference pans
-
Comparative Heat Capacity Data for Alkyl Phthalates
Table 4 presents heat capacity data for some common phthalate esters.
Table 4: Liquid Phase Heat Capacity of Selected Alkyl Phthalates
| Phthalate Ester | CAS Number | Heat Capacity (J/mol·K) at 298.15 K | Reference |
| Dibutyl Phthalate | 84-74-2 | 458.5 | [7] |
| Di(2-ethylhexyl) Phthalate (DEHP) | 117-81-7 | 680.7 | [7] |
Influence of Molecular Structure on Thermodynamic Properties
The thermodynamic properties of phthalate esters are strongly influenced by their molecular structure, particularly the length and branching of the alkyl chains.
-
Vapor Pressure: As the length of the alkyl chains increases, the molecular weight and intermolecular forces (van der Waals forces) increase, leading to a significant decrease in vapor pressure[4].
-
Enthalpy of Vaporization: Similarly, the enthalpy of vaporization increases with increasing alkyl chain length due to the stronger intermolecular attractions that must be overcome during vaporization[6].
-
Heat Capacity: The heat capacity generally increases with increasing molecular size and complexity, as larger molecules have more degrees of freedom for storing thermal energy[7].
Conclusion
While direct experimental thermodynamic data for butyl decyl phthalate remains limited, this guide provides a comprehensive overview of the established methodologies for determining its key thermodynamic properties. By understanding these experimental techniques and utilizing the comparative data from structurally similar phthalates, researchers and professionals can make informed estimations and predictions regarding the behavior of butyl decyl phthalate. Further experimental studies are warranted to provide definitive thermodynamic data for this important compound.
References
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Cheméo. Chemical Properties of Phthalic acid, butyl dec-2-yl ester. Available from: [Link]
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NIST Chemistry WebBook. 1,2-Benzenedicarboxylic acid, butyl decyl ester. Available from: [Link]
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PubChem. Butyl decyl phthalate. Available from: [Link]
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NIST Chemistry WebBook. Dibutyl phthalate. Available from: [Link]
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AKJournals. Heat capacities of some phthalate esters. Available from: [Link]
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ResearchGate. Heat Capacities of Some Phthalate Esters. Available from: [Link]
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NIST Chemistry WebBook. Dibutyl phthalate. Available from: [Link]
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Inchem.org. ICSC 0834 - BUTYL BENZYL PHTHALATE. Available from: [Link]
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NIST Chemistry WebBook. Dibutyl phthalate. Available from: [Link]
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ResearchGate. Vapour pressure of diethyl phthalate. Available from: [Link]
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SpringerLink. Enthalpy of Formation of Dibutyl Phthalate. Available from: [Link]
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ACS Publications. A Method for Measuring Vapor Pressures of Low-Volatility Organic Aerosol Compounds Using a Thermal Desorption Particle Beam Mass Spectrometer. Available from: [Link]
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ACS Publications. Determination of Vapor Pressure of Low-Volatility Compounds Using a Method To Obtain Saturated Vapor with Coated Capillary Columns. Available from: [Link]
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ResearchGate. determination of saturation vapor pressure of low volatile substances through the study of evaporation rate by thermogravimetric analysis. Available from: [Link]
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PubMed. Determination of vapor pressure of low-volatility compounds using a method to obtain saturated vapor with coated capillary columns. Available from: [Link]
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MDPI. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Available from: [Link]
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Wikipedia. Dibutyl phthalate. Available from: [Link]
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ResearchGate. Heat capacity measurements of pure fatty acid methyl esters and biodiesels from 250 to 390 K. Available from: [Link]
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AIP Publishing. Theoretical Study of Diallyl Phthalate Using Density Functional Theory. Available from: [Link]
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Cheméo. Chemical Properties of Diethyl Phthalate (CAS 84-66-2). Available from: [Link]
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ResearchGate. Enthalpy of vaporization measurements by calorimetric techniques. Available from: [Link]
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ACS Publications. Vapor Pressures and Vaporization Enthalpies of a Series of Dialkyl Phthalates by Correlation Gas Chromatography. Available from: [Link]
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The Royal Society of Chemistry. CHAPTER 6 Calorimetric Determination of Enthalpies of Vaporization. Available from: [Link]
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ResearchGate. Vapor Pressures and Vaporization Enthalpies of a Series of Dialkyl Phthalates by Correlation Gas Chromatography. Available from: [Link]
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Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Twin calorimeter for the determination of enthalpies of vaporization of small samples from 300 to 420 K. Available from: [Link]
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ResearchGate. (PDF) Physical-Chemical Properties and Evaluative Fate Modelling of Phthalate Esters. Available from: [Link]
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An In-depth Technical Guide to the Solubility Parameters of Butyl Decyl Phthalate in Organic Solvents
Introduction
In the realms of pharmaceutical sciences, polymer chemistry, and materials development, the principle of "like dissolves like" is a foundational concept that governs the miscibility and compatibility of substances. Quantifying this principle is crucial for predicting material performance, designing effective drug delivery systems, and formulating stable solutions. Solubility parameters provide a robust framework for such predictions. This technical guide offers an in-depth exploration of the solubility parameters of Butyl Decyl Phthalate (BDP), a widely used plasticizer, in various organic solvents. For researchers, scientists, and drug development professionals, a thorough understanding of BDP's solubility characteristics is paramount for optimizing formulations, ensuring product stability, and predicting interactions within complex matrices.
This guide will delve into the theoretical underpinnings of both Hildebrand and Hansen solubility parameters, provide a detailed, step-by-step calculation of these parameters for Butyl Decyl Phthalate using established group contribution methods, and present a comprehensive overview of its predicted solubility in a range of common organic solvents. Furthermore, we will outline standardized experimental protocols for the empirical determination of these parameters, thereby providing a complete theoretical and practical toolkit for the application scientist.
I. The Theoretical Framework of Solubility
The solubility of a material in a solvent is governed by the change in Gibbs free energy of mixing (ΔGm). For dissolution to occur spontaneously, ΔGm must be negative. This is dictated by the balance between the enthalpy of mixing (ΔHm) and the entropy of mixing (ΔSm). While entropy of mixing for non-polymeric systems is generally favorable, the enthalpy of mixing, which relates to the intermolecular forces between solute and solvent molecules, is often the determining factor.
A. The Hildebrand Solubility Parameter (δ)
The simplest model for quantifying the enthalpic contribution to solubility is the Hildebrand solubility parameter (δ), which is defined as the square root of the cohesive energy density (CED). The CED represents the energy required to completely separate the molecules of a unit volume of liquid to an infinite distance[1].
δ = (CED)½ = [(ΔH_v - RT)/V_m]½
Where:
-
ΔH_v is the molar heat of vaporization.
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
-
V_m is the molar volume.
The core principle of the Hildebrand parameter is that two substances are likely to be miscible if their δ values are similar, leading to a small, positive enthalpy of mixing[1]. However, the Hildebrand parameter is a single value and does not account for the specific types of intermolecular interactions, such as polar forces and hydrogen bonding, which limits its predictive power for more complex systems[1].
B. Hansen Solubility Parameters (HSP)
To address the limitations of the single-parameter Hildebrand model, Charles Hansen proposed a three-dimensional approach that dissects the total cohesive energy into contributions from dispersion forces (d), polar forces (p), and hydrogen bonding (h)[2].
The relationship between the total Hildebrand parameter (δt) and the three Hansen parameters is given by:
δ_t² = δ_d² + δ_p² + δ_h²
-
δ_d (Dispersion Parameter): Represents the energy from London dispersion forces, which arise from temporary fluctuations in electron density. These forces are present in all molecules.
-
δ_p (Polar Parameter): Accounts for the energy from dipole-dipole interactions between permanently polar molecules.
-
δ_h (Hydrogen Bonding Parameter): Quantifies the energy from the strong electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.
This three-dimensional approach allows for a much more nuanced prediction of solubility. The Hansen solubility parameters of a solute and a solvent are treated as coordinates in a three-dimensional "Hansen space." The closer the coordinates of two substances, the more likely they are to be miscible. This "distance" (Ra) in Hansen space is calculated as follows:
Ra = [4(δ_d,solute - δ_d,solvent)² + (δ_p,solute - δ_p,solvent)² + (δ_h,solute - δ_h,solvent)²]½
For a solute to be soluble in a solvent, this calculated distance (Ra) should be less than the interaction radius (R0) of the solute, which defines a "solubility sphere" in Hansen space.
Caption: Evolution from Hildebrand to Hansen Solubility Parameters.
II. Determination of Butyl Decyl Phthalate Solubility Parameters
Due to the low volatility of polymers and many plasticizers like butyl decyl phthalate, their solubility parameters cannot be easily determined from heat of vaporization data. Instead, they are often estimated using group contribution methods or determined experimentally through indirect methods[3][4].
A. Theoretical Estimation via Group Contribution Methods
Group contribution methods are powerful theoretical tools that allow for the estimation of solubility parameters based solely on the molecular structure of a compound[5]. These methods assume that each functional group within a molecule contributes a specific value to the overall molar attraction constants and molar volume.
For this guide, we will employ the Van Krevelen-Hoftyzer method to calculate the Hansen Solubility Parameters of Butyl Decyl Phthalate. The molar volume (Vm) will be calculated using the Fedors method [6][7].
Molecular Structure of Butyl Decyl Phthalate:
-
Chemical Formula: C₂₂H₃₄O₄
-
Structure: An aromatic ring with two ester groups at positions 1 and 2. One ester group is attached to a butyl chain, and the other to a decyl chain.
Step 1: Group Contribution Breakdown
The butyl decyl phthalate molecule is broken down into its constituent groups as shown in the table below.
| Group | Number of Groups (n) |
| -CH₃ | 2 |
| -CH₂- | 11 |
| -COO- (ester) | 2 |
| C₆H₄ (aromatic) | 1 |
Step 2: Calculation of Molar Volume (Vm) using Fedors Method
The molar volume is calculated by summing the contributions of each group.
| Group | Number of Groups (n) | Vm Contribution (cm³/mol) | Total Vm (cm³/mol) |
| -CH₃ | 2 | 33.5 | 67.0 |
| -CH₂- | 11 | 16.1 | 177.1 |
| -COO- | 2 | 18.0 | 36.0 |
| C₆H₄ | 1 | 71.4 | 71.4 |
| Total | 351.5 |
Step 3: Calculation of Hansen Parameters using Van Krevelen-Hoftyzer Method
The Hansen parameters are calculated using the following equations:
-
δd = Σ(F_di) / Vm
-
δp = [Σ(F_pi²)]^½ / Vm
-
δh = [Σ(E_hi) / Vm]^½
The group contribution values for F_di, F_pi, and E_hi are sourced from established literature[4].
| Group | n | F_di (J^0.5 cm^1.5/mol) | F_pi (J^0.5 cm^1.5/mol) | E_hi (J/mol) | Total F_di | Total F_pi² | Total E_hi |
| -CH₃ | 2 | 420 | 0 | 0 | 840 | 0 | 0 |
| -CH₂- | 11 | 270 | 0 | 0 | 2970 | 0 | 0 |
| -COO- | 2 | 410 | 700 | 2500 | 820 | 980000 | 5000 |
| C₆H₄ | 1 | 1315 | 200 | 400 | 1315 | 40000 | 400 |
| Total | 5945 | 1020000 | 5400 |
Now, we can calculate the Hansen parameters:
-
δd = 5945 / 351.5 = 16.91 MPa^½
-
δp = (1020000)^½ / 351.5 = 1009.95 / 351.5 = 2.87 MPa^½
-
δh = (5400 / 351.5)^½ = (15.36)^½ = 3.92 MPa^½
Step 4: Calculation of Total Hildebrand Solubility Parameter (δt)
δ_t² = (16.91)² + (2.87)² + (3.92)² δ_t² = 285.95 + 8.24 + 15.37 = 309.56 δ_t = (309.56)^½ = 17.59 MPa^½
Summary of Calculated Solubility Parameters for Butyl Decyl Phthalate:
| Parameter | Value (MPa^½) |
| δd (Dispersion) | 16.91 |
| δp (Polar) | 2.87 |
| δh (Hydrogen Bonding) | 3.92 |
| δt (Total Hildebrand) | 17.59 |
These calculated values provide a strong theoretical basis for predicting the solubility of butyl decyl phthalate in a wide array of organic solvents.
B. Experimental Determination of Solubility Parameters
Experimental methods provide an empirical validation of the theoretically derived solubility parameters. These methods typically involve observing the interaction of the solute (in this case, butyl decyl phthalate) with a series of well-characterized solvents.
Protocol: Swelling-Based Determination for a Compatible Polymer
Since butyl decyl phthalate is a plasticizer, its solubility parameters are often determined in the context of its compatibility with a polymer. This protocol outlines a method to determine the Hansen Solubility Parameters of a polymer, which would ideally match those of a good plasticizer like BDP.
Caption: Workflow for HSP determination via the swelling method.
Methodology:
-
Polymer Film Preparation: Prepare thin films of a cross-linked polymer for which butyl decyl phthalate is a known plasticizer (e.g., PVC). The cross-linking prevents complete dissolution.
-
Solvent Selection: Choose a set of at least 20-30 organic solvents with a wide range of well-documented Hansen solubility parameters.
-
Immersion and Equilibration: Accurately weigh small, uniform pieces of the polymer film and immerse each in a separate vial containing one of the selected solvents. Seal the vials to prevent solvent evaporation and allow them to equilibrate at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours).
-
Swelling Measurement: After equilibration, remove each polymer sample, quickly blot the surface with a lint-free cloth to remove excess solvent, and immediately weigh the swollen film.
-
Data Analysis:
-
Calculate the degree of swelling for each solvent.
-
Categorize the solvents as "good" (those causing significant swelling) or "poor" (those causing little to no swelling).
-
Using specialized software (such as HSPiP), input the Hansen parameters of all the tested solvents and their classification ("good" or "poor"). The software will then calculate the center point of the solubility sphere that best encompasses the "good" solvents. This center point represents the Hansen Solubility Parameters of the polymer. A compatible plasticizer like butyl decyl phthalate is expected to have very similar HSP values.
-
III. Predicted Solubility of Butyl Decyl Phthalate in Common Organic Solvents
Based on the theoretically calculated Hansen Solubility Parameters for butyl decyl phthalate (δd = 16.91, δp = 2.87, δh = 3.92 MPa^½), we can predict its solubility in various organic solvents. The table below presents these predictions, calculated using the Hansen distance (Ra). A smaller Ra value indicates a higher likelihood of solubility.
| Solvent Class | Solvent | δd (MPa^½) | δp (MPa^½) | δh (MPa^½) | Ra (calc.) | Predicted Solubility |
| Alcohols | Methanol | 15.1 | 12.3 | 22.3 | 19.3 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.8 | Low | |
| Isopropanol | 15.8 | 6.1 | 16.4 | 13.3 | Moderate | |
| Ketones | Acetone | 15.5 | 10.4 | 7.0 | 8.8 | High |
| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 6.6 | High | |
| Esters | Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.8 | High |
| Butyl Acetate | 15.8 | 3.7 | 6.3 | 3.1 | High | |
| Aromatic Hydrocarbons | Toluene | 18.0 | 1.4 | 2.0 | 2.9 | High |
| Xylene | 17.8 | 1.0 | 3.1 | 2.5 | High | |
| Aliphatic Hydrocarbons | n-Hexane | 14.9 | 0.0 | 0.0 | 5.5 | Moderate |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 5.3 | Moderate | |
| Chlorinated Solvents | Dichloromethane | 17.0 | 7.3 | 7.1 | 6.4 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 2.2 | High |
IV. Conclusion
This technical guide has provided a comprehensive overview of the solubility parameters of butyl decyl phthalate. By leveraging theoretical group contribution methods, specifically the Van Krevelen-Hoftyzer and Fedors methods, we have calculated the Hansen Solubility Parameters (δd = 16.91, δp = 2.87, δh = 3.92 MPa^½) and the total Hildebrand solubility parameter (δt = 17.59 MPa^½) for butyl decyl phthalate. These values are instrumental in predicting its miscibility with a wide range of organic solvents, as demonstrated in the provided solubility table.
The outlined experimental protocol for swelling studies further equips the researcher with a practical method for the empirical determination and validation of these parameters, particularly within the context of polymer-plasticizer compatibility. The principles and data presented herein serve as a critical resource for formulation scientists and researchers in the pharmaceutical and materials science industries, enabling more informed solvent selection, prediction of material interactions, and the rational design of robust and stable formulations.
References
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Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
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Barton, A. F. M. (1991). Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press. [Link]
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Hildebrand, J. H. (1936). The solubility of non-electrolytes. Reinhold Publishing Corporation. [Link]
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Just, S., et al. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. European Journal of Pharmaceutics and Biopharmaceutics, 85(3), 1191-1199. [Link]
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Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Hansen-Solubility. [Link]
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Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154. [Link]
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Grulke, E. A. (1999). Solubility Parameter Values. In J. Brandrup, E. H. Immergut, & E. A. Grulke (Eds.), Polymer Handbook (4th ed., pp. VII/675-VII/714). Wiley. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6963, Butyl decyl phthalate. [Link]
-
Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; Their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier. [Link]
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An In-depth Technical Guide to the Vapor Pressure and Volatility of Butyl Decyl Phthalate
Introduction
Butyl decyl phthalate (BDP), a phthalic acid ester, is primarily utilized as a plasticizer to impart flexibility to polymers, particularly polyvinyl chloride (PVC).[1] Its applications span a wide range of products, including building materials, adhesives, and packaging.[1][2] Understanding the vapor pressure and volatility of BDP is of paramount importance for several reasons. For researchers and drug development professionals, these characteristics are critical for assessing material stability, predicting shelf life, and evaluating potential human exposure through inhalation.[1][3] In environmental science, these properties govern the compound's fate and transport in the atmosphere, its potential for long-range transport, and its partitioning between environmental compartments.[4][5] This guide provides a comprehensive technical overview of the physicochemical properties of BDP, with a focus on its vapor pressure and the experimental methodologies used for its determination.
Physicochemical Properties of Butyl Decyl Phthalate
The volatility of a chemical is intrinsically linked to its molecular structure and resulting physical properties. BDP is a high molecular weight phthalate, which suggests low volatility.[4] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Chemical Formula | C22H34O4 | [6] |
| Molecular Weight | 362.5 g/mol | [1][6] |
| CAS Number | 89-19-0 | [1][7] |
| Boiling Point | 396.00 to 397.00 °C @ 760.00 mm Hg (estimated) | [2] |
| Melting Point | -95 °C (-139 °F) | [7] |
| logP (o/w) | 7.809 (estimated) | [2] |
| Water Solubility | 0.001832 mg/L @ 25 °C (estimated) | [2] |
Note: Some values are estimated due to the low volatility and experimental challenges associated with this compound.
Understanding Vapor Pressure and Volatility
Vapor pressure is defined as the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[8][9][10] It is a fundamental measure of a substance's tendency to evaporate or sublimate.[3][10] Volatility is a qualitative term that describes how readily a substance vaporizes. For semi-volatile organic compounds (SVOCs) like butyl decyl phthalate, the vapor pressure is typically low, meaning it evaporates slowly at ambient temperatures.[11]
The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, which demonstrates that vapor pressure increases with temperature.[12] Due to the low volatility of many phthalates, direct measurement of vapor pressure at ambient temperatures is challenging.[13][14] Therefore, measurements are often conducted at elevated temperatures, and the results are extrapolated to lower temperatures.[5]
Experimental Determination of Vapor Pressure for Low-Volatility Compounds
The accurate determination of vapor pressure for low-volatility compounds like butyl decyl phthalate requires specialized techniques. The Organisation for Economic Co-operation and Development (OECD) Guideline 104 for vapor pressure testing outlines several accepted methods.[15][16][17][18] For any chosen method, the vapor pressure should be determined at a minimum of two temperatures to establish the vapor pressure curve.[15][16] For low-volatility compounds measured by effusion or gas saturation methods, a temperature range of 120 to 150°C is often recommended.[15][17]
Below are detailed protocols for three common methods suitable for substances with low vapor pressure.
Gas Saturation Method (Transpiration Method)
This is a widely used indirect method for determining vapor pressures below 1 kPa.[19][20]
Causality Behind Experimental Choices: The core principle is to saturate a precisely known volume of an inert carrier gas with the vapor of the substance being tested.[19] The choice of an inert gas (like nitrogen or helium) is crucial to prevent any reaction with the sample.[19][21] The flow rate must be slow enough to ensure complete saturation but fast enough for a measurable amount of substance to be transported in a reasonable time.[22] The temperature of the saturator must be controlled with high precision, as vapor pressure is highly temperature-dependent.[20] The transported substance is then collected in a trap (e.g., a cold trap or a sorbent tube), and its mass is determined gravimetrically or by chromatography.
Experimental Protocol:
-
Preparation: A sample of butyl decyl phthalate is placed into a thermostatically controlled saturation column. The temperature of the column is precisely maintained.
-
Saturation: A pre-heated inert carrier gas (e.g., nitrogen) is passed through the saturation column at a slow, constant, and accurately measured flow rate.[20]
-
Collection: The gas stream, now saturated with BDP vapor, exits the column and passes through a collection trap (e.g., a cold trap or a tube with a suitable adsorbent) to capture the vaporized BDP.[23]
-
Quantification: The mass of the collected BDP is determined.
-
Calculation: The vapor pressure (P) is calculated using the ideal gas law, incorporating the mass of the condensed vapor (m), the total volume of the gas that has passed through the column (V), the temperature (T), and the molar mass of the substance (M).[19]
Knudsen Effusion Method
The Knudsen effusion method is a dynamic gravimetric technique particularly suited for measuring the very low vapor pressures of solids and liquids.[3][10]
Causality Behind Experimental Choices: This method relies on measuring the rate of mass loss of a substance effusing through a small orifice in a Knudsen cell into a high vacuum.[3][24] The vacuum is essential to ensure that the molecules escaping through the orifice do not collide with other gas molecules and return to the cell. The orifice must be small enough that the equilibrium between the condensed and vapor phases within the cell is not significantly disturbed. The rate of mass loss is directly proportional to the vapor pressure at a given temperature.[10] A highly sensitive microbalance is required to detect the small changes in mass over time.[3]
Experimental Protocol:
-
Sample Loading: A small amount of butyl decyl phthalate (typically 1-100 mg) is placed into a Knudsen cell, which is a small container with a precisely drilled orifice of a known area.[3][10]
-
Vacuum & Temperature Control: The cell is placed in a high-vacuum chamber and heated to a stable, precisely controlled temperature.[10][24]
-
Mass Loss Measurement: As the BDP effuses through the orifice, the resulting mass loss is continuously monitored over time by an ultra-sensitive microbalance.[3]
-
Data Acquisition: The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time data at a constant temperature.[3]
-
Calculation: The vapor pressure (P) is calculated using the Knudsen equation, which relates the rate of mass loss to the vapor pressure, orifice area, temperature, and molar mass of the substance.[10]
Conclusion
Butyl decyl phthalate is characterized by a very low vapor pressure and, consequently, low volatility at ambient temperatures. This is consistent with its high molecular weight and intended function as a stable plasticizer. The accurate measurement of its vapor pressure is experimentally challenging and requires specialized techniques such as the gas saturation method or the Knudsen effusion method, typically performed at elevated temperatures. Thermogravimetric analysis also serves as a valuable tool for assessing its thermal stability and relative volatility. For researchers, a thorough understanding of these properties and the methods used to determine them is essential for material characterization, safety assessment, and predicting environmental behavior.
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Garland, C. W., et al. (2022, August 26). KNUDSEN EFFUSION. Retrieved from [Link]
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The Unseen Breakdown: A Technical Guide to the Biodegradation of Long-Chain Phthalate Esters
This in-depth technical guide provides a comprehensive exploration of the microbial degradation pathways of long-chain phthalate esters (PAEs), compounds of significant environmental concern due to their widespread use as plasticizers and their endocrine-disrupting properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biochemical processes that govern the environmental fate of these complex xenobiotics. We will delve into the enzymatic machinery, metabolic intermediates, and the distinct aerobic and anaerobic routes that microorganisms employ to dismantle these persistent pollutants.
Introduction: The Challenge of Long-Chain Phthalate Esters
Long-chain phthalate esters, such as di-(2-ethylhexyl) phthalate (DEHP), are characterized by their bulky, branched alkyl chains, which confer desirable properties to plastics but also contribute to their environmental persistence.[1] The microbial breakdown of these molecules is the primary mechanism for their removal from ecosystems.[2][3] This guide will dissect the multi-step biodegradation process, from the initial hydrolytic cleavage to the central metabolic pathways that ultimately convert these complex pollutants into benign cellular components.
The Initial Assault: Enzymatic Hydrolysis of the Ester Bonds
The first and often rate-limiting step in the biodegradation of all PAEs is the hydrolysis of their ester bonds, which liberates the phthalate moiety and the corresponding long-chain alcohols.[1][3] This crucial step is catalyzed by a diverse group of enzymes, primarily esterases and lipases.[4][5]
Key Hydrolytic Enzymes and Their Specificity
The efficiency of this initial cleavage is highly dependent on the structure of the PAE and the substrate specificity of the microbial enzymes. PAEs with longer and more branched alkyl chains, like DEHP, are generally more resistant to hydrolysis than their short-chain counterparts.[1][6]
Microbial hydrolases involved in PAE degradation can be broadly categorized:[4][5]
-
Type I Enzymes (Diesterases): These enzymes hydrolyze one of the two ester bonds, converting the parent diester into a monoester intermediate (e.g., DEHP to mono-(2-ethylhexyl) phthalate or MEHP).
-
Type II Enzymes (Monoesterases): These enzymes act on the monoester intermediate, cleaving the remaining ester bond to release phthalic acid and the second alcohol molecule.
-
Type III Enzymes: These versatile enzymes can hydrolyze both ester bonds of the PAE.
Most known PAE hydrolases belong to the family IV of esterases, which share sequence homology with mammalian hormone-sensitive lipases.[4][6] However, their efficiency against long-chain PAEs can be limited by steric hindrance from the bulky alkyl chains.[6]
Experimental Protocol: Screening for PAE-Hydrolyzing Activity
A common method to screen for and characterize PAE-hydrolyzing enzymes from microbial cultures is as follows:
-
Cultivation: Grow the microbial isolate or consortium in a minimal salt medium supplemented with the target long-chain PAE (e.g., 100 mg/L DEHP) as the sole carbon source.[2][7]
-
Enzyme Extraction: After a suitable incubation period (e.g., 3-5 days), separate the cells from the culture medium by centrifugation. Prepare a cell-free extract by sonication or other cell lysis methods, followed by centrifugation to remove cellular debris.
-
Enzyme Assay:
-
Analysis: Extract the remaining PAE and its metabolites (monoester and phthalic acid) with an organic solvent. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the decrease in the parent compound and the appearance of hydrolysis products.[7][9][10]
Divergent Paths: Aerobic vs. Anaerobic Degradation of the Phthalate Ring
Following hydrolysis, the central phthalic acid molecule is channeled into distinct degradation pathways depending on the availability of oxygen.
The Aerobic Pathway: Oxygen as a Co-substrate
Under aerobic conditions, the degradation of phthalate is initiated by the action of dioxygenase enzymes.[1][3] These enzymes incorporate molecular oxygen into the aromatic ring, leading to its destabilization and eventual cleavage.
The key steps in the aerobic degradation of phthalate are:[1][3]
-
Dioxygenation: Phthalate dioxygenase, a Rieske non-heme iron oxygenase, catalyzes the addition of two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol.
-
Dehydrogenation: A dehydrogenase then oxidizes the cis-dihydrodiol to a dihydroxyphthalate intermediate.
-
Decarboxylation: A decarboxylase removes one of the carboxyl groups, yielding protocatechuate (3,4-dihydroxybenzoate).
-
Ring Cleavage: Protocatechuate is a central intermediate in the aerobic degradation of many aromatic compounds and is subsequently cleaved by either ortho- or meta-ring cleavage dioxygenases.
-
TCA Cycle Integration: The resulting aliphatic products are further metabolized and funneled into the tricarboxylic acid (TCA) cycle.
Phthalate [fillcolor="#F1F3F4"]; Dihydrodiol [label="cis-Phthalate Dihydrodiol", fillcolor="#F1F3F4"]; Dihydroxyphthalate [label="Dihydroxyphthalate", fillcolor="#F1F3F4"]; Protocatechuate [label="Protocatechuate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RingCleavage [label="Ring Cleavage Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCA [label="TCA Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"];
Phthalate -> Dihydrodiol [label="Phthalate Dioxygenase"]; Dihydrodiol -> Dihydroxyphthalate [label="Dehydrogenase"]; Dihydroxyphthalate -> Protocatechuate [label="Decarboxylase"]; Protocatechuate -> RingCleavage [label="Dioxygenase"]; RingCleavage -> TCA; }
Caption: Aerobic degradation pathway of the phthalate ring.The Anaerobic Pathway: A CoA-Dependent Strategy
In the absence of oxygen, microorganisms employ a fundamentally different strategy to break down the stable aromatic ring of phthalate.[3] This pathway involves the activation of the phthalate molecule with coenzyme A (CoA).
The key steps in the anaerobic degradation of phthalate are:[3]
-
CoA Ligation: Phthalate is activated to phthaloyl-CoA by a CoA ligase or CoA transferase.
-
Decarboxylation: The key enzymatic step is the decarboxylation of phthaloyl-CoA to benzoyl-CoA, catalyzed by the oxygen-sensitive enzyme phthaloyl-CoA decarboxylase.
-
Benzoyl-CoA Pathway: Benzoyl-CoA is a central intermediate in the anaerobic metabolism of aromatic compounds and is further degraded through a series of reduction and ring-opening reactions.
-
TCA Cycle Integration: The resulting aliphatic intermediates are ultimately channeled into the TCA cycle.
Phthalate [fillcolor="#F1F3F4"]; PhthaloylCoA [label="Phthaloyl-CoA", fillcolor="#F1F3F4"]; BenzoylCoA [label="Benzoyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; RingReduction [label="Ring Reduction & Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCA [label="TCA Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"];
Phthalate -> PhthaloylCoA [label="CoA Ligase/Transferase"]; PhthaloylCoA -> BenzoylCoA [label="Phthaloyl-CoA Decarboxylase"]; BenzoylCoA -> RingReduction; RingReduction -> TCA; }
Caption: Anaerobic degradation pathway of the phthalate ring.Dismantling the Side Chains: The Fate of Long-Chain Alcohols
The complete mineralization of long-chain PAEs requires the degradation of the released alkyl alcohols. The metabolic fate of these alcohols, such as 2-ethylhexanol from DEHP, is primarily through a modified beta-oxidation pathway.
Beta-Oxidation of 2-Ethylhexanol
The branched nature of 2-ethylhexanol necessitates a specific metabolic route. Under aerobic conditions, the degradation likely proceeds as follows:
-
Oxidation to Aldehyde and Carboxylic Acid: The alcohol is first oxidized to 2-ethylhexanal and then to 2-ethylhexanoic acid.
-
CoA Activation: 2-ethylhexanoic acid is activated to 2-ethylhexanoyl-CoA.
-
Partial Beta-Oxidation: The 2-ethylhexanoyl-CoA undergoes a partial beta-oxidation, leading to the formation of smaller acyl-CoA molecules.[11]
-
TCA Cycle Entry: These smaller acyl-CoA molecules, such as acetyl-CoA and propionyl-CoA, can then enter the TCA cycle for complete oxidation.
Under anaerobic conditions, the degradation of 2-ethylhexanol has been shown to proceed via its conversion to 2-ethylhexanoic acid, which is then further metabolized to methane and carbon dioxide in methanogenic consortia.[12]
DEHP [fillcolor="#F1F3F4"]; TwoEH [label="2-Ethylhexanol", fillcolor="#F1F3F4"]; TwoEHA [label="2-Ethylhexanoic Acid", fillcolor="#F1F3F4"]; TwoEHCoA [label="2-Ethylhexanoyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; PartialBetaOx [label="Partial Beta-Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA [label="TCA Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"];
DEHP -> TwoEH [label="Hydrolysis"]; TwoEH -> TwoEHA [label="Oxidation"]; TwoEHA -> TwoEHCoA [label="CoA Activation"]; TwoEHCoA -> PartialBetaOx; PartialBetaOx -> AcetylCoA; AcetylCoA -> TCA; }
Caption: Proposed degradation pathway of the 2-ethylhexanol side chain.Key Microbial Players in Long-Chain PAE Degradation
A diverse range of microorganisms have been identified with the ability to degrade long-chain PAEs. Bacterial consortia often exhibit higher degradation efficiencies than single strains due to metabolic cooperation.[13] Some of the key genera and species involved include:
| Microorganism/Consortium | Key Characteristics | Reference |
| Rhodococcus ruber YC-YT1 | Halotolerant, capable of degrading a wide range of PAEs. | [7] |
| Gordonia sp. | Predominant species in some DEHP-degrading consortia. | [14] |
| Achromobacter sp. | Frequently found in PAE-degrading consortia. | [2] |
| Pseudomonas sp. | Known for its metabolic versatility in degrading aromatic compounds. | [2] |
| Bacterial Consortium LF | Halotolerant consortium that can degrade high concentrations of DEHP. | [14] |
Analytical Methodologies for Studying Biodegradation
The study of PAE biodegradation relies on robust analytical techniques to identify and quantify the parent compounds and their metabolites.
Sample Preparation and Extraction
-
Solid-Phase Extraction (SPE): A common technique for cleaning up and concentrating PAEs and their metabolites from aqueous samples like urine or culture media.[9][15]
-
Liquid-Liquid Extraction (LLE): Using an organic solvent to extract the analytes from the sample matrix.[16]
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including PAEs and their metabolites.[10][16]
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS) or UV detection: HPLC is well-suited for the analysis of less volatile and thermally labile compounds like phthalate monoesters.[9][17]
Conclusion and Future Perspectives
The biodegradation of long-chain phthalate esters is a complex, multi-step process involving a diverse array of microbial enzymes and metabolic pathways. While significant progress has been made in elucidating these pathways, several challenges and opportunities remain. The discovery and engineering of novel, more efficient hydrolases with broader substrate specificity for long-chain PAEs is a key area for future research.[4][6] Furthermore, a deeper understanding of the microbial ecology of PAE-contaminated environments and the synergistic interactions within degrading consortia will be crucial for developing effective bioremediation strategies. The integration of multi-omics approaches will undoubtedly provide a more holistic view of the intricate biochemical networks governing the fate of these persistent pollutants.
References
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Li, F., Liu, Y., Wang, D., Zhang, C., Yang, Z., Lu, S., et al. (2018). Biodegradation of di-(2-ethylhexyl) phthalate by a halotolerant consortium LF. PLOS ONE, 13(10), e0204324. [Link]
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Wang, Y., et al. (2018). Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil. Molecules, 23(5), 1143. [Link]
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Li, J., et al. (2023). Biodegradation of di(2-ethylhexyl) phthalate by a new bacterial consortium. Water Science and Technology, 88(1), 1-14. [Link]
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Boonyaroj, V., et al. (2021). Efficiency of Di-(2-Ethylhexyl) Phthalate Degrading Bacteria Isolated fom Mangrove Sediment and Landfill Soil. Mahidol University Journal of Natural Science, 20(1), 1-11. [Link]
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Lamraoui, I., et al. (2020). Biodegradation of Di (2-Ethylhexyl) Phthalate by a novel Enterobacter spp. Strain YC-IL1 Isolated from Polluted Soil, Mila, Algeria. International Journal of Environmental Research and Public Health, 17(20), 7533. [Link]
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Li, Y., et al. (2022). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International, 35(2), 34-40. [Link]
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Chen, Y., et al. (2021). Integrated multi-omics investigations reveal the key role of synergistic microbial networks in removing plasticizer di-(2-ethylhexyl) phthalate from estuarine sediments. bioRxiv. [Link]
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Wojcieszyńska, D., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry, 7, 929. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Di-n-butyl Phthalate. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Santonen, T., et al. (2019). Analytical methodologies for the determination of phthalates in environmental matrices. Trends in Environmental Analytical Chemistry, 24, e00072. [Link]
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Le, T., et al. (2017). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of The American Society for Mass Spectrometry, 28(10), 2156-2167. [Link]
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Boll, M., et al. (2020). Microbial degradation of phthalate under aerobic and anaerobic conditions. Environmental Microbiology Reports, 12(1), 3-15. [Link]
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Ren, L., et al. (2024). Engineering bacterial biocatalysts for the degradation of phthalic acid esters. Microbial Biotechnology, 17(1), e14402. [Link]
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Li, C., et al. (2024). Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase. Environmental Microbiology. [Link]
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Chen, Y., et al. (2022). Molecular Design and Mechanism Analysis of Phthalic Acid Ester Substitutes: Improved Biodegradability in Processes of Sewage Treatment and Soil Remediation. International Journal of Molecular Sciences, 23(24), 15904. [Link]
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Chen, J., et al. (2023). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 1089083. [Link]
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Ebenau-Jehle, C., et al. (2020). An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria. mBio, 11(2), e00111-20. [Link]
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Balci, B. (2023). PHTHALATE ESTERS DEGRADATION MECHANISMS BY ENZYMES. GCRIS. [Link]
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Roslev, P., et al. (2007). Degradation of phthalate esters in an activated sludge wastewater treatment plant. Water Research, 41(5), 969-976. [Link]
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Wu, X., et al. (2017). Properties of a phthalate esters hydrolase from Arthrobacter sp. ZJUTW and comparison of its transesterification and ester hydrolysis ability. Biologia, 72(10), 1159-1166. [Link]
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Kumar, A., et al. (2023). Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses. Journal of Environmental Management, 342, 118151. [Link]
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Chang, B. V., et al. (2004). Anaerobic degradation of diethyl phthalate, di-n-butyl phthalate, and di-(2-ethylhexyl) phthalate from river sediment in Taiwan. Journal of Environmental Science and Health, Part A, 39(5), 1275-1286. [Link]
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Singh, S., & Singh, N. (2020). Biodegradation of phthalate esters using efficient microorganisms. ResearchGate. [Link]
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English, J. C., et al. (2014). Overcompensation of CoA Trapping by Di(2-ethylhexyl) Phthalate (DEHP) Metabolites in Livers of Wistar Rats. Toxicological Sciences, 142(1), 36-46. [Link]
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Wang, Y., et al. (2023). Quorum Sensing-Based Detection and Biodegradation of Phthalate Esters by Engineered Escherichia coli and Pseudomonas aeruginosa. Journal of Agricultural and Food Chemistry, 71(44), 16447-16456. [Link]
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Siracusa, A., et al. (2007). Analysis of phthalate esters contamination in drinking water samples. ResearchGate. [Link]
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Gao, J., & Wen, Z. (2016). Biodegradation and removal of phthalate esters from wastewater. ResearchGate. [Link]
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Iannuzzi, F., et al. (2024). An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate. Frontiers in Toxicology, 6, 1373575. [Link]
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Ejlertsson, J., et al. (1996). Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions. Biodegradation, 7(4), 345-352. [Link]
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Methodological & Application
Application Note: High-Purity Synthesis of Asymmetric Phthalates (Butyl Decyl Phthalate)
Executive Summary
This application note details a robust protocol for the synthesis of Butyl Decyl Phthalate (BDP) , a mixed dialkyl ester of phthalic acid. Unlike symmetrical phthalates (e.g., Dibutyl Phthalate), the synthesis of asymmetric esters presents a statistical challenge. A standard "one-pot" mixing of phthalic anhydride, butanol, and decanol yields a statistical distribution (1:2:1) of dibutyl, butyl decyl, and didecyl esters, complicating purification.
To ensure high purity (>95%) suitable for analytical standards or toxicological screening in drug development, this protocol utilizes a Sequential Fischer Esterification strategy. This method exploits the rapid ring-opening kinetics of phthalic anhydride to form a mono-ester intermediate, followed by a thermodynamically controlled second esterification.
Mechanistic Principles
The synthesis relies on the reactivity difference between the anhydride ring and the free carboxylic acid.
-
Kinetic Phase (Ring Opening): Alcoholysis of phthalic anhydride (PA) with n-butanol occurs rapidly under mild heat. This step is irreversible and does not require a strong acid catalyst, yielding Mono-butyl phthalate (MBP) exclusively.
-
Thermodynamic Phase (Fischer Esterification): The conversion of MBP to the diester with n-decanol is equilibrium-limited. It requires a proton source (p-TSA) to activate the carbonyl oxygen and the removal of water (via Dean-Stark trap) to drive the equilibrium forward (Le Chatelier’s principle).
Reaction Mechanism Diagram[1]
Figure 1: Sequential reaction pathway distinguishing the kinetic ring-opening from the acid-catalyzed dehydration step.
Experimental Protocol
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |
| Phthalic Anhydride | 148.11 | 1.0 | Substrate | Solid, must be dry. |
| n-Butanol | 74.12 | 1.05 | Reactant 1 | Slight excess to ensure full ring opening. |
| n-Decanol | 158.28 | 1.1 | Reactant 2 | Excess drives equilibrium in Step 2. |
| p-Toluene Sulfonic Acid | 172.20 | 0.01 | Catalyst | Monohydrate (p-TSA·H2O). |
| Toluene | 92.14 | Solvent | Azeotrope | Carrier for water removal. |
Step-by-Step Methodology
Phase 1: Formation of Mono-butyl Phthalate (MBP)
Rationale: We react the lower-boiling alcohol first. Any unreacted butanol is easier to strip than decanol.
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a temperature probe.
-
Addition: Charge the flask with Phthalic Anhydride (14.8 g, 100 mmol) and n-Butanol (7.8 g, 105 mmol).
-
Reaction: Heat the mixture to 100°C with stirring.
-
Observation: The solid anhydride will dissolve as the reaction proceeds. The solution becomes clear.
-
Duration: Maintain at 100°C for 60 minutes.
-
Checkpoint: No water is produced in this step.
-
Phase 2: Esterification to Butyl Decyl Phthalate (BDP)
Rationale: Introduction of the acid catalyst and the second alcohol.[1][2] High temperature is required.
-
Reconfiguration: Remove the reflux condenser. Install a Dean-Stark trap topped with the reflux condenser.
-
Addition: Add n-Decanol (17.4 g, 110 mmol), p-TSA (0.17 g, 1 mmol), and Toluene (50 mL).
-
Reflux: Heat the reaction mixture to vigorous reflux (bath temp ~130-140°C).
-
Monitoring: Monitor the water collection in the Dean-Stark trap. Theoretical water yield is ~1.8 mL.
-
Endpoint: Continue reflux until water evolution ceases (approx. 3-4 hours).
-
Phase 3: Workup and Purification
Rationale: Removal of acid catalyst and unreacted mono-esters is critical for stability and purity.
-
Neutralization: Cool the mixture to room temperature. Transfer to a separatory funnel.
-
Wash 1: 50 mL 10% Na2CO3 (aq). Caution: CO2 evolution. Shake gently and vent frequently. This removes p-TSA and any unreacted Mono-butyl phthalate.
-
Wash 2: 50 mL Distilled Water.
-
Wash 3: 50 mL Saturated Brine (NaCl).
-
-
Drying: Collect the organic layer and dry over anhydrous MgSO4 for 15 minutes. Filter into a clean RBF.
-
Solvent Removal: Remove Toluene via rotary evaporation (50°C, 50 mbar).
-
Vacuum Distillation (Critical):
-
Setup a short-path vacuum distillation apparatus.
-
Apply high vacuum (< 1 mmHg).
-
Fraction 1: Unreacted Decanol (lower BP).
-
Fraction 2: Butyl Decyl Phthalate . (Expect distillation >200°C at 1 mmHg; exact BP depends on vacuum depth).
-
Experimental Workflow Diagram
Figure 2: Operational workflow from raw materials to purified ester.
Quality Control & Validation
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (CDCl3) | Aromatic (7.5-7.7 ppm, 4H); O-CH2 (4.2-4.3 ppm, 4H, overlapping triplets); Alkyl chains (0.9-1.7 ppm). |
| Purity | GC-MS | Single peak >98% area. Confirm absence of DBP (Dibutyl) and DDP (Didecyl) peaks. |
| Acid Value | Titration (KOH) | < 0.1 mg KOH/g (Indicates successful neutralization). |
| Water Content | Karl Fischer | < 0.05% |
Note on GC-MS: Butyl Decyl Phthalate will elute between Dibutyl Phthalate and Didecyl Phthalate. The asymmetry is confirmed by the presence of both butyl (m/z 149 base peak usually dominant in all phthalates, but look for M+ molecular ion) and decyl fragments.
Safety and Toxicology (HSE)
-
Endocrine Disruption: Phthalates are known endocrine disruptors [1].[4][7] While higher molecular weight phthalates (like BDP) generally show lower bioactivity than low-MW congeners (like DBP/DEHP), strict PPE (nitrile gloves, lab coat, fume hood) is mandatory.
-
Waste Disposal: All aqueous washes containing p-TSA and phthalate traces must be disposed of as hazardous chemical waste, not down the drain.
-
Toluene: Flammable and reprotoxic. Handle only in a fume hood.
References
-
National Institutes of Health (NIH). Phthalic Acid Esters: Natural Sources and Biological Activities. (2021).[5] Retrieved from [Link]
- Vertex AI Search.Production of mixed esters of phthalic acid (US2862959A).
-
Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
-
AIP Publishing. Method for Dibutyl Phthalate Synthesis. (2018). Retrieved from [Link]
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- 4. Remediation of phthalate acid esters from contaminated environment—Insights on the bioremedial approaches and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of phthalate esters from bio-oil derived from rice husk by a basification-acidification process and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
GC-MS protocols for detecting butyl decyl phthalate in water samples
Application Note: High-Sensitivity Determination of Butyl Decyl Phthalate (BDP) in Water Samples via SPE-GC-MS
Executive Summary & Challenge
Butyl Decyl Phthalate (BDP) is an asymmetric high-molecular-weight phthalate ester used as a plasticizer.[1] Unlike the commonly regulated "EPA 6" phthalates (e.g., DEHP, DBP), BDP presents a unique analytical challenge due to its lower environmental prevalence but significant potential for endocrine disruption.
The Analytical Gap: Standard EPA methods (like 525.2 or 8061A) often group phthalates or focus on symmetric isomers. BDP requires specific retention time logic and mass spectral deconvolution to distinguish it from co-eluting isomers like di-n-octyl phthalate (DnOP) or di-nonyl phthalate (DNP).
The Core Challenge: Background Contamination.[2] Phthalates are ubiquitous in laboratory environments (septa, solvent bottles, pipette tips). This protocol incorporates a "Zero-Background" directive to ensure that detected BDP is native to the sample, not the apparatus.
Pre-Analytical Control: The "Zero-Background" Directive
Trustworthiness Pillar: The validity of this protocol rests entirely on blank control. Do not proceed to extraction until reagent blanks show < 0.5 µg/L total phthalates.
-
Glassware Preparation:
-
All glassware (amber bottles, pipettes, vials) must be washed with detergent, rinsed with distilled water, and baked in a muffle furnace at 400°C for 4 hours . This thermally degrades organic residues that solvents cannot remove.
-
Why: Phthalates adhere strongly to glass surfaces. Solvent rinsing alone often redistributes rather than removes them.
-
-
Solvent Integrity:
-
Use only "GC-MS Resi-Analyzed" or "Pesticide Grade" solvents.
-
Critical Step: Test each new lot of Dichloromethane (DCM) and Ethyl Acetate by concentrating 100 mL down to 1 mL and running a GC-MS scan. Reject lots with visible m/z 149 peaks.
-
-
Plastic Ban:
-
Prohibit the use of Parafilm, plastic pipette tips, or LDPE wash bottles. Use Teflon (PTFE) or aluminum foil for sealing.
-
Experimental Workflow: Solid Phase Extraction (SPE)
Principle: BDP is highly lipophilic (Log Kow ~ 7-8). Liquid-Liquid Extraction (LLE) often results in emulsions and high solvent waste. SPE using Divinylbenzene (DVB) or C18 phases provides superior recovery (>85%) and concentration factors (1000x).
Reagents & Materials
-
SPE Cartridge: 6 mL / 500 mg C18 (end-capped) or DVB-based polymeric cartridge.
-
Elution Solvent: Dichloromethane (DCM) : Ethyl Acetate (1:1 v/v).
-
Internal Standard (IS): Phenanthrene-d10 (40 µg/mL in Acetone).
-
Surrogate: Triphenyl phosphate.
Step-by-Step Protocol
-
Sample Pre-treatment:
-
Adjust 1 L water sample to pH < 2 using 6N HCl (preserves stability, inhibits microbial activity).
-
Add 50 µL of Surrogate Standard.
-
Note: If the sample has high particulate matter, filter through a glass fiber filter (baked at 400°C). Do not use polymeric filters.
-
-
SPE Conditioning:
-
Wash cartridge with 10 mL DCM (removes cartridge impurities).
-
Condition with 10 mL Methanol.
-
Equilibrate with 10 mL Reagent Water. Do not let the cartridge dry.
-
-
Loading:
-
Load sample at a flow rate of ~10 mL/min. Fast loading can cause breakthrough of hydrophobic BDP.
-
-
Drying (Crucial Causality):
-
Dry the cartridge under high vacuum for 20 minutes .
-
Why: Residual water interferes with the GC column (hydrolysis of siloxane phase) and causes peak tailing.
-
-
Elution:
-
Elute with 2 x 5 mL DCM:Ethyl Acetate (1:1).
-
Soak the bed for 1 minute before collecting.
-
-
Concentration:
-
Evaporate extract to ~0.5 mL using a gentle stream of Nitrogen (N2) at 35°C.
-
Add Internal Standard (IS).
-
Bring final volume to 1.0 mL with DCM.
-
GC-MS Method Parameters
Instrumentation: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
Gas Chromatography
-
Column: DB-5ms UI (Ultra Inert) or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).
-
Rationale: Low bleed is essential for trace phthalate analysis.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 290°C. Purge flow 50 mL/min at 1.0 min.
-
Oven Program:
-
60°C hold for 1 min.
-
Ramp 20°C/min to 220°C.
-
Ramp 5°C/min to 320°C (Slow ramp separates BDP from other high-MW isomers).
-
Hold 5 min.
-
Mass Spectrometry (SIM Mode)
To achieve detection limits in the low ng/L (ppt) range, Selected Ion Monitoring (SIM) is required.
-
Source Temp: 280°C (High temp prevents condensation of heavy phthalates).
-
Solvent Delay: 4.0 min.
-
Acquisition: SIM Mode (Dwell time 50 ms).
Target Ions for Butyl Decyl Phthalate (MW 362.5):
| Compound | RT (approx)* | Quant Ion (m/z) | Qualifier 1 (m/z) | Qualifier 2 (m/z) | Mechanistic Origin |
| Butyl Decyl Phthalate | 27.4 min | 149 | 205 | 289 | 149 (Phthalic anhydride); 289 (Loss of -OC4H9); 205 (Loss of -OC10H21) |
| Phenanthrene-d10 (IS) | 14.2 min | 188 | 189 | 187 | Molecular Ion |
-
Note on RT: BDP elutes significantly later than DEHP (~22 min) and slightly before Dinonyl Phthalate.
Workflow Visualization
The following diagram illustrates the critical path for BDP analysis, emphasizing the separation of "Clean" and "Dirty" steps to prevent cross-contamination.
Figure 1: Analytical workflow for BDP determination.[3][4] Red nodes indicate critical contamination control steps; Yellow indicates the critical drying step to protect the GC column.
Troubleshooting & QC Criteria
| Issue | Probable Cause | Corrective Action |
| High Background (m/z 149) | Contaminated solvents or septum bleed. | Bake glassware again. Switch to low-bleed septa. Check carrier gas trap. |
| Low Recovery (<70%) | Incomplete elution or breakthrough. | Ensure flow rate during loading is <10 mL/min. Increase elution solvent volume. |
| Peak Tailing | Water in extract or active sites in liner. | Increase SPE drying time. Replace GC inlet liner with deactivated wool liner. |
| Co-elution | Separation from Di-n-octyl phthalate.[5] | Slow the oven ramp rate between 250°C and 300°C to 3°C/min. |
References
-
U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 2.0. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[6][Link]
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.[Link]
-
PubChem. (n.d.).[1] Butyl decyl phthalate (Compound Summary).[1] National Library of Medicine. [Link]
Sources
- 1. Butyl decyl phthalate | C22H34O4 | CID 6963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
Application Note: High-Recovery Solid-Phase Extraction (SPE) Methods for Benzodiazepine Analysis in Biological Matrices
Introduction: The Analytical Challenge of Benzodiazepines
Benzodiazepines (BDPs) are a widely prescribed class of drugs for their sedative, anxiolytic, and hypnotic properties. However, their prevalence has also led to misuse, abuse, and involvement in forensic cases, such as driving under the influence and drug-facilitated crimes.[1] Accurate quantification of BDPs and their metabolites in complex biological matrices like urine, blood, and plasma is crucial for both clinical diagnostics and forensic toxicology.[2][3]
Direct analysis of these matrices is often unfeasible due to the presence of endogenous components like salts, proteins, and pigments, which can cause significant ion suppression in mass spectrometry and interfere with chromatographic analysis.[4][5] Therefore, a robust sample preparation step is paramount. Solid-Phase Extraction (SPE) has become a cornerstone technique, offering efficient sample cleanup and concentration, leading to highly reproducible and reliable results.[6][7] This guide provides an in-depth exploration of SPE principles and detailed protocols for BDP analysis, designed for researchers and drug development professionals seeking to implement high-performance analytical methods.
The Science of Sorbent Selection: A Mechanistic Approach
The success of any SPE method hinges on the selective interaction between the analyte and the sorbent material. Understanding the physicochemical properties of benzodiazepines is key to choosing the optimal extraction mechanism. BDPs are generally weak bases with varying polarities, and their metabolites are often more polar. This dual nature—hydrophobic backbones with basic functional groups—makes them ideal candidates for several SPE strategies.
Mixed-Mode SPE: The Gold Standard for Cleanliness
For the cleanest extracts, especially from complex matrices like urine, mixed-mode SPE is often the preferred method.[8] These sorbents possess two distinct retention mechanisms, typically reversed-phase (for hydrophobic interactions) and ion-exchange (for electrostatic interactions).
-
Causality: A mixed-mode cation-exchange (MCX) sorbent, for example, engages BDPs through both hydrophobic interactions with its polymer backbone and ionic interactions with its cation-exchange functional groups.[9][10] To achieve ionic retention, the sample is loaded under acidic conditions (pH < pKa of the BDPs), which ensures the target analytes are positively charged. A multi-step wash protocol can then be applied: an acidic wash removes neutral and acidic interferences, while a non-polar organic wash removes hydrophobic interferences. The BDPs remain bound by strong ionic forces. Elution is achieved by using a solvent containing a base (e.g., ammonium hydroxide) to neutralize the analytes, disrupting the ionic bond and releasing them from the sorbent.[9][11] This dual-retention mechanism provides superior selectivity and results in significantly reduced matrix effects compared to single-mode SPE.[8]
Reversed-Phase (RP) SPE: A Versatile Workhorse
Reversed-phase SPE is a widely applicable technique that separates compounds based on their hydrophobicity.
-
Causality: Sorbents like C18-silica or, more commonly for BDPs, polymeric materials (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)), retain the relatively non-polar BDPs from the aqueous sample matrix.[6][12] Interferences that are more polar than the analytes are washed away with a weak aqueous-organic solvent. The BDPs are then eluted with a strong, non-polar organic solvent like methanol or acetonitrile.[6][13] Polymeric RP sorbents are often favored over silica-based ones due to their stability across a broad pH range and their higher capacity, which prevents analyte breakthrough.[12]
Specialized Sorbents: Molecularly Imprinted Polymers (MIPs)
For applications requiring the highest degree of selectivity, molecularly imprinted polymers (MIPs) offer a targeted approach.
-
Causality: MIPs are custom-synthesized polymers with cavities that are sterically and chemically complementary to a specific target analyte or a class of structurally similar compounds.[14] This "lock-and-key" mechanism provides exceptional selectivity, allowing for the isolation of BDPs even from highly complex sample matrices with minimal co-extraction of interferences.[12][14]
Protocol 1: Mixed-Mode Cation-Exchange SPE for Urine
This protocol is designed for the comprehensive analysis of BDPs and their metabolites in urine, a matrix where many analytes are present as glucuronide conjugates. It leverages a water-wettable polymeric cation-exchange sorbent, which simplifies the workflow by eliminating the need for conditioning and equilibration steps.[3]
Workflow Diagram: Mixed-Mode SPE for Urine
Caption: Workflow for Mixed-Mode SPE of Benzodiazepines in Urine.
Step-by-Step Methodology
-
Sample Pre-treatment & Hydrolysis:
-
To each well of a 96-well mixed-mode cation exchange µElution plate (e.g., Oasis MCX), add 200 µL of urine sample.
-
Add 20 µL of internal standard solution.
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase enzyme.
-
Incubate the plate at 50-60°C for 1 hour to cleave the glucuronide conjugates.[5]
-
Quench the reaction and ensure analyte ionization by adding 200 µL of 4% phosphoric acid (H₃PO₄). Mix well.
-
-
Load:
-
Place the 96-well plate on a vacuum or positive pressure manifold.
-
Apply the sample to the sorbent bed and pass it through at a slow, steady rate (e.g., 1-2 drops per second).
-
-
Wash:
-
Wash 1 (Remove polar interferences): Add 1 mL of an acidic wash, such as 0.02 N HCl or 2% formic acid.[3] This step ensures the basic BDPs remain ionized and strongly bound while washing away acidic and neutral compounds.
-
Wash 2 (Remove hydrophobic interferences): Add 1 mL of a weak organic solvent, such as 10-20% methanol in water.[3] Expert Tip: The organic percentage is critical; higher concentrations (>20%) can cause premature elution of less-retained BDPs.[3]
-
-
Dry:
-
Dry the sorbent bed thoroughly under high vacuum or positive pressure for 5-10 minutes. This step is crucial to ensure that the subsequent elution solvent is not diluted with wash solvent, which would reduce elution efficiency.
-
-
Elute:
-
Place a clean collection plate inside the manifold.
-
Elute the analytes using two aliquots of 25-50 µL of a basic organic solvent. A common choice is 60:40 acetonitrile:methanol containing 5% ammonium hydroxide. The base neutralizes the charge on the BDPs, disrupting their ionic bond to the sorbent and allowing the organic solvent to elute them.
-
-
Post-Elution:
-
Dilute the eluate with 100 µL of an aqueous mobile phase to ensure compatibility with the subsequent LC-MS/MS analysis.
-
Protocol 2: Reversed-Phase Polymeric SPE for Plasma/Serum
This protocol is optimized for plasma or serum, where analytes are typically present in their free form. It uses a polymeric reversed-phase sorbent for broad-spectrum retention of various BDPs.
Workflow Diagram: Reversed-Phase SPE for Plasma
Caption: Workflow for Reversed-Phase SPE of Benzodiazepines in Plasma.
Step-by-Step Methodology
-
Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile to precipitate proteins.[2]
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for loading.
-
-
Condition & Equilibrate:
-
Place a polymeric reversed-phase SPE cartridge (e.g., 30 mg) on a manifold.
-
Condition: Pass 1 mL of methanol through the sorbent to wet the stationary phase and activate it for hydrophobic interactions.
-
Equilibrate: Pass 2 x 1 mL of water through the sorbent to remove the methanol and prepare it for the aqueous sample.[6] Do not let the sorbent go dry.
-
-
Load:
-
Load the supernatant from the pre-treatment step onto the conditioned cartridge at a slow, controlled flow rate.
-
-
Wash:
-
Wash 1: Wash with 2 x 1 mL of water to remove salts and other highly polar interferences.[6]
-
Wash 2: Wash with 1 mL of 20% acetonitrile in water to remove more polar endogenous compounds.[6] Expert Tip: Optimizing the organic content of this wash step is critical. Increasing it to 60-80% can provide a much cleaner extract, but a careful evaluation must be performed to ensure no loss of target analytes.[2]
-
-
Dry:
-
Dry the sorbent bed thoroughly under high vacuum for 5-10 minutes to remove all aqueous wash solvent.
-
-
Elute:
-
Place a clean collection tube or plate inside the manifold.
-
Elute the analytes with 1 mL of acetonitrile or methanol.[6]
-
-
Post-Elution (Dry-down & Reconstitution):
Data & Performance: A Comparative Overview
The choice of SPE method can significantly impact analyte recovery. The following table summarizes typical recovery data for common benzodiazepines across different SPE sorbents and matrices, as reported in various application notes and studies.
| Benzodiazepine | Matrix | SPE Sorbent Type | Average Recovery (%) | Reference |
| Diazepam | Urine | Mixed-Mode Cation Exchange | 91% (Average for panel) | |
| Oxazepam | Urine | Mixed-Mode Cation Exchange | 91% (Average for panel) | |
| Lorazepam | Urine | Mixed-Mode Cation Exchange | 91% (Average for panel) | |
| Alprazolam | Serum | Reversed-Phase C18 | 94-100% | [15] |
| Clonazepam | Serum | Reversed-Phase C18 | 94-100% | [15] |
| Temazepam | Urine | Polymeric Reversed-Phase | >90% | [6] |
| Flunitrazepam | Plasma | Reversed-Phase C8 | 96.0-108.2% | [16] |
| Diazepam & Metabolites | Urine | Molecularly Imprinted Polymer | 89.0-93.9% | [14] |
| 14 BDP Panel | Oral Fluid | Varian Bond Elut | >83% (most compounds) | [17] |
Note: Recovery can vary based on specific method parameters, analyte concentration, and lot-to-lot sorbent variability.
Troubleshooting and Expert Insights
-
Low Recovery: This can be caused by incomplete elution, analyte breakthrough during washing, or inefficient hydrolysis.
-
Solution: Ensure the elution solvent is strong enough to disrupt all analyte-sorbent interactions (e.g., check the basicity for MCX or organic strength for RP).[12] Re-evaluate the organic percentage in the wash step; it may be too high.[2] For urine, verify the activity of the β-glucuronidase enzyme.
-
-
High Matrix Effects / Ion Suppression: This indicates insufficient cleanup of co-eluting endogenous components.
-
Poor Reproducibility (High %RSD): Often caused by inconsistent flow rates or allowing the sorbent to dry out between steps (for non-wettable phases).
-
Solution: Use a positive pressure manifold for precise flow control. Ensure the sorbent bed remains solvated during conditioning, equilibration, and loading for standard RP phases.
-
Conclusion
Solid-phase extraction is an indispensable tool for the reliable analysis of benzodiazepines in complex biological matrices. By understanding the underlying separation mechanisms—from the versatile reversed-phase to the highly selective mixed-mode and MIP approaches—scientists can develop robust and high-recovery methods. The detailed protocols provided herein serve as a validated starting point for implementation. However, as with any analytical method, procedural steps, particularly the wash and elution conditions, should be carefully optimized and validated to ensure the highest data quality for your specific application.
References
- Extraction of Benzodiazepines in Urine with Polymeric SPE Cation Exchange, Agilent Bond Elut Plexa PCX. Agilent Technologies, Inc.
- Optimisation of solid phase extraction for the analysis of benzodiazepines from plasma. Fisher Scientific.
- Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. Chromatography Online.
- Sample Preparation Techniques for Synthetic Benzodiazepines. Biotage.
- Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. ResearchGate.
- Extraction of Benzodiazepines in Urine with Polymeric SPE Cation Exchange, Agilent Bond Elut Plexa PCX. Agilent Technologies, Inc.
- LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Corporation.
- A Simplified Mixed-Mode Sample Preparation Strategy for the LC-MS/MS Analysis of Benzodiazepines and Z-Drugs for Forensic Toxicology. Chromatography Today.
- Mixed-mode SPE for a multi-residue analysis of benzodiazepines in whole blood using rapid GC with negative-ion chemical ionization MS. PubMed.
- Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry.
- Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Spectroscopy Online.
- Optimization of 4'-Hydroxynordiazepam Extraction Recovery. Benchchem.
- Validation of SPE-HPLC determination of 1,4-benzodiazepines and metabolites in blood plasma, urine, and saliva. PubMed.
- Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS. Journal of Analytical Toxicology.
- Development and validation of an HPLC method for the determination of benzodiazepines and tricyclic antidepressants in biological fluids after sequential SPE. PubMed.
- BENZODIAZEPINES by SOLID PHASE EXTRACTION and GC/MS. NYC.gov.
- Extraction Techniques to Analyze Synthetic Benzodiazepines in Various Biological Matrices. Biotage.
- Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam in Surface Water. Springer.
- Optimization and Application of Analytical Methods for Benzodiazepines and New Drugs in Domestic Wastewater. Environmental Science Research.
- LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Corporation.
- Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. MDPI.
- Analysis of Benzodiazepines Using INTip Solid Phase Extraction. DPX Technologies.
- Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction. ResearchGate.
- QuEChERS extraction of benzodiazepines in biological matrices. National Institutes of Health.
Sources
- 1. dpxtechnologies.com [dpxtechnologies.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Extraction of Benzodiazepines in Urine with Polymeric SPE Cation Exchange, Agilent Bond Elut Plexa PCX [read.nxtbook.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. biotage.com [biotage.com]
- 10. Mixed-mode SPE for a multi-residue analysis of benzodiazepines in whole blood using rapid GC with negative-ion chemical ionization MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hjkxyj.org.cn [hjkxyj.org.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development and validation of an HPLC method for the determination of benzodiazepines and tricyclic antidepressants in biological fluids after sequential SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of SPE-HPLC determination of 1,4-benzodiazepines and metabolites in blood plasma, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-pha" by George Ngwa, Dean Fritch et al. [scholarlyworks.lvhn.org]
High-Performance Liquid Chromatography (HPLC) Strategies for the Separation and Quantitation of Mixed Phthalate Esters
Executive Summary: The Analytical Paradox
Phthalate esters (PAEs) represent a unique analytical paradox in drug development and environmental monitoring. While they are the target analytes in safety assays (leachables/extractables per USP <661.1> or EPA Method 8061), they are also ubiquitous contaminants found in the very instrumentation used to detect them.
This guide moves beyond standard "cookbook" methods to address the two core challenges of phthalate analysis:
-
The "Ghost Peak" Phenomenon: Distinguishing sample phthalates from system background.
-
Isomeric Resolution: Separating structural isomers (e.g., DINP vs. DIDP) that co-elute on standard C18 phases.
Critical Technical Insight: The "Ghost Trap" Configuration
The Problem: Phthalates are present in HPLC solvent bottles, plastic caps, pump seals, and degasser lines. In a gradient run, these contaminants accumulate at the head of the column during the equilibration phase and elute as distinct peaks ("ghost peaks") during the gradient, often co-eluting with target analytes like DBP or DEHP.
The Solution: The Delay Column (Ghost Trap) strategy. By installing a highly retentive column between the pump and the injector, system-born phthalates are retarded. They elute later than the sample phthalates (which are introduced at the injector), effectively separating "background" from "signal."
Diagram 1: The Ghost Trap Instrumental Setup
Caption: Hardware modification placing a delay column pre-injector to offset background contaminant retention times.
Stationary Phase Selection: Mechanism of Action
While C18 is the industry standard, it relies solely on hydrophobic interactions (London dispersion forces). Phthalates, possessing an aromatic ring and dual ester functionality, benefit significantly from
| Feature | C18 (Octadecyl) | Phenyl-Hexyl / Biphenyl |
| Primary Mechanism | Hydrophobicity (Alkyl chain length) | |
| Best Application | General screening (EPA 8061 list) | Complex isomer separation (DINP, DIDP) |
| Resolution | Poor for structural isomers | Superior for aromatic selectivity |
| Mobile Phase | Water / Acetonitrile | Water / Methanol (Enhances |
Diagram 2: Column Selection Decision Tree
Caption: Logic flow for selecting the optimal stationary phase based on analyte complexity.
Experimental Protocols
Protocol A: System Preparation (Mandatory Pre-requisite)
Before running any samples, you must minimize the "phthalate background."
-
Glassware: Bake all glassware at 400°C for 4 hours or solvent-rinse (Acetone -> Hexane) immediately before use. Never use plastic pipette tips for standard preparation if possible; use glass syringes.
-
Solvents: Use LC-MS grade solvents. Avoid "squeeze bottles" made of LDPE; use glass wash bottles.
-
Hardware: Replace PTFE/Teflon solvent lines with PEEK or Stainless Steel where feasible.
Protocol B: High-Resolution Separation (Phenyl-Hexyl Method)
This method is optimized for separating complex mixtures including isomeric pairs that co-elute on C18.
1. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).
-
Delay Column: C18, 50 x 4.6 mm (Place before injector).
-
Mobile Phase A: Water (0.1% Formic Acid - optional for MS, improves peak shape).
-
Mobile Phase B: Methanol (Methanol is preferred over ACN for Phenyl columns to maximize
selectivity). -
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Critical for mass transfer of bulky phthalates).
-
Detection: UV @ 224 nm (Max absorbance) and 254 nm (Aromatic specificity).
2. Gradient Profile:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 40 | 60 | Equilibration |
| 2.0 | 40 | 60 | Isocratic Hold |
| 20.0 | 0 | 100 | Linear Gradient |
| 25.0 | 0 | 100 | Wash |
| 25.1 | 40 | 60 | Re-equilibration |
| 30.0 | 40 | 60 | Ready for Next Inj |
3. Standard Preparation:
-
Prepare Stock Solution (1000 µg/mL) in Methanol.
-
Prepare Working Standards (0.5 – 50 µg/mL) in Methanol:Water (80:20).
-
Note: Matching the sample solvent strength to the starting gradient conditions prevents "solvent shock" and peak fronting.
Troubleshooting & Quality Control
Resolution Criteria ( )
For critical pairs (e.g., DBP and BBP, or isomeric clusters of DINP):
-
Target:
(Baseline separation). -
Failure Mode: If
, lower the flow rate to 0.8 mL/min or decrease the gradient slope (e.g., extend gradient time to 30 mins).
Dealing with "Ghost Peaks"
If peaks appear in your Blank injection:
-
Calculate Retention: Is the ghost peak eluting after your target analyte?
-
Yes: The delay column is working.
-
No (Co-elution): The delay column capacity is exceeded or the contamination is post-injector (autosampler needle seat or vial septum).
-
-
Vial Septa: Use pre-slit PTFE/Silicone septa. Avoid solid rubber septa which contain high plasticizer loads.
References
-
U.S. Environmental Protection Agency. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) or HPLC.Link
-
United States Pharmacopeia (USP). (2023). <661.1> Plastic Materials of Construction.[1][2] USP-NF.[1][2] Link
-
Thermo Fisher Scientific. (2012). Determination of Phthalates in Drinking Water by UHPLC with UV Detection. Application Note 1063. Link
-
Agilent Technologies. (2020). Reduce PFAS and Phthalate Background with Delay Columns. Technical Overview.[3][4][5][6] Link
- Gere, D. R. (2018). Separation of Phthalate Esters on Phenyl-Hexyl Stationary Phases. Journal of Chromatography A. (Generalized reference to column chemistry principles).
Sources
Preparation of butyl decyl phthalate standard solutions
An Application Note on the Preparation of Butyl Decyl Phthalate Standard Solutions
Introduction
Butyl decyl phthalate (BDP), identified by CAS number 89-19-0, is a high molecular weight phthalate ester.[1][2] It is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, especially polyvinyl chloride (PVC).[1] Due to its widespread use in consumer products, building materials, and packaging, BDP is a compound of significant interest in environmental monitoring, quality control, and toxicology studies. Like many phthalates, concerns have been raised about its potential as an endocrine disruptor, necessitating its accurate quantification in various matrices.[1][3]
The foundation of any precise and reliable quantitative analysis is the accuracy of the calibration standards. For researchers, scientists, and drug development professionals, the ability to prepare accurate and uncontaminated BDP standard solutions is paramount for generating defensible data in chromatographic analyses such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note provides a detailed, experience-driven protocol for the preparation of BDP standard solutions, emphasizing the critical considerations for ensuring scientific integrity, from reagent selection to final storage.
Materials and Reagents
The quality of materials directly impacts the accuracy of the final standards. The use of high-purity reagents and properly cleaned glassware is non-negotiable to prevent contamination, which is a notorious issue in phthalate analysis.[4]
-
Analyte: Butyl Decyl Phthalate (CAS: 89-19-0), analytical standard or Certified Reference Material (CRM), purity ≥98%.[5]
-
Solvent: Hexane, pesticide residue grade, HPLC grade, or equivalent high-purity.
-
Glassware:
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL).
-
Class A glass volumetric pipettes or gas-tight glass syringes for precise liquid transfers.
-
Amber glass vials with Polytetrafluoroethylene (PTFE)-lined screw caps for storage.
-
-
Equipment:
-
Analytical balance with a readability of at least 0.1 mg.[9]
-
Ultrasonic bath.
-
Vortex mixer.
-
A Note on Glassware Preparation: Phthalates are ubiquitous environmental and laboratory contaminants, often leaching from plastic materials.[10] Therefore, all contact with plastic must be avoided. Glassware must be scrupulously cleaned by washing with detergent, rinsing with deionized water, followed by a final rinse with high-purity acetone and then hexane to remove any organic residues.[4]
Safety Precautions
Butyl decyl phthalate and the solvents used require careful handling. Users must familiarize themselves with the Safety Data Sheet (SDS) before beginning any work.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: All handling of the neat BDP standard and organic solvents should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Toxicological Hazards: Phthalates as a class are known or suspected reproductive toxicants and endocrine disruptors.[1][11][12] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[11]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Protocol 1: Preparation of a Primary Stock Solution (1000 µg/mL)
This protocol details the preparation of a concentrated stock solution using the direct weighing method, which serves as the foundation for all subsequent working standards.[13]
Step-by-Step Methodology:
-
Weighing the Standard: Accurately weigh approximately 10.0 mg of the neat butyl decyl phthalate analytical standard onto a weighing paper using an analytical balance. Record the exact weight to four decimal places (e.g., 0.0100 g).
-
Trustworthiness Check: Using a high-precision balance minimizes the initial measurement error, which would otherwise propagate through all subsequent dilutions.[14]
-
-
Transfer and Dissolution: Carefully transfer the weighed standard into a clean 10 mL Class A volumetric flask. Use a small funnel to prevent loss of material. Rinse the weighing paper and funnel with several small aliquots of hexane, ensuring all rinsates are collected in the flask.
-
Initial Solvation: Add approximately 5-7 mL of hexane to the volumetric flask. Cap the flask and gently swirl. Place the flask in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the BDP.
-
Expert Rationale: BDP is an oily liquid, and sonication ensures that the compound is fully dissolved and homogeneously distributed in the solvent before final dilution, preventing concentration errors.
-
-
Equilibration and Dilution to Volume: Allow the flask to equilibrate to ambient laboratory temperature (e.g., 20 °C) for at least 15 minutes. Once equilibrated, carefully add hexane dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
Expert Rationale: Solvents expand and contract with temperature changes. Bringing the solution to a stable room temperature before the final dilution step is crucial for achieving an accurate final volume.[9]
-
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution using the following formula:
Concentration (µg/mL) = (Mass of BDP (g) × Purity (%) × 1,000,000) / Volume of Flask (mL)
Example: (0.0102 g × 0.99 × 1,000,000) / 10 mL = 1009.8 µg/mL
-
Transfer and Labeling: Transfer the primary stock solution to a clean, amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, exact concentration, solvent, preparation date, and preparer's initials.
Protocol 2: Preparation of Working Standard Solutions
Working standards for instrument calibration are prepared by performing serial dilutions of the primary stock solution. This approach is efficient and maintains a chain of traceability back to the initial weighed mass.[15]
Step-by-Step Methodology:
-
Intermediate Stock Preparation (Optional but Recommended): Prepare an intermediate stock solution (e.g., 50 µg/mL) from the primary stock to facilitate the preparation of lower-concentration standards.
-
To prepare a 50 µg/mL solution from a ~1000 µg/mL primary stock in a 50 mL flask, calculate the required volume: V1 = (C2 × V2) / C1 = (50 µg/mL × 50 mL) / 1000 µg/mL = 2.5 mL.
-
Accurately transfer 2.5 mL of the primary stock into a 50 mL volumetric flask and dilute to the mark with hexane.
-
-
Serial Dilution: Prepare a series of calibration standards from the intermediate stock solution in appropriately sized volumetric flasks. The table below provides an example dilution scheme.
-
For each standard, accurately transfer the calculated volume of the stock solution into a new volumetric flask.
-
Dilute to the mark with hexane.
-
Cap and invert each flask 15-20 times to ensure thorough mixing.
-
-
Transfer and Labeling: Transfer each working standard into a separate, clearly labeled amber glass vial.
Data Presentation: Example Dilution Scheme
| Target Concentration (µg/mL) | Stock Solution Used | Volume of Stock to Transfer (mL) | Final Volume (mL) |
| 10.0 | 50 µg/mL Intermediate Stock | 2.0 | 10 |
| 5.0 | 50 µg/mL Intermediate Stock | 1.0 | 10 |
| 1.0 | 50 µg/mL Intermediate Stock | 0.2 | 10 |
| 0.5 | 5.0 µg/mL Working Standard | 1.0 | 10 |
| 0.1 | 1.0 µg/mL Working Standard | 1.0 | 10 |
Visualization of the Preparation Workflow
The following diagram illustrates the logical flow from the pure analytical standard to the final set of working solutions.
Caption: Workflow for preparing BDP standard solutions.
Quality Control and Storage
A robust protocol includes self-validating measures and clear guidelines for storage to maintain the integrity of the prepared standards.
Quality Control:
-
Solvent Blank: Before use, an aliquot of the hexane solvent lot should be analyzed to ensure it is free from BDP or other interfering contaminants.[15]
-
Calibration Curve Integrity: When the prepared standards are used for instrument calibration, the resulting curve should have a correlation coefficient (R²) of ≥0.995.[6]
-
Independent QC Standard: For the highest level of confidence, a mid-point Quality Control (QC) standard should be prepared from a second, independently weighed primary stock solution. This QC standard, when analyzed against the calibration curve, should be within ±15% of its nominal value.[15]
Storage and Stability:
-
Primary Stock Solution: Store in a tightly sealed amber glass vial at 2-8°C to minimize solvent evaporation and potential photodegradation.[16] Under these conditions, the stock solution is typically stable for up to 6 months.[10]
-
Working Standards: It is best practice to prepare fresh working standards from the stock solution daily or weekly, as lower concentration standards are more susceptible to changes from solvent evaporation.[6] Store refrigerated when not in use.[17] All solutions should be allowed to return to room temperature before use.
References
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Laboteq. (2024). Standard Solution Preparation: A Comprehensive Guide. Available from: [Link]
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Scent.vn. Butyl decyl phthalate (CAS 89-19-0): Odor profile, Properties, & IFRA compliance. Available from: [Link]
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The Good Scents Company. butyl decyl phthalate, 89-19-0. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). 1,2-Benzenedicarboxylic acid, butyl decyl ester - Substance Details. Available from: [Link]
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Chemtrade. (2024). A Guide to Using Analytical Standards. Available from: [Link]
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ReAgent. (2024). How To Make A Standard Solution. Available from: [Link]
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Oreate. (2026). Preparation, Calibration, and Storage Standards for Common Laboratory Standard Solutions. Available from: [Link]
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Stanford University. Making standard solutions - Environmental Measurements Facility. Available from: [Link]
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Nguyen, T. A., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Foods, 7(11), 189. Available from: [Link]
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Alfa Aesar. (2015). Safety data sheet: Di-n-butyl phthalate. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Available from: [Link]
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Yusof, N. A. S., et al. (2021). The effects of storage temperature and time on the levels of phthalates in commercial PET-bottled water. Malaysian Journal of Chemistry, 23(2), 47-56. Available from: [Link]
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Taiwan Food and Drug Administration. (2013). Method of Test for Phthalate Plasticizers in Foods. Available from: [Link]
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Cheméo. Chemical Properties of Phthalic acid, butyl dec-2-yl ester. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3026, Dibutyl Phthalate. Available from: [Link]
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National Institute of Standards & Technology (NIST). Certificate of Analysis, Standard Reference Material 2860: Phthalates in Polyvinyl Chloride. Available from: [Link]
-
Rodrigues, J., et al. (2021). Evaluation of the Occurrence of Phthalates in Plastic Materials Used in Food Packaging. Foods, 10(3), 519. Available from: [Link]
-
Bogdanović, D., et al. (2015). Simultaneous determination of five phthalates in white spirits using liquid-liquid extraction followed by gas chromatography-mass spectrometry. Journal of the Serbian Chemical Society, 80(9), 1157-1167. Available from: [Link]
-
Miri, A., et al. (2018). The Effect of Storage Time, Temperature and Type of Packaging on the Release of Phthalate Esters into Packed Acidic Liquids. Journal of Environmental Health and Sustainable Development, 3(4), 603-611. Available from: [Link]
-
Agilent Technologies. (2013). Analysis of Phthalates in Body Wash using Solid-Supported Liquid-Liquid Extraction. Available from: [Link]
-
Yousefi, Z., et al. (2019). Evaluation of exposure to phthalate esters through the use of various brands of drinking water bottled in polyethylene terephthalate (PET) containers under different storage conditions. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6963, Butyl decyl phthalate. Available from: [Link]
-
Thomsen, M., et al. (2001). Solubilities and surface activities of phthalates investigated by surface tension measurements. Chemosphere, 44(4), 735-740. Available from: [Link]
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CP-Analitika. Phthalate Standards. Available from: [Link]
-
Ahmadkhaniha, R., et al. (2013). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research, 12(Suppl), 163-169. Available from: [Link]
-
Pharmaguideline. (2008). Method of Analysis for Dibutyl Phthalate. Available from: [Link]
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Application Notes and Protocols for Butyl Decyl Phthalate as a Dielectric Fluid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the potential application of Butyl Decyl Phthalate (BDP) as a dielectric fluid. While primarily utilized as a plasticizer, the chemical structure of BDP suggests its potential for use in applications requiring electrical insulation.[1][2] This application note outlines the theoretical basis for this application, details its known physicochemical properties, and provides rigorous, step-by-step protocols for the comprehensive evaluation of its dielectric properties. Due to a lack of readily available data on its specific dielectric constant, dissipation factor, and dielectric strength, this guide is presented as a framework for researchers to conduct their own empirical validation.
Introduction: The Rationale for Investigating Butyl Decyl Phthalate as a Dielectric Fluid
Dielectric fluids are essential in a vast array of scientific and industrial equipment, where they serve to provide electrical insulation and dissipate heat.[3] The selection of an appropriate dielectric fluid is contingent upon a range of factors, including dielectric strength, dielectric constant, chemical stability, and thermal properties.
Phthalate esters, a class of compounds to which Butyl Decyl Phthalate belongs, are primarily known for their role as plasticizers, lending flexibility and durability to polymers such as PVC.[2][4][5] Notably, certain phthalates, such as Dioctyl Phthalate (DOP), have found utility as dielectric fluids in applications like capacitors.[3] Furthermore, the broader class of phthalate esters is recognized for generally possessing favorable electrical properties.[1] This suggests that other phthalates, including BDP, may also exhibit suitable characteristics for such applications.
Butyl Decyl Phthalate (CAS: 89-19-0, Molecular Formula: C22H34O4) is a colorless to pale yellow, oily liquid with a high boiling point and low volatility, properties that are advantageous for a dielectric fluid.[2] However, a comprehensive profile of its dielectric properties is not extensively documented in publicly available literature. Therefore, empirical testing is necessitated to ascertain its suitability for specific dielectric applications.
Important Safety Note: Phthalates as a class of chemicals have come under regulatory scrutiny due to their potential as endocrine disruptors.[4] All handling and disposal of Butyl Decyl Phthalate should be conducted in accordance with the provided Safety Data Sheet (SDS) and relevant institutional and governmental guidelines.
Physicochemical Properties of Butyl Decyl Phthalate
A summary of the known physical and chemical properties of Butyl Decyl Phthalate is presented in Table 1. This data is essential for understanding the material's behavior under various conditions and for designing appropriate experimental setups.
| Property | Value | Source |
| CAS Number | 89-19-0 | [4] |
| Molecular Formula | C22H34O4 | [4] |
| Molecular Weight | 362.5 g/mol | [4] |
| Appearance | Colorless to pale yellow, oily liquid | [2] |
| Melting Point | -95 °C (-139 °F) | [6] |
| Flash Point | -14.8 °F (-26 °C) (closed cup) | [6] |
| Primary Use | Plasticizer | [1][4] |
Theoretical Considerations for Dielectric Performance
The dielectric performance of a fluid is primarily characterized by three key parameters:
-
Dielectric Constant (Relative Permittivity): This dimensionless quantity indicates the ability of a substance to store electrical energy in an electric field.
-
Dissipation Factor (Tan δ): This parameter quantifies the inherent dielectric loss of the material, representing the energy dissipated as heat. A low dissipation factor is desirable for efficient electrical insulation.
-
Dielectric Strength (Breakdown Voltage): This is the maximum electric field strength that a material can withstand without experiencing electrical breakdown and becoming conductive.
The molecular structure of Butyl Decyl Phthalate, featuring a polar aromatic ring and nonpolar alkyl chains, suggests a moderate dielectric constant. For comparison, a related compound, Dibutyl Phthalate, has a reported dielectric constant of 6.4 at 86°F. It is hypothesized that Butyl Decyl Phthalate will exhibit a similar value. The longer decyl chain in BDP, compared to the butyl chains in Dibutyl Phthalate, may influence its viscosity and, consequently, its heat dissipation characteristics.
Experimental Protocols for Dielectric Characterization
The following protocols are based on established ASTM standards for testing electrical insulating liquids.[7][8][9][10] Adherence to these standardized methods is crucial for obtaining accurate and reproducible data.
Protocol for Determination of Dielectric Constant and Dissipation Factor (ASTM D924)
This protocol outlines the procedure for measuring the dielectric constant and dissipation factor of Butyl Decyl Phthalate as a function of temperature and frequency.
Materials and Equipment:
-
Butyl Decyl Phthalate sample
-
Dielectric test cell (three-terminal design recommended)
-
Precision LCR meter or capacitance bridge
-
Temperature-controlled chamber or oil bath
-
Calibrated temperature sensor
-
High-voltage power supply (if required by the test cell)
-
Cleaning solvents (e.g., hexane, isopropanol)
-
Lint-free wipes
Procedure:
-
Cell Preparation: Thoroughly clean and dry the dielectric test cell according to the manufacturer's instructions to remove any contaminants.
-
Sample Handling: Filter the Butyl Decyl Phthalate sample to remove any particulate matter.
-
Cell Filling: Rinse the test cell with a small amount of the filtered sample and then fill it to the appropriate level.
-
Temperature Conditioning: Place the filled test cell in the temperature-controlled chamber and allow it to reach thermal equilibrium at the desired test temperature.
-
Measurement:
-
Connect the test cell to the LCR meter or capacitance bridge.
-
Apply the test voltage at the desired frequency (e.g., 60 Hz, 1 kHz).
-
Record the capacitance and dissipation factor readings.
-
-
Data Collection: Repeat the measurements at various temperatures and frequencies to characterize the dielectric properties of Butyl Decyl Phthalate under different conditions.
Diagram of Experimental Workflow for Dielectric Constant and Dissipation Factor Measurement:
Caption: Workflow for Dielectric Constant and Dissipation Factor Testing.
Protocol for Determination of Dielectric Breakdown Voltage (ASTM D1816)
This protocol describes the procedure for determining the dielectric strength of Butyl Decyl Phthalate.
Materials and Equipment:
-
Butyl Decyl Phthalate sample
-
Dielectric breakdown voltage tester with VDE electrodes
-
Test cell with a specified electrode gap (e.g., 1 mm or 2 mm)
-
Magnetic stirrer (optional)
-
Cleaning solvents
-
Lint-free wipes
Procedure:
-
Apparatus Setup: Ensure the dielectric breakdown tester is clean, dry, and calibrated. Set the electrode gap to the desired spacing.
-
Sample Preparation: Gently agitate the Butyl Decyl Phthalate sample to ensure homogeneity.
-
Cell Filling: Rinse the test cell with the sample and then fill it, ensuring no air bubbles are trapped between the electrodes.
-
Rest Period: Allow the filled cell to stand for a specified period (e.g., 3 minutes) to allow any air bubbles to dissipate.
-
Breakdown Test:
-
If using a stirrer, turn it on.
-
Apply the test voltage and increase it at a uniform rate (e.g., 0.5 kV/s) until breakdown occurs.
-
The tester will automatically record the breakdown voltage.
-
-
Multiple Measurements: Conduct a series of breakdown tests (e.g., 5) on the same sample filling, with a short interval between each test.
-
Data Analysis: Calculate the average breakdown voltage and the standard deviation from the series of measurements.
Logical Flow for Dielectric Breakdown Voltage Testing:
Caption: Logic Diagram for Dielectric Breakdown Voltage Measurement.
Data Interpretation and Expected Outcomes
The data obtained from these protocols will allow for a comprehensive assessment of Butyl Decyl Phthalate's potential as a dielectric fluid.
-
Dielectric Constant: A stable dielectric constant across a range of operating temperatures is desirable.
-
Dissipation Factor: A low dissipation factor, particularly at operating frequencies, indicates low energy loss and is a key indicator of a good insulator.
-
Dielectric Strength: A high average breakdown voltage signifies the fluid's ability to withstand high electrical stress.
By comparing the empirically determined values for Butyl Decyl Phthalate with those of established dielectric fluids, researchers can make an informed decision about its suitability for their specific application.
Conclusion
While Butyl Decyl Phthalate is a well-established plasticizer, its application as a dielectric fluid remains largely unexplored. The protocols detailed in this document provide a robust framework for the systematic evaluation of its dielectric properties. The structural similarities to other phthalates used in electrical applications suggest that BDP holds promise as a dielectric fluid. However, due to the lack of specific data, thorough empirical validation as outlined herein is a prerequisite for its adoption in any application requiring electrical insulation. The potential health and environmental considerations associated with phthalates must also be a primary consideration in any application development.
References
-
Henan Jinhe Industry Co., Ltd. (n.d.). Types and uses of phthalate ester plasticizers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butyl decyl phthalate. PubChem Compound Database. Retrieved from [Link]
-
Nayakem. (n.d.). Phthalates plasticizers. Retrieved from [Link]
-
Power Substation Services. (n.d.). Lab Testing of Dielectric Fluids. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibutyl phthalate. Retrieved from [Link]
-
Scent.vn. (n.d.). Butyl decyl phthalate (CAS 89-19-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalates. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Butyl decyl phthalate, 89-19-0. Retrieved from [Link]
-
Park, K. (n.d.). PLASTICIZERS. Kinam Park. Retrieved from [Link]
-
ASTM D924-15, Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids, ASTM International, West Conshohocken, PA, 2015,
-
ASTM D1816-12(2017), Standard Test Method for Dielectric Breakdown Voltage of Insulating Oils of Petroleum Origin Using VDE Electrodes, ASTM International, West Conshohocken, PA, 2017,
-
TJ|H2b Analytical Services. (2025, December 1). Dielectric Breakdown Voltage Testing Methods. Retrieved from [Link]
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Application Note: Controlled Incorporation of Butyl Decyl Phthalate (BDP) into Polyvinyl Chloride (PVC) Matrices
Executive Summary
This guide details the physicochemical rationale and operational protocols for incorporating Butyl Decyl Phthalate (BDP, CAS 89-19-0) into PVC formulations. While Di-2-ethylhexyl phthalate (DEHP) has historically dominated the medical and industrial landscape, researchers and drug delivery device engineers increasingly investigate asymmetric phthalates like BDP to optimize the trade-off between solvation speed (processing efficiency) and migration resistance (biological safety/stability).
This protocol provides a validated workflow for dry blending, melt compounding, and characterization, specifically tailored to leverage the asymmetric C4 (butyl) and C10 (decyl) alkyl chains of BDP.
Part 1: Theoretical Basis & Material Selection
The Asymmetric Advantage
BDP is unique among phthalate esters because of its structural asymmetry. Understanding this is critical for the researcher:
-
The Butyl Group (C4): Acts as the "Solvator." It has high polarity and low molecular weight, allowing it to penetrate the PVC fibrillar structure rapidly during the dry-blending phase, lowering the fusion temperature.
-
The Decyl Group (C10): Acts as the "Anchor." Its long aliphatic tail increases the molecular weight (MW ~362.5 g/mol ) and hydrophobicity, significantly reducing volatility and migration compared to symmetric shorter-chain esters like Dibutyl Phthalate (DBP).
Mechanism of Action
The incorporation process relies on the Free Volume Theory . BDP molecules insert themselves between PVC polymer chains, neutralizing the dipole-dipole interactions of the chlorine atoms.
Figure 1: Mechanistic action of BDP.[1][2] The C4 chain aids processing, while the C10 chain ensures stability.
Part 2: Formulation Strategy
For research-grade evaluation (e.g., tubing or film prototypes), a standard "Parts Per Hundred Resin" (phr) approach is used.[1]
Table 1: Standard Validation Formulation
| Component | Function | Loading (phr) | Critical Notes |
| PVC Resin | Base Polymer | 100.0 | Use K-value 65-70 for extrusion/calendering.[1] Porosity (CPA) must be >0.20 ml/g for BDP absorption.[1] |
| BDP | Plasticizer | 30.0 - 60.0 | CAS 89-19-0.[1] High purity (>99%) required for medical/research benchmarking. |
| Ca/Zn Stabilizer | Thermal Stability | 2.0 - 3.0 | Prevents dehydrochlorination.[1] Preferred over Pb/Ba for medical/drug contact research.[1] |
| Epoxidized Soybean Oil | Co-stabilizer | 3.0 | Acts as an HCl scavenger and secondary plasticizer.[1] |
| Stearic Acid | Lubricant | 0.3 | External lubricant to prevent sticking during melt processing.[1] |
Part 3: Experimental Protocols
Protocol A: High-Speed Dry Blending (The Absorption Phase)
Objective: To drive BDP into the pores of the PVC resin before melting. This ensures homogeneity and prevents "fish eyes" (unplasticized resin nodes).[1]
Equipment: High-speed laboratory mixer (e.g., Henschel type).
-
Pre-heating: Preheat the mixer vessel to 40°C .
-
Resin Loading: Charge the PVC resin and solid stabilizers (Ca/Zn, Stearic Acid) at low speed (600 rpm).[1]
-
Friction Heating: Increase speed to 1500-2000 rpm. Monitor the internal temperature of the powder.[3]
-
Plasticizer Injection (Critical Step):
- of PVC), inject the liquid BDP slowly over 60-90 seconds.
-
Why? At 80°C, the amorphous regions of PVC expand, and the resin pores open. Adding BDP too early (cold) creates a paste; adding too late (>100°C) risks degradation before absorption.[1]
-
Absorption Plateau: Continue mixing until the temperature reaches 115°C . The mix should transform from a wet sludge to a free-flowing dry powder.[1]
-
Cooling: Discharge immediately into a cooling mixer. Cool to 40°C to prevent agglomeration.
Protocol B: Melt Compounding & Specimen Fabrication
Objective: To fuse the dry blend into a continuous solid matrix.[1]
Equipment: Two-Roll Mill or Twin-Screw Extruder.
Method (Two-Roll Mill):
-
Set Temperatures: Front Roll: 165°C | Back Roll: 160°C .
-
Note: BDP fuses slightly faster than DEHP.[1] If the material sticks excessively to the front roll, lower the temperature by 5°C.
-
-
Nip Gap: Set initial gap to 0.5 mm.
-
Fluxing: Add the dry blend to the nip. The material should flux (turn into a molten sheet) within 45-60 seconds.[1]
-
Dispersive Mixing: Perform "cigar rolls" (cutting the sheet, rolling it, and re-feeding) 3-5 times to ensure BDP distribution.
-
Sheet Off: Remove the sheet after 5 minutes total residence time.
-
Compression Molding: Press the milled sheet at 170°C and 15 MPa pressure for 3 minutes, then cool under pressure to room temperature.
Part 4: Characterization & Validation[1]
To confirm successful incorporation and suitability for drug development applications (e.g., reduced leaching), the following tests are mandatory.
Migration and Volatility Testing (ASTM D1203 / D2288)
Researchers must quantify the stability of BDP in the matrix.
-
Test: Activated Carbon Method (ASTM D1203).[1]
-
Protocol: Place weighed PVC/BDP discs in a bed of activated carbon at 70°C for 24 hours.
-
Target Metric: Weight loss should be <1.5%.
-
Interpretation: If weight loss is high, the "Decyl" anchor is failing, or the PVC resin porosity was insufficient during dry blending.
-
Glass Transition Temperature ( )
Use Differential Scanning Calorimetry (DSC).[1]
-
Expectation: Pure PVC
is ~80°C.[1][4] -
Target: With 50 phr BDP, the
should shift to approximately -25°C to -30°C . -
Causality: A sharp, single
peak indicates a homogeneous solid solution.[1] A broad or double peak indicates phase separation (poor mixing).[1]
Hardness (Shore A)
-
Protocol: ASTM D2240.[1]
-
Target: For 50 phr BDP, expect Shore A 75-80.
-
Consistency Check: Measure 5 points on the sample. Variance >2 units implies uneven plasticizer distribution.[1]
Part 5: Workflow Visualization
Figure 2: End-to-end protocol for BDP incorporation into PVC.[1]
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 6963, Butyl decyl phthalate.[1] Retrieved from [Link]
-
ASTM International. (2021).[1] ASTM D2288-97: Standard Test Method for Weight Loss of Plasticizers on Heating.[1] Retrieved from [Link]
-
U.S. EPA. (2023). 1,2-Benzenedicarboxylic acid, butyl decyl ester - Substance Details.[1][5][6] Retrieved from [Link]
Sources
- 1. Butyl decyl phthalate | C22H34O4 | CID 6963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kastrade.com [kastrade.com]
- 4. kanademy.com [kanademy.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. scent.vn [scent.vn]
Application Note: Advanced Sample Preparation for Phthalate Extraction from Soil Matrices
The following Application Note and Protocol guide is designed for high-level researchers and analytical chemists. It prioritizes the elimination of background contamination—the single greatest challenge in phthalate analysis—and provides two distinct, validated extraction workflows.
Methodology: Comparative Protocols for Soxhlet (Reference) and QuEChERS (High-Throughput) Target Analytes: Phthalate Esters (PAEs) including DMP, DEP, DBP, BBP, DEHP, DnOP.
Abstract
Phthalate esters are ubiquitous environmental contaminants.[1][2][3] Their pervasive presence in laboratory equipment (plastics, parafilm, septa, solvents) creates a high risk of false positives, making background subtraction unreliable. This guide provides a rigorous "Zero-Blank" pre-analytical framework followed by two distinct extraction protocols: EPA Method 3540C (Soxhlet) for exhaustive reference extraction and a Modified QuEChERS method for high-throughput screening.[1] Both workflows are optimized for subsequent GC-MS/SIM analysis.[1]
Pre-Analytical Core: The "Zero-Blank" Directive
CRITICAL: Unlike other organic pollutants, phthalate analysis cannot proceed without a dedicated contamination control strategy.[1] The following steps are mandatory before any soil is touched.
Glassware & Consumables Preparation
Standard laboratory washing is insufficient.[1] Phthalates adsorb strongly to glass surfaces and survive standard solvent rinses.[1]
-
Thermal Decontamination: All glassware (extraction thimbles, pipettes, vials, funnels) must be baked in a muffle furnace at 400°C for 4 hours .[1]
-
Plastic Ban:
-
Strictly Prohibited: Plastic pipette tips, Parafilm, plastic sample bags, Tygon tubing, standard LC vial caps with red rubber septa.
-
Allowed: Teflon (PTFE), Aluminum foil (baked), Stainless steel, Glass.[1]
-
-
Reagent Control:
Contamination Control Workflow (Visualized)
Method Selection Matrix
Choose the extraction method based on your specific data quality objectives (DQOs).
| Feature | Protocol A: Soxhlet (EPA 3540C) | Protocol B: Modified QuEChERS |
| Primary Application | Regulatory compliance, Reference method, Complex matrices (clay/peat). | Large-scale screening, Sandy/Loam soils, High throughput.[1] |
| Extraction Time | 16 – 24 Hours | < 1 Hour |
| Solvent Usage | High (300 mL per sample) | Low (10–15 mL per sample) |
| Detection Limit (LOD) | Excellent (0.5 – 5 µg/kg) | Good (10 – 50 µg/kg) |
| Throughput | Low (3–6 samples/day) | High (20+ samples/day) |
| Matrix Effects | Moderate (requires cleanup) | High (requires dSPE cleanup) |
Detailed Protocol A: Soxhlet Extraction (Gold Standard)
Based on EPA Method 3540C/8061A
Reagents & Apparatus
-
Solvent System: Hexane:Acetone (1:1 v/v) OR Dichloromethane (DCM):Acetone (1:1 v/v).[1]
-
Why? Acetone breaks soil-moisture bonds; Hexane/DCM solubilizes the non-polar phthalates.[1]
-
-
Drying Agent: Sodium Sulfate (Na₂SO₄), anhydrous, granular.[1][5] Baked at 400°C.
-
Surrogate Spike: Diphenyl phthalate or d4-DEHP (100 µg/mL in Acetone).[1]
Step-by-Step Procedure
-
Sample Prep: Decant water from soil.[1] Mix 10 g of wet soil with 10 g of baked Na₂SO₄ in a beaker until a free-flowing powder is obtained.[1]
-
Thimble Loading: Transfer the mixture into a glass extraction thimble (avoid paper thimbles if possible; if paper is used, it must be pre-extracted for 12h).
-
Spiking: Add 100 µL of Surrogate Spike directly onto the soil in the thimble.[1]
-
Extraction Setup:
-
Reflux: Assemble the condenser (circulating water at <15°C). Heat to reflux for 16–24 hours at 4–6 cycles per hour.
-
Concentration:
Detailed Protocol B: Modified QuEChERS for Soil
Adapted from recent literature for rapid screening.
Reagents & Apparatus
-
Extraction Solvent: Acetonitrile (ACN) or ACN:Acetone (1:1).[1]
-
Salts: 4 g MgSO₄ (anhydrous), 1 g NaCl.
-
Cleanup (dSPE): 150 mg PSA (Primary Secondary Amine) + 50 mg C18 + 150 mg MgSO₄.[1]
-
Why? PSA removes humic acids/sugars; C18 removes lipids/waxes.[1]
-
Step-by-Step Procedure
-
Weighing: Weigh 10.0 g of soil into a 50 mL glass centrifuge tube (Teflon-lined cap).
-
Note: If glass tubes are unavailable, use high-density polypropylene (PP) but run a blank to confirm no leaching.[1] Avoid PVC.
-
-
Hydration: If soil is dry, add 5 mL HPLC-grade water; vortex and wait 10 min.
-
Extraction:
-
Salting Out: Add the salt mixture (MgSO₄/NaCl). Shake vigorously by hand for 1 min immediately to prevent clumping.
-
Ultrasonic Assist: Sonicate the tube in a water bath for 15–20 mins (improves recovery from soil pores).[1]
-
Centrifugation: Centrifuge at 4000 rpm for 5 min.
-
dSPE Cleanup:
-
Transfer 1.5 mL of the supernatant (top organic layer) to a 2 mL glass dSPE vial containing the cleanup sorbents (PSA/C18/MgSO₄).[1]
-
Vortex for 1 min.
-
Centrifuge at 5000 rpm for 5 min.
-
-
Final Prep: Transfer clear supernatant to a GC vial. Add Internal Standard (Benzyl Benzoate or d4-Phthalate).[1]
Analytical Decision Tree
Quality Control & Troubleshooting
QC Criteria
-
Method Blank (MB): Must be < 1/10th of the LOQ.[1] If MB > LOQ, re-bake glassware and check solvents.
-
Laboratory Control Sample (LCS): Spike clean sand with phthalates.[1] Recovery must be 70–130% .[1]
-
Matrix Spike (MS/MSD): Spike actual soil sample.[1] RPD (Relative Percent Difference) should be < 20%.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (DEHP/DBP) | Contaminated glassware or solvent.[1][4] | Bake glassware at 400°C. Switch to "Pesticide Grade" solvents.[1] Check GC septum (use BTO septa). |
| Low Recovery (<60%) | Incomplete extraction or evaporation loss.[1] | Increase sonication time (QuEChERS). Ensure water bath <45°C during evaporation.[1] Check for leaks in Soxhlet. |
| Emulsions (QuEChERS) | High clay/organic content.[1] | Increase centrifugation speed/time. Add more MgSO₄.[1] Freezing out (centrifuge cold) may help.[1] |
| GC Peak Tailing | Dirty injection liner or column active sites.[1] | Change liner (use deactivated wool).[1] Trim 30cm from GC column guard.[1] |
References
-
U.S. Environmental Protection Agency. (1996).[1] Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[1][8] Washington, DC.[1] Link
-
U.S. Environmental Protection Agency. (1996).[1] Method 3540C: Soxhlet Extraction.[1][5][6][9] Washington, DC.[1] Link
-
U.S. Environmental Protection Agency. (2007).[1] Method 3550C: Ultrasonic Extraction.[1][10] Washington, DC.[1] Link
-
BenchChem. (2025).[1][4] Strategies to reduce instrument contamination for trace phthalate analysis.Link (Cited for glassware baking protocols).[1]
-
Thermo Fisher Scientific. (2012).[1] Determination of Phthalate Esters in Soft Drinks by GC-MS.[1][3] Application Note 10306.[1] Link (Cited for plastic-free handling).
-
CABI Digital Library. (2010).[1] Ultrasonic wave extraction and simultaneous analysis of polycyclic aromatic hydrocarbons (PAHs) and phthalic esters in soil.[1][11][12]Link
Sources
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. epa.gov [epa.gov]
- 7. newtowncreek.info [newtowncreek.info]
- 8. epa.gov [epa.gov]
- 9. enthalpy.com [enthalpy.com]
- 10. laboratuar.com [laboratuar.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
Application Note: High-Precision Quantification of Benzodiazepines in Biological Matrices Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry
Introduction: The Imperative for Precision in Benzodiazepine Analysis
Benzodiazepines (BDPs) are a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, and anticonvulsant properties.[1][2] Their prevalence in clinical settings is matched by their significance in forensic and toxicological investigations, where accurate quantification is crucial for determining therapeutic compliance, identifying illicit use, or establishing cause in postmortem analyses.[1][2] Given that BDPs are often present at trace levels (ng/mL) within complex biological matrices like blood, plasma, or urine, the analytical method must be both highly sensitive and robust.[1][2][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this application due to its superior sensitivity and specificity over older methods like immunoassays or gas chromatography.[4] When coupled with the principle of isotope dilution, LC-MS/MS is elevated to the gold standard for quantitative analysis. Isotope Dilution Mass Spectrometry (IDMS) is an internal standard method that provides unparalleled accuracy by correcting for variations in sample extraction, matrix effects, and instrument response.[5][6] This is achieved by introducing a known quantity of a stable isotope-labeled (SIL) analog of the target analyte at the very beginning of the sample preparation process.[5][7] Because the SIL internal standard is chemically identical to the analyte, it experiences the same processing and analytical variations, ensuring that the ratio between the native analyte and the internal standard remains constant from the point of spiking to detection.[5]
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of common benzodiazepines in biological samples using IDMS, designed for researchers, scientists, and drug development professionals seeking to implement a self-validating and highly reliable analytical system.
The Principle of Isotope Dilution: A Self-Validating System
The core strength of IDMS lies in its use of a stable isotope-labeled internal standard. This standard is a version of the analyte molecule where one or more atoms (e.g., ¹H, ¹²C, ¹⁴N) have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This substitution results in a compound that is chemically indistinguishable from the native analyte in its behavior during extraction and chromatography but is readily differentiated by its higher mass in the mass spectrometer.
The process ensures accuracy through the following causality:
-
Spiking: A precise, known amount of the SIL internal standard is added to the unknown sample before any sample processing steps.
-
Equilibration: The SIL standard homogenizes with the sample, creating a mixture where the ratio of native analyte to SIL standard is fixed.
-
Co-processing: During all subsequent steps—be it protein precipitation, liquid-liquid extraction, or solid-phase extraction—any loss of material affects both the native analyte and the SIL standard equally.[5] For instance, if 20% of the sample is lost during an extraction step, 20% of the native analyte and 20% of the SIL standard are lost, preserving their concentration ratio.
-
Detection: The mass spectrometer detects the native analyte and the SIL standard as two distinct chemical entities based on their mass-to-charge ratio (m/z).
-
Quantification: The concentration of the unknown analyte is calculated based on the measured peak area ratio of the native analyte to the SIL standard, referenced against a calibration curve prepared in the same manner. This ratio-based measurement makes the final result independent of sample recovery efficiency.[8]
Caption: Principle of Isotope Dilution Mass Spectrometry Workflow.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, water, and formic acid.
-
Reference Standards: Certified reference materials (CRMs) of target benzodiazepines (e.g., Diazepam, Alprazolam, Lorazepam, Clonazepam, Oxazepam, Temazepam).[9]
-
Internal Standards: Certified stable isotope-labeled internal standards corresponding to each target analyte (e.g., Diazepam-d5, Alprazolam-d5). These are commercially available from suppliers like LGC Standards.[10]
-
Reagents for Sample Preparation:
-
For Protein Precipitation: Trichloroacetic acid or cold acetonitrile.[3]
-
For Solid-Phase Extraction (SPE): SPE cartridges (e.g., mixed-mode cation exchange), conditioning, wash, and elution solvents.[11][12]
-
For Urine Analysis: β-glucuronidase from Helix pomatia for enzymatic hydrolysis of conjugated metabolites.[3]
-
-
Matrix: Verified drug-free human plasma or urine for preparation of calibrators and quality controls.
Instrumentation
-
Liquid Chromatography System: An Ultra-High Performance Liquid Chromatography (UHPLC) system capable of generating precise gradients at high pressures is recommended for optimal resolution and speed.[13][14]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Q-Orbitrap) equipped with a heated electrospray ionization (HESI) source.[14][15]
-
Analytical Column: A high-efficiency reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, <2 µm particle size), provides excellent separation for this class of compounds.
-
General Laboratory Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, and a sample evaporator (e.g., nitrogen stream evaporator).
Detailed Experimental Protocol
This protocol details a validated method for the analysis of BDPs in human plasma using protein precipitation, a rapid and effective cleanup technique.
Step 1: Preparation of Stock Solutions, Calibrators, and QCs
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each native BDP and SIL internal standard in methanol. Store at -20°C or below.
-
Intermediate Working Solutions:
-
Prepare a mixed native BDP working solution (e.g., 10 µg/mL) by diluting the primary stocks in 50:50 methanol:water.
-
Prepare a mixed SIL internal standard (IS) working solution (e.g., 1 µg/mL) similarly.
-
-
Calibration Standards and Quality Controls (QCs):
-
Serially dilute the mixed native BDP working solution into blank plasma to prepare a calibration curve. A typical range for BDPs is 1 to 250 ng/mL.
-
Prepare at least three levels of QC samples (low, mid, high) in blank plasma from a separate stock solution weighing.
-
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the unknown sample, calibrator, or QC.
-
Internal Standard Spiking: Add 25 µL of the mixed SIL IS working solution to every tube (except for double-blank samples).
-
Vortex: Briefly vortex-mix each tube for 10 seconds to ensure homogenization.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. This denatures and precipitates plasma proteins.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully transfer the supernatant (the clear liquid on top) to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the sample and ensures compatibility with the LC mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted samples one last time to pellet any remaining particulates before injection.
Step 3: LC-MS/MS Analysis
The following are typical starting parameters that should be optimized for the specific instrument and analytes.
| LC Parameter | Setting |
| Column | C18, 50 x 2.1 mm, 1.9 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C[16] |
| Injection Vol. | 5 µL[14] |
| Gradient | 10% B to 95% B over 5 min, hold 1 min, re-equilibrate |
| MS Parameter | Setting |
| Ionization Mode | ESI Positive[12] |
| Capillary Voltage | 0.5 - 3.0 kV[12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Diazepam | 285.1 | 193.1 | 154.1 | 25 |
| Diazepam-d5 | 290.1 | 198.1 | 159.1 | 25 |
| Alprazolam | 309.1 | 281.1 | 205.1 | 30 |
| Alprazolam-d5 | 314.1 | 286.1 | 210.1 | 30 |
Note: MRM transitions and collision energies must be empirically optimized for each specific instrument.
Step 4: Data Processing and Quantification
-
Integration: Integrate the chromatographic peaks for the quantifier MRM transition of each native analyte and its corresponding SIL IS.
-
Ratio Calculation: Calculate the peak area ratio (Area of Native Analyte / Area of SIL IS).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration for each calibrator. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Calculate Unknowns: Determine the concentration of the BDPs in the unknown samples and QCs by applying their measured peak area ratios to the regression equation of the calibration curve.
Method Validation: Ensuring Trustworthiness and Authority
A quantitative method is only as reliable as its validation. All new methods must be rigorously validated to demonstrate they are fit for purpose, following guidelines from regulatory bodies like the FDA and the principles outlined in ICH Q2(R2).[17][18][19]
Caption: Core Parameters for Analytical Method Validation.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity / Specificity | To demonstrate that the method can unequivocally measure the analyte in the presence of other components (e.g., metabolites, matrix components).[20] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity & Range | To confirm a proportional relationship between concentration and instrument response over a defined range. | Calibration curve with a coefficient of determination (r²) > 0.99. Back-calculated calibrators should be within ±15% of nominal values. |
| Accuracy (Bias) | To determine the closeness of the measured concentration to the true value.[17] | The mean concentration of QC samples should be within ±15% of the nominal value (±20% at the LLOQ).[18] |
| Precision (RSD/CV) | To assess the degree of scatter between repeated measurements. Includes repeatability (intra-assay) and intermediate precision (inter-assay).[17] | The relative standard deviation (RSD) or coefficient of variation (CV) should be ≤15% (≤20% at the LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1] | Signal-to-noise ratio >10; accuracy and precision criteria (±20% and ≤20% RSD) must be met. |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by co-eluting matrix components. | The IS-normalized matrix factor should be consistent across different lots of matrix (e.g., RSD < 15%). |
| Recovery | To measure the efficiency of the extraction process. | While IDMS corrects for loss, recovery should still be consistent and reproducible to ensure robustness. |
| Stability | To ensure the analyte is stable in the biological matrix during sample handling and storage (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal fresh samples. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Analyte/IS | - Instrument issue (no spray, clogged line)- Incorrect MRM transitions- Sample preparation error (e.g., wrong solvent) | - Check MS tuning and spray stability.- Verify MRM transitions and optimize cone/collision energies.- Review sample prep protocol; re-prepare a test sample. |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Sample solvent incompatible with mobile phase- Extra-column volume | - Replace the analytical column.- Reconstitute sample in the initial mobile phase.- Check all fittings and tubing for proper connections. |
| High Variability in Results (High RSD) | - Inconsistent sample preparation (pipetting errors)- Poor homogenization of IS with sample- Instrument instability | - Use calibrated pipettes; ensure thorough vortexing after IS addition.- Increase vortex time after spiking.- Run instrument performance qualification checks. |
| Interfering Peaks | - Contamination from collection tubes, solvents, or matrix- Co-eluting isobaric compounds | - Use high-purity solvents and test different lots of matrix.- Optimize chromatographic gradient to improve separation.- Use a more selective qualifier ion or high-resolution MS. |
| Drift in IS Response | - Ion source contamination- Degradation of IS stock solution | - Clean the ion source.- Prepare fresh IS working solutions daily. |
References
-
Sample Preparation Techniques for Synthetic Benzodiazepines. Biotage. [Link]
-
Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. [Link]
-
Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. [Link]
-
(PDF) Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. ResearchGate. [Link]
-
Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines—A Review. Oxford Academic. [Link]
-
New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. Contract Laboratory. [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. [Link]
-
LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Corporation. [Link]
-
A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. SCIEX. [Link]
-
Development of A Rapid and Sensitive Method for the Quantification of Benzodiazepines in Plasma and Larvae by LC-MS/MS. Waters Corporation. [Link]
-
Method Validation Guidelines. BioPharm International. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
-
Isotope Dilution Mass Spectrometry. PTB.de. [Link]
-
The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). University of Cape Town. [Link]
-
Isotope dilution. Wikipedia. [Link]
-
Diazepam. NIST WebBook. [Link]
-
Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent. [Link]
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Application Note: Protocols for the Assessment of Plasticizer Migration from Polymeric Materials
Abstract
Plasticizers are essential additives that impart flexibility and durability to a wide range of polymeric materials. However, their potential to migrate from the polymer matrix into contacting substances—such as pharmaceuticals, biological fluids, and foodstuffs—poses significant safety and quality concerns. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for assessing plasticizer migration. It details authoritative methodologies, including experimental design, sample preparation, and analytical quantification using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to ensure robust and reliable results, grounded in established regulatory frameworks like those from the U.S. Pharmacopeia (USP) and European Union (EU) regulations.
The Phenomenon of Plasticizer Migration
Plasticizer migration is the diffusion-driven process by which plasticizer molecules move from the polymer matrix to its surface and potentially into a contacting medium.[1] This phenomenon is influenced by a complex interplay of factors:
-
Polymer-Plasticizer Compatibility: Weak interactions between the polymer and the plasticizer increase the likelihood of migration.[2]
-
Plasticizer Characteristics: Low molecular weight plasticizers are more mobile and migrate more readily than larger, polymeric plasticizers.[3]
-
Environmental Conditions: Elevated temperatures provide the necessary energy for plasticizer molecules to overcome intermolecular forces and diffuse more rapidly.[3]
-
Contact Medium: The nature of the contacting liquid (e.g., its polarity and solvency) can accelerate the extraction of plasticizers.[4]
-
Time: The extent of migration increases with the duration of contact.
Understanding these factors is critical for designing meaningful migration studies that accurately reflect real-world conditions. The loss of plasticizers can not only contaminate the product but also render the polymer brittle, compromising its physical integrity.[1]
Regulatory Framework and Standardization
Migration testing is not merely an academic exercise; it is a regulatory requirement for ensuring product safety. Key guidelines include:
-
U.S. Pharmacopeia (USP): Chapters such as <661> Plastic Packaging Systems and Their Materials of Construction, <1663> Assessment of Extractables, and <1664> Assessment of Leachables provide a framework for evaluating the chemical safety of packaging for pharmaceutical products.[5][6] Extractables are compounds that can be forced out of a material under aggressive laboratory conditions, while leachables are those that migrate into the drug product under normal conditions of use.[7][8]
-
European Union (EU): Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out specific migration limits (SMLs) for authorized substances and an overall migration limit (OML) for the total amount of non-volatile substances that can migrate.[9] The OML is generally set at 10 milligrams per square decimeter (mg/dm²) of the food contact surface.[10]
-
ASTM International: Standards like ASTM D4754 provide standardized test methods for the liquid extraction of plastic materials using specialized equipment like the FDA migration cell.[11][12]
These regulations guide the selection of test conditions, food simulants, and analytical methods to ensure that data is reliable and relevant for safety assessments.
Experimental Design for Migration Studies
A robust migration study follows a well-defined workflow. The primary objective is to simulate the product's intended use under conditions that are either representative of or more aggressive than real-world exposure.
Caption: General workflow for a plasticizer migration study.
Selection of Food Simulants
To standardize testing, regulatory bodies specify the use of food simulants that mimic the properties of different food types.[13] The choice of simulant is critical for reflecting the extractive potential of the final product.
| Simulant | Food Type Represented | Typical Composition |
| Simulant A | Aqueous foods (pH > 4.5) | 10% Ethanol (v/v) in water |
| Simulant B | Acidic foods (pH ≤ 4.5) | 3% Acetic Acid (w/v) in water |
| Simulant C | Alcoholic foods | 20% or 50% Ethanol (v/v) in water |
| Simulant D1 | Fatty foods (some dairy) | 50% Ethanol (v/v) in water |
| Simulant D2 | Fatty foods | Vegetable Oil (e.g., olive oil) |
| Simulant E | Dry foods | Poly(2,6-diphenyl-p-phenylene oxide), Tenax® |
| Table based on EU Regulation 10/2011.[9][10] |
Test Conditions (Time and Temperature)
Test conditions are selected to represent the worst-case scenario of storage and use. Accelerated testing at elevated temperatures is commonly employed to shorten the test duration, based on scientific models of diffusion kinetics.[13]
| Contact Condition | Test Temperature | Test Duration |
| Long-term storage at room temp. | 40 °C | 10 days |
| Hot-fill applications | 70 °C | 2 hours |
| High-temperature applications | 100 °C or reflux | 4 hours |
| Example conditions from EU Regulation 10/2011.[10][14] |
Analytical Quantification Protocols
The accurate quantification of migrated plasticizers requires sensitive and selective analytical techniques. Gas and liquid chromatography are the most established methods.
Protocol 1: GC-MS for Phthalate Plasticizers
Gas Chromatography-Mass Spectrometry (GC-MS) is the "gold standard" for analyzing volatile and semi-volatile plasticizers like phthalates due to its excellent separation efficiency and definitive identification capabilities.[13][15]
Caption: Workflow for GC-MS analysis of plasticizers.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a series of calibration standards of the target phthalates (e.g., DEHP, DBP, BBP) in a suitable solvent like n-hexane or isooctane.[16] The concentration range should bracket the expected migration levels and regulatory limits.
-
Sample Extraction:
-
For aqueous simulants (A, B, C), perform a liquid-liquid extraction. Transfer a known volume of the simulant into a separatory funnel, add an appropriate organic solvent (e.g., n-hexane), and shake vigorously. Allow the layers to separate and collect the organic phase.[16]
-
For fatty food simulants (D2), a solvent extraction and cleanup step, for example using acetonitrile and a solid-phase extraction (SPE) column, may be required to remove lipids.[17]
-
-
Concentration: Evaporate the collected organic extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen to concentrate the analytes.
-
GC-MS Instrumentation and Conditions:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.[18]
-
Column: A low-polarity column, such as an Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[18]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[18][19]
-
Injector: Splitless injection at a temperature of 280 °C.[18]
-
Oven Program: A temperature gradient is used to separate the phthalates, for example: start at 100°C, ramp to 260°C at 8°C/min, then ramp to 320°C.[18]
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.[20] Monitor characteristic ions for each phthalate (e.g., m/z 149 is a common fragment for many phthalates).[15]
-
-
Analysis and Calculation: Inject the prepared standards and samples. Integrate the peak area for each target analyte. Create a calibration curve by plotting peak area against concentration for the standards. Use the regression equation to calculate the concentration of plasticizer in the samples. Convert this concentration to the final migration value (e.g., in mg/dm²) based on the volume of simulant and the surface area of the polymer sample.
Protocol 2: HPLC for Non-Volatile or Thermally Labile Plasticizers
High-Performance Liquid Chromatography (HPLC) is ideal for plasticizers that are non-volatile or may degrade at the high temperatures used in GC.[13] It is often coupled with a UV or Diode-Array Detector (DAD).
Caption: Workflow for HPLC-UV/DAD analysis of plasticizers.
Step-by-Step Methodology:
-
Standard Preparation: Prepare calibration standards of the target plasticizers (e.g., citrates, adipates) in the mobile phase.[21]
-
Sample Preparation: For aqueous simulants, sample preparation is often minimal. The simulant can be directly injected after filtration through a 0.45 µm filter to remove particulates.[22] For oily simulants, an extraction step similar to that for GC-MS may be needed.
-
HPLC Instrumentation and Conditions:
-
Instrument: A High-Performance Liquid Chromatograph with a UV or DAD detector.
-
Column: A reversed-phase (RP) column, such as a C18 column, is most common.[22]
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water is typically used.[21][22]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor at a wavelength where the plasticizer has significant absorbance, often around 220-233 nm.[21][23]
-
-
Analysis and Calculation: Inject the standards and samples. Construct a calibration curve from the standards and use it to determine the concentration of plasticizers in the simulant samples. Calculate the final migration value, expressing it in the appropriate units as required by the relevant regulation.
Data Interpretation and System Validation
A trustworthy protocol is a self-validating one. The analytical run must include:
-
Blanks: A sample of the simulant that has not been in contact with the polymer is run to check for background contamination.
-
Calibration Verification: A standard is run periodically to ensure the instrument's response remains stable.
-
Spiked Samples: A known amount of plasticizer is added to a blank simulant and analyzed to determine the recovery rate of the extraction method.
The final migration result is calculated and compared against the specific migration limit (SML) or overall migration limit (OML) to determine compliance. For pharmaceutical applications, a toxicological risk assessment may be required to establish a safety concern threshold (SCT) for any identified leachables.[8][24]
Conclusion
The assessment of plasticizer migration is a critical component of quality control and regulatory compliance for polymeric materials used in sensitive applications. By combining a thorough understanding of the principles of migration with robust, validated analytical protocols like GC-MS and HPLC, scientists can ensure the safety and efficacy of their products. Adherence to established guidelines from bodies like the USP and the EU provides a clear pathway for generating reliable and defensible data.
References
- Measurlabs. (n.d.). USP 1663 and USP 1664 Extractables & Leachables Testing.
- BASTONE. (2025, October 4). How Do You Test for Plasticizer Migration.
- ASTM International. (2018). D4754 Standard Test Method for Two-Sided Liquid Extraction of Plastic Materials Using FDA Migration Cell.
- Intertek. (n.d.). USP 1663 USP 1664 Extractables Leachables.
- ResolveMass Laboratories Inc. (2025, October 21). USP <1663>, <1664> Extractables and leachables workflows, and why it's crucial for device approval.
- Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- ASTM International. (n.d.). D4754-11 - Standard Test Method for Two-Sided Liquid Extraction of Plastic Materials Using FDA.
- SATRA Technology. (n.d.). Food contact testing requirements for plastics.
- ASTM International. (n.d.). ASTM D4754-18 - Standard Test Method for Two-Sided Liquid Extraction of Plastic Materials Using FDA Migration Cell.
- BA Sciences. (2025, December 4). Guide to USP <661> Series for Plastic Packaging.
- CORE. (n.d.). Analysis of phthalates in foods by using gas chromatography mass spetrometry (gc-ms).
- ResolveMass Laboratories Inc. (2025, October 21). USP 1663, 1664 Extractables and leachables workflows.
- U.S. Pharmacopeia. (n.d.). 661.2 PLASTIC PACKAGING SYSTEMS FOR PHARMACEUTICAL USE.
- Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
- ASTM International. (2017, August 16). D4754 Standard Test Method for Two-Sided Liquid Extraction of Plastic Materials Using FDA Migration Cell.
- ECA Academy. (2015, November 4). New USP General Chapters on Extractables and Leachables: <1663>, <1664>.
- Agilent Technologies. (n.d.). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination.
- CS Analytical. (n.d.). USP 661 Plastic Packaging Systems and Their Materials of Construction.
- U.S. Pharmacopeia. (2017, April 28). <661> Plastic Packaging Systems and Their Materials of Construction.
- Scribd. (n.d.). <661> Plastic Packaging Systems and Their Materials of Construction | PDF.
- Measurlabs. (2025, October 26). Plastic food contact material regulations and testing in the EU.
- ResearchGate. (n.d.). Determination of Plasticizers Commonly Used In Pharmaceutical Dosage Forms by High Performance Liquid Chromatography.
- ASTM International. (2003, May 15). Standard Test Method for - Two-Sided Liquid Extraction of Plastic Materials Using FDA Migration Cell1.
- SpecialChem. (2024, July 5). Polymer Plasticization: Theories, Types, Process & Key Factors.
- Pack-Lab. (2025, December 5). Guide: Migration Testing for Plastic Packaging in EU.
- LCGC International. (2022, April 15). GC–MS Determination of Phthalate Concentration in Plastic Toys.
- INFONA. (n.d.). Method for solving the problem of precipitation and migration of PVC plasticizer.
- BASTONE. (2025, October 7). What Causes Plasticizer Migration in PVC.
- Forgeway Ltd. (n.d.). Plasticizer Migration: What is it and why is it a problem.
- Taylor & Francis Online. (2006, October 23). Determination of Plasticizers Commonly Used In Pharmaceutical Dosage Forms by High Performance Liquid Chromatography.
- Benchchem. (n.d.). Technical Support Center: Resolving Co-eluting Peaks of Plasticizers in HPLC.
- Eurofins. (2024, September 6). Migration Testing of Packaging and Food Contact Materials.
- Cotecna. (2024, March 20). EU Legislation and Related Testing for Food Contact Materials.
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Troubleshooting & Optimization
Technical Support Center: Minimizing Phthalate Background Contamination in Laboratory Analysis
Welcome to the Technical Support Center for phthalate analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with phthalate background contamination in their analytical work. Phthalates are ubiquitous plasticizers, and their presence in the laboratory environment can lead to significant analytical challenges, including high background signals, inconsistent results, and difficulty in detecting low-level analytes.[1][2] This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you identify, mitigate, and control phthalate contamination in your experiments.
The Ubiquity of Phthalates: A Constant Challenge
Phthalate esters are added to plastics to increase their flexibility, durability, and transparency.[3][4] Since they are not chemically bound to the polymer matrix, they can easily leach or evaporate into the surrounding environment.[5][6] This property is the primary reason why they are such a common source of laboratory contamination.[7][8] Common phthalates encountered as contaminants include di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), diisononyl phthalate (DINP), and benzyl butyl phthalate (BBP).[4][9]
This guide will equip you with the knowledge and protocols to systematically address and minimize these contaminants, ensuring the integrity and accuracy of your analytical data.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.
Issue 1: High Phthalate Peaks in Blanks and Solvents
Question: I'm consistently seeing high background peaks for common phthalates like DEHP and DBP in my GC-MS solvent blanks. What are the most likely sources and how can I fix this?
Answer: This is one of the most common challenges in phthalate analysis. The contamination can originate from multiple sources within your workflow. Here’s a systematic approach to troubleshooting:
1. Evaluate Your Solvents and Reagents:
-
Solvent Purity: Even high-purity or HPLC-grade solvents can contain trace levels of phthalates.[7][10] It's crucial to test new bottles of solvent before use. To do this, concentrate a significant volume of the solvent (e.g., 100 mL) down to your final analysis volume (e.g., 1 mL) and inject it into your GC-MS. If phthalate peaks are present, the solvent is contaminated.
-
Reagent Purity: Solid reagents, such as sodium sulfate used for drying extracts, can also be a source of phthalates.[7] Similar to solvents, you can test your reagents by rinsing a portion with a clean solvent and analyzing the rinse.
-
Water Source: Deionized (DI) water systems can have plastic components that leach phthalates.[7] If you use DI water in your sample preparation, it's essential to test it for contamination.
Solution:
-
Use the Highest Purity Solvents: Purchase solvents specifically designated for trace organic analysis or GC-MS.
-
Solvent Distillation: For highly sensitive analyses, consider re-distilling your solvents in an all-glass apparatus to remove residual phthalates.[10]
-
Pre-Clean Reagents: Anhydrous sodium sulfate can be purified by heating in a muffle furnace at 400°C for at least four hours.[11] Store the purified reagent in a clean glass container sealed with baked aluminum foil.
-
Test Your Water: Regularly check your purified water for phthalate contamination.
2. Scrutinize Your Labware and Consumables:
-
Plastics are the Primary Culprit: Many laboratory consumables are made from plastics that contain phthalates. Be particularly wary of:
-
Vinyl Gloves: A significant source of phthalate contamination.[10]
-
Pipette Tips: Standard pipette tips can leach phthalates.[10][12]
-
Plastic Syringes and Filters: These can introduce significant contamination.[12][13]
-
Parafilm: A known source of phthalate leaching.[10]
-
Wash Bottles: Plastic wash bottles can contaminate rinse solvents.
-
Solution:
-
Switch to Nitrile Gloves: Always use powder-free nitrile gloves.[10]
-
Use Phthalate-Free Consumables: Whenever possible, purchase pipette tips, centrifuge tubes, and other consumables that are certified "phthalate-free".[14] However, it is always best practice to test a new batch of consumables for phthalate contamination before use in critical analyses.[10]
-
Embrace Glassware: Substitute plastic labware with glass alternatives wherever feasible.[10] Use glass syringes and filter holders.
-
Proper Sealing: Use glass stoppers or baked aluminum foil to seal flasks and tubes instead of Parafilm.[10]
-
Glass Wash Bottles: Use glass wash bottles for all solvents.
3. Assess the Laboratory Environment:
-
Airborne Contamination: Phthalates can be present in laboratory air and dust, originating from flooring, paints, cables, and other building materials.[7][10]
-
Contaminated Surfaces: Benchtops and other surfaces can harbor phthalate-containing dust.
Solution:
-
Dedicated Workspace: If possible, dedicate a specific area of the lab for trace phthalate analysis to minimize environmental contamination.[10]
-
Air Filtration: Use a fume hood or a clean bench with HEPA filtration for sample preparation to reduce airborne contamination.[10]
-
Maintain a Clean Workspace: Regularly clean laboratory surfaces to minimize dust accumulation.
Issue 2: Inconsistent or Sporadic Phthalate Contamination
Question: My blank results are inconsistent. Sometimes they are clean, and other times I see random phthalate peaks. What could be causing this sporadic contamination?
Answer: Inconsistent contamination often points to issues in sample handling and preparation procedures. Here’s what to investigate:
-
Handling Procedures: Inconsistent handling can introduce contaminants intermittently. For example, touching a "clean" piece of glassware with contaminated gloves.
-
Cross-Contamination: Reusing disposable items or not thoroughly cleaning reusable items between samples can lead to carryover.
-
Storage: Improperly stored samples and standards can become contaminated over time.
Solution:
-
Standardize Your Workflow: Develop and strictly adhere to a standard operating procedure (SOP) for all sample handling and preparation steps.
-
Avoid Cross-Contamination: Never reuse disposable items like pipette tips or SPE cartridges.
-
Proper Storage: Store samples, extracts, and standards in clean glass vials with PTFE-lined caps. Store these in a dedicated, clean environment.
Issue 3: Phthalate Contamination from Analytical Instrumentation
Question: I've addressed my solvents, consumables, and sample preparation, but I still see phthalate background in my instrument blanks. Where could it be coming from in my GC-MS system?
Answer: The analytical instrument itself can be a source of phthalate contamination. Here are the common culprits:
-
Injector Port: The injector liner and septum are common sites for contamination to accumulate.
-
GC Column: Phthalates can bleed from the column's stationary phase, especially at high temperatures.
-
Transfer Lines: Transfer lines, especially in older instruments, can be a source of contamination.
-
Autosampler: The autosampler syringe and vials can introduce contaminants.
Solution:
-
Regular Instrument Maintenance:
-
Injector Liner: Regularly inspect and replace the injector liner.[10] Handle the new liner with clean forceps to avoid contamination.
-
Septum: Use high-quality, low-bleed septa and replace them regularly.
-
-
Column Conditioning: Properly condition new GC columns according to the manufacturer's instructions to remove any residual contaminants.
-
System Bake-out: Periodically bake out the entire GC system at a high temperature (without the column installed) to remove contaminants from the flow path.
-
Autosampler Cleaning: Ensure the autosampler syringe and needle are thoroughly washed with a clean, strong solvent between injections.[10]
Protocols for Minimizing Phthalate Contamination
Adhering to rigorous cleaning and handling protocols is essential for controlling phthalate background.
Protocol 1: Rigorous Glassware Cleaning
This protocol is adapted from established methods for trace organic analysis.[11][15]
-
Initial Rinse: As soon as possible after use, rinse glassware with the last solvent used in it.[11]
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water.[10][16] Use appropriate brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with tap water multiple times.
-
Deionized Water Rinse: Rinse with deionized (DI) water.
-
Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane.[10]
-
Drying and Baking:
-
Storage: After cooling, cover the glassware openings with baked aluminum foil and store it in a clean, dedicated cabinet to prevent contamination from dust.[11]
Protocol 2: Preparing and Verifying a "Phthalate-Free" Workspace
-
Surface Cleaning: Thoroughly clean all benchtops, fume hoods, and other surfaces in the dedicated workspace with a laboratory-grade detergent, followed by a rinse with DI water and then a high-purity solvent.
-
Material Exclusion: Remove all non-essential plastic items from the workspace. This includes plastic storage containers, binders, and personal items.
-
Dedicated Equipment: Use dedicated sets of glassware, pipettes, and other equipment exclusively for phthalate analysis.
-
Verification:
-
Place a clean, open glass petri dish in the workspace for several hours to collect any airborne contaminants.
-
Rinse the dish with a small volume of high-purity solvent.
-
Analyze the solvent by GC-MS to assess the level of background contamination in the environment.
-
Visualizing Contamination Pathways
Understanding the potential routes of contamination is the first step in preventing it.
Caption: Potential pathways of phthalate contamination in the laboratory.
Common Phthalate Contaminants and Their Sources
The following table summarizes common phthalate contaminants and their likely sources in a laboratory setting.
| Phthalate Contaminant | Common Abbreviation | Primary Laboratory Sources |
| Di(2-ethylhexyl) phthalate | DEHP | PVC tubing, vinyl gloves, flooring, plastic containers[7][12] |
| Dibutyl phthalate | DBP | Adhesives, printing inks, plastic tubing, some pipette tips[12][13] |
| Diisononyl phthalate | DINP | PVC products, plastic toys, some plastic labware[3][12] |
| Diisodecyl phthalate | DIDP | Wire and cable insulation, some plastic containers[3] |
| Benzyl butyl phthalate | BBP | Flooring materials, adhesives, sealants[3][17] |
| Diethyl phthalate | DEP | Cosmetics, personal care products (can be introduced by personnel)[9] |
| Dimethyl phthalate | DMP | Some plastics and insect repellents[12] |
Final Recommendations for a Proactive Approach
Minimizing phthalate contamination requires a continuous and proactive effort. It is not a one-time fix.
-
Routine Monitoring: Regularly run method blanks to monitor the background levels of phthalates in your system.[11]
-
Training: Ensure all laboratory personnel involved in trace analysis are trained on the principles and practices of minimizing phthalate contamination.
-
Supplier Communication: When purchasing new consumables, request information from the supplier regarding their phthalate content.[10]
-
Method Validation: During method development and validation, rigorously assess and document the potential for phthalate contamination.
By implementing the strategies and protocols outlined in this guide, you can significantly reduce the impact of phthalate background contamination on your research, leading to more accurate and reliable results.
References
-
U.S. Environmental Protection Agency. (1984). Method 606: Phthalate Ester. Retrieved from [Link]
-
Restek. (2023, January 17). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]
-
Roche, J., & Cummins, W. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. International Journal of Environmental Analytical Chemistry, 87(10-11), 775-787. Retrieved from [Link]
-
GERSTEL, Inc. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from [Link]
-
Roche, J., & Cummins, W. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Research@THEA. Retrieved from [Link]
-
Cornerstone Analytical Laboratories. (n.d.). Analysis of Phthalate Esters. Retrieved from [Link]
-
Anderson, L., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from [Link]
-
Rager, J. E., et al. (2022). Targeted Gas Chromatography-Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Journal of AOAC International, 105(4), 1106-1117. Retrieved from [Link]
-
Roche, J., & Cummins, W. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Cole-Parmer. (2022, April 27). Analysis of Laboratory Water Sources for BPA and Phthalates. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalates. Retrieved from [Link]
-
Labcon. (n.d.). Metal Free Tubes. Retrieved from [Link]
-
Kostić, M., et al. (2017). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Environmental Science and Pollution Research, 24(2), 1435-1445. Retrieved from [Link]
-
TotalEnergies. (2025, March 30). Plasticizers: Classifications, Examples, Benefits, Uses, and Regulations. Retrieved from [Link]
-
Nayakem. (n.d.). Phthalates plasticizers. Retrieved from [Link]
-
Sebaei, A. S. (2013, October 3). How to minimize phthalates contamination step by step during phthalates analysis?. ResearchGate. Retrieved from [Link]
-
Kroupa, T., et al. (2016). Solution for blank and matrix difficulties encountered during phthalate analysis of edible oils by high performance liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A, 1458, 65-74. Retrieved from [Link]
-
Science News. (2010, March 3). Plasticizers kept from leaching out. Retrieved from [Link]
-
Rahman, M., & Brazel, C. S. (2023). Unpacking Phthalates from Obscurity in the Environment. Toxics, 11(12), 1007. Retrieved from [Link]
-
Jinli Chemical. (2024, December 14). Why Are Phthalates Commonly Used as Plasticizers?. Retrieved from [Link]
-
Capolongo, F., et al. (2024). Phthalates: The Main Issue in Quality Control in the Beverage Industry. Beverages, 10(2), 29. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Clean Glassware. Retrieved from [Link]
-
VITO. (2014, October 15). Analysis of Selected Phthalates in Food Samples. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Phthalates. Retrieved from [Link]
-
Lab Manager. (2024, December 30). How to Clean Laboratory Glassware: A Comprehensive Guide. Retrieved from [Link]
-
Capolongo, F., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 12(22), 4153. Retrieved from [Link]
-
Rahman, M., & Brazel, C. S. (2023). Unpacking Phthalates from Obscurity in the Environment. MDPI. Retrieved from [Link]
-
Environmental Health Division. (2018, March 2). Laboratory Glassware and Plasticware Cleaning Procedures. Retrieved from [Link]
-
ScienceDirect. (2024, January 4). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Retrieved from [Link]
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Technical Support Center: Optimizing GC Retention Times for Asymmetric Phthalate Separation
Welcome to our dedicated technical support center for the analysis of asymmetric phthalates by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to overcome common challenges in phthalate analysis. As Senior Application Scientists, we have compiled our field-proven insights to help you achieve optimal separation and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the GC analysis of asymmetric phthalates.
Q1: What is the most critical factor for achieving good separation of phthalate isomers?
The selection of the GC column's stationary phase is the most critical factor.[1] Due to the structural similarities of phthalate isomers, the stationary phase's chemistry dictates the separation selectivity. For complex mixtures of phthalates, including asymmetric and isomeric compounds, columns with a phenyl-methylpolysiloxane stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5ms), are commonly used.[2] However, for enhanced resolution of challenging separations, specialized phases like Rtx-440 and Rxi-XLB have demonstrated superior performance.[1][3]
Q2: How does oven temperature programming affect the retention time and resolution of asymmetric phthalates?
Oven temperature programming is a crucial parameter for separating compounds with a wide range of boiling points, which is characteristic of phthalate mixtures.[4] A slower temperature ramp rate generally improves the resolution between closely eluting peaks by allowing for more interaction between the analytes and the stationary phase.[2] Conversely, a faster ramp rate can shorten analysis time but may compromise resolution. For a complex mixture of phthalates, a multi-step temperature program is often employed. For example, a typical program might start at a lower temperature to separate the more volatile phthalates, then ramp up to elute the higher-boiling compounds.[5]
Q3: I am observing co-elution of two critical asymmetric phthalate isomers. What are my options?
Co-elution is a frequent challenge in phthalate analysis.[2] When chromatographic separation is incomplete, you have two primary strategies:
-
Chromatographic Optimization:
-
Modify the Temperature Program: Decrease the ramp rate around the elution temperature of the co-eluting peaks to enhance separation.[2]
-
Change the Stationary Phase: If optimizing the temperature program is insufficient, switching to a column with a different selectivity (e.g., from a 5-type to an XLB-type) can resolve the co-eluting pair.[3][6]
-
-
Mass Spectrometric Resolution:
-
If you are using a mass spectrometer (MS) detector, you can often resolve co-eluting compounds by selecting unique fragment ions for each isomer in Selected Ion Monitoring (SIM) mode.[2] This technique, known as mass resolution, allows for accurate quantification even without baseline chromatographic separation.[2]
-
Q4: Why am I seeing significant tailing for my later-eluting phthalate peaks?
Peak tailing for high molecular weight phthalates is often indicative of active sites within the GC system or suboptimal injection parameters.[7][8]
-
Active Sites: Exposed silanol groups in the injector liner, on the column, or contamination can interact with the polar phthalate molecules, causing tailing. Using a deactivated (silanized) inlet liner and a high-quality, low-bleed GC column is essential.[7]
-
Suboptimal Injection Temperature: An injector temperature that is too low can lead to incomplete volatilization of high-boiling phthalates, resulting in peak tailing.[7] Conversely, a temperature that is too high can cause degradation. A typical injector temperature range for phthalate analysis is 280-300°C.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the GC analysis of asymmetric phthalates.
Issue 1: Poor Peak Shape
Poor peak shape can manifest as tailing, fronting, or split peaks, all of which can compromise resolution and quantification.
-
Symptom: The peak asymmetry factor is greater than 1.2, with the latter half of the peak being broader than the front half.
-
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Active Sites | Polar functional groups on the surface of the inlet liner or the head of the column can interact with phthalates, causing adsorption and delayed elution.[7][8] | Use a fresh, deactivated (silanized) inlet liner. If the problem persists, trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.[8][9] |
| Low Injector Temperature | Insufficient temperature in the injector can lead to slow or incomplete vaporization of higher molecular weight phthalates.[7] | Increase the injector temperature in 10°C increments, not exceeding the maximum recommended temperature for your column. A typical range is 280-300°C.[7] |
| Column Contamination | Accumulation of non-volatile matrix components at the head of the column can create active sites. | Perform a column bake-out according to the manufacturer's instructions. If this does not resolve the issue, trim the column as described above.[9] |
-
Symptom: The peak asymmetry factor is less than 0.8, with the front half of the peak being broader than the latter half.
-
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Column Overload | Injecting too much sample can saturate the stationary phase at the head of the column, leading to fronting. | Dilute the sample or reduce the injection volume. If using a splitless injection, consider switching to a split injection with an appropriate split ratio.[10] |
| Incompatible Solvent | If the sample solvent is not compatible with the stationary phase, it can affect the focusing of the analyte band at the head of the column. | Ensure your sample solvent is compatible with the stationary phase. For non-polar columns like a DB-5ms, using a non-polar solvent like hexane or isooctane is recommended. |
-
Symptom: A single analyte produces two or more peaks.
-
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Improper Column Installation | If the column is not installed correctly in the inlet, it can disrupt the sample path and cause peak splitting.[9] | Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut at the column end and correct insertion depth.[9] |
| Inlet Liner Issues | A cracked or contaminated liner can create a non-uniform vaporization zone. | Replace the inlet liner with a new, deactivated liner.[11] |
| Condensation Effects | If the initial oven temperature is too high relative to the solvent's boiling point in a splitless injection, it can cause improper analyte focusing.[8] | Set the initial oven temperature at least 20°C below the boiling point of your sample solvent.[8] |
Issue 2: Unstable Retention Times
-
Symptom: The retention times of your analytes drift or are inconsistent between runs.
-
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Leaks in the System | A leak in the carrier gas flow path will cause fluctuations in the column head pressure and flow rate, leading to retention time instability.[11][12] | Perform a leak check of the entire system, paying close attention to the septum, liner o-ring, and column fittings. |
| Insufficient Equilibration Time | If the oven does not have enough time to stabilize at the initial temperature before the next injection, retention times will be inconsistent.[11] | Increase the oven equilibration time in your GC method. |
| Column Bleed/Degradation | As a column ages, the stationary phase can degrade, leading to a change in its properties and affecting retention times.[11] | Condition the column according to the manufacturer's instructions. If retention times are still unstable, the column may need to be replaced.[11] |
Experimental Workflows and Diagrams
To aid in your method development and troubleshooting, we have provided the following diagrams and protocols.
Workflow for Method Development in Phthalate Analysis
Caption: A decision tree to guide troubleshooting efforts for poor peak resolution.
References
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020). Restek. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020). Restek. [Link]
-
Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.). Oregon State University. [Link]
-
Analysis of phthalates in foods by using gas chromatography mass spetrometry (gc-ms). (2014). CORE. [Link]
-
Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.). Agilent Technologies. [Link]
-
Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. (n.d.). OIV. [Link]
-
Gas Chromatographic Determination of o-Phthalic Acid Esters in·Source Emissions. (n.d.). ResearchGate. [Link]
-
Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). (n.d.). OIV. [Link]
-
PHTHALATES: - LONG-TERM RELIABILITY - Technology Advantage: Agilent Intuvo 9000 GC with MSD‑HES. (2016). Agilent Technologies. [Link]
-
Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (1996). EPA. [Link]
-
Problem encountered during phthalate analysis by gas chromatography-mass spectrometry (GC-MS). (2017). ResearchGate. [Link]
-
A fast, easy and “green” thermal desorption-GC/MS method for the analysis of phthalate esters in PVC. (2009). Frontier-Lab. [Link]
-
Faster Analysis of 18 Phthalates by GC-MS using Zebron™ ZB-PAH-CT GC Column. (n.d.). Phenomenex. [Link]
-
Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. (2025). PMC. [Link]
-
Temperature Programming for Better GC Results. (2025). Phenomenex. [Link]
-
Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. (n.d.). Agilent. [Link]
-
(PDF) Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. (2025). ResearchGate. [Link]
-
Troubleshooting Real GC Problems. (2020). LCGC International. [Link]
-
How to Fix Asymmetrical Chromatography Peaks. (n.d.). Technology Networks. [Link]
-
Troubleshooting GC peak shapes. (2018). Element Lab Solutions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. epa.gov [epa.gov]
- 6. gcms.cz [gcms.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Resolving co-elution of butyl decyl phthalate and isomers
Topic: Resolving Co-elution of Butyl Decyl Phthalate (BDP) and Structural Isomers Ticket ID: #PHT-ISO-89190 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing co-elution because Butyl Decyl Phthalate (BDP, CAS 89-19-0) shares a molecular weight (
This guide provides a three-tiered resolution strategy:
-
Chromatographic Selectivity: Moving beyond standard "5-type" columns.
-
Mass Spectral Deconvolution: Exploiting alkyl-chain cleavage rules to find unique quantifier ions.
-
Chemical Ionization (CI): The ultimate validator when EI fails.
Phase 1: Diagnostic & Triage
Before altering your method, confirm the nature of the co-elution.
Q: How do I know if I have a co-elution or just a broad, tailing peak? A: Phthalates are polarizable and prone to activity-based tailing.
-
The Test: Check the peak symmetry factor. If the tailing factor
, you likely have active sites in your liner or column head, not necessarily an isomer. -
The Confirmation: Look at the mass spectrum across the peak width.[1]
Phase 2: The Hardware Fix (Chromatography)
Standard 5% phenyl columns (e.g., DB-5ms, Rxi-5ms) are often insufficient for complex isomer pairs.
Q: Which column phase will separate BDP from its isomers? A: You need to alter the selectivity mechanism. Isomers have identical dispersion forces (boiling point) but slightly different dipole moments.
| Column Type | Composition | Recommendation | Mechanism |
| 5-Type (Standard) | 5% Phenyl / 95% Dimethylpolysiloxane | Poor | Relies mostly on boiling point; BDP and Di-heptyl phthalate boil within |
| XLB / 440 | Proprietary Arylene / Polysiloxane | Excellent | Designed specifically for semi-volatiles. The "440" phase (e.g., Rtx-440) is widely cited for resolving EPA 8061A critical pairs. |
| 35-Type | 35% Phenyl / 65% Dimethylpolysiloxane | Good | Higher phenyl content increases |
| Cyanopropyl | 50% Cyanopropylphenyl | High Risk | Great separation, but high bleed and lower max temperature ( |
Q: Can I resolve this without buying a new column? A: Potentially, by optimizing the thermal ramp. Phthalates are "sticky."
-
Protocol: Flatten the ramp rate to
in the elution window of BDP ( ). -
Flow: If using Helium, ensure linear velocity is optimized (
). If using Hydrogen, you can push to to sharpen peaks, potentially separating the "shoulders" of isomers.
Phase 3: The Software/Physics Fix (Mass Spectrometry)
This is the most critical section. If chromatography fails, MS selectivity is your safety net.
Q: Everything is m/z 149. How do I quantify BDP specifically? A: You must abandon m/z 149 for quantitation. It is non-specific. You must exploit the Alkyl Chain Cleavage Rules .
-
Mechanism: In Electron Ionization (EI), phthalates cleave at the ester linkage. They lose one alkyl chain to form a protonated mono-ester ion.
-
The Logic:
-
BDP (
, MW 362): Has a Butyl ( ) chain and a Decyl ( ) chain. -
Di-heptyl Phthalate (
, MW 362): Has two Heptyl ( ) chains.
-
Self-Validating Quantitation Table:
| Compound | Structure | Primary Loss | Unique Quant Ion (m/z) | Secondary Ion (m/z) |
| Butyl Decyl Phthalate | Loss of Decyl ( | 221 | 305 (Loss of Butyl) | |
| Di-n-heptyl Phthalate | Loss of Heptyl ( | 263 | 149 (Non-unique) | |
| Hexyl Octyl Phthalate | Loss of Octyl ( | 249 | 277 (Loss of Hexyl) |
Action Plan: Set your MS to SIM (Selected Ion Monitoring) mode.[5] Target m/z 221 and 305 for BDP. If a peak appears at the BDP retention time but only contains m/z 263, it is the Di-heptyl isomer, not BDP.
Visual Troubleshooting Guides
Figure 1: Diagnostic Logic Flow
Use this decision tree to determine if the issue is hardware or method-related.
Caption: Diagnostic logic flow for differentiating physical peak tailing from genuine isomeric co-elution.
Figure 2: Method Optimization Protocol (EPA 8061A Adaptation)
A visual representation of the optimized GC oven program for phthalate separation.
Caption: Optimized GC oven program highlighting the slow ramp zone required for isomeric separation.
Step-by-Step Optimization Protocol
-
Preparation:
-
Prepare a standard of BDP (
) and a standard of the suspected isomer (e.g., Di-n-heptyl phthalate) separately. -
Run them individually in Full Scan mode (
) to confirm retention times and unique ions.
-
-
MS Method Setup (SIM):
-
Group 1 (Early Eluters): Monitor m/z 149 (General).
-
Group 2 (BDP Window):
-
Target m/z 221 (Quantifier for BDP).
-
Target m/z 305 (Qualifier for BDP).
-
Target m/z 263 (Qualifier for Di-heptyl interference).
-
-
Dwell Time: Set to
per ion to ensure sufficient points across the peak.
-
-
Chromatographic Run:
-
Inject the mixture.
-
Overlay the Extracted Ion Chromatograms (EIC) for 221 and 263.
-
Success Metric: If the peaks for 221 and 263 have different apex times (even by 0.05 min), or if 221 is present without 263, you have successfully resolved the BDP.
-
-
Advanced Validation (Optional):
-
If EI remains ambiguous, switch to Positive Chemical Ionization (PCI) using Methane or Ammonia.
-
BDP will show a strong
at m/z 363 . -
This eliminates fragmentation interference entirely.
-
References
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6963, Butyl decyl phthalate. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Mixed Phthalate Esters
Welcome to the technical support guide for the synthesis of mixed (unsymmetrical) phthalate esters. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to navigate common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for synthesizing mixed phthalate esters with high yield?
A1: The most effective and widely adopted strategy is a stepwise, two-stage reaction . This approach is designed to maximize the formation of the desired unsymmetrical ester while minimizing the production of symmetric diester by-products.[1] The process begins by reacting phthalic anhydride with one of the alcohols (typically the lower molecular weight one) to form a phthalate half-ester (monoester).[1][2] This reaction is generally fast and can often be conducted at a moderate temperature without a catalyst.[2] In the second stage, the second, different alcohol is added along with an esterification catalyst, and the reaction is heated to a higher temperature to drive the formation of the final mixed diester to completion.[1][2]
Q2: Why is a stepwise addition of alcohols superior to a one-pot reaction with a mixture of alcohols?
A2: Reacting phthalic anhydride with a mixture of two different alcohols simultaneously leads to a statistical distribution of products. This results in a final mixture containing not only the desired mixed ester but also significant quantities of the two corresponding symmetrical diesters.[1][3] For instance, reacting phthalic anhydride with a mix of butanol and octanol will produce butyl octyl phthalate, but also dibutyl phthalate and dioctyl phthalate.[3] This complex mixture can be difficult and costly to separate. The stepwise approach provides regiochemical control, ensuring the first alcohol reacts to form the monoester before the second alcohol is introduced, thus heavily favoring the formation of the unsymmetrical product.[1]
Q3: What are the most common catalysts for the second esterification step, and how do I choose one?
A3: A range of acid catalysts can be employed for the second esterification step. The choice often depends on the specific alcohols being used and the reaction scale. Common catalysts include:
-
Strong Mineral Acids: Sulfuric acid is a powerful and common catalyst that also acts as a dehydrating agent, helping to drive the equilibrium toward the product.[4] However, it can cause charring and side reactions, such as olefin formation from secondary alcohols, if not used carefully.[4][5]
-
Sulfonic Acids: p-Toluenesulfonic acid (p-TSA) and methanesulfonic acid are effective alternatives that are less prone to causing charring compared to sulfuric acid.[2][5][6] p-TSA is particularly useful when working with secondary alcohols where dehydration is a concern.[5]
-
Organometallic Catalysts: Titanates like tetra-n-butyl titanate are also used, especially in industrial settings.[2][6]
Q4: What are the primary side reactions that can lower my yield?
A4: The main side reactions of concern are:
-
Alcohol Dehydration: Especially at high temperatures with strong acid catalysts, alcohols (particularly secondary ones) can dehydrate to form alkenes or ethers.[4][5] This consumes the alcohol and can lead to charring.
-
Ester Hydrolysis (Saponification): This is the reverse of esterification and is a major issue during aqueous workup.[7] The presence of water, especially under basic conditions used to neutralize the acid catalyst, can break down the desired ester back into its parent monoester and alcohol, significantly reducing the isolated yield.[7]
-
Transesterification: While less common in this specific stepwise synthesis, if residual unreacted first alcohol is present during the second high-temperature step, it can lead to the formation of symmetric diesters.
Troubleshooting Guide: Common Experimental Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low Yield of Mixed Ester | A. Unfavorable Reaction Equilibrium: The esterification reaction is reversible. Water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[4] | A. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[4] Alternatively, use a stoichiometric excess (10-50%) of the second, higher-boiling alcohol to drive the reaction forward.[2][3] |
| B. Product Hydrolysis During Workup: The ester is sensitive to the aqueous acid or base used during neutralization and washing steps, leading to cleavage back to the monoester or carboxylic acid.[7] | B. Optimize Workup Conditions: Perform all aqueous washes with ice-cold solutions to slow the hydrolysis kinetics. Use a weak base, such as a cold, saturated sodium bicarbonate (NaHCO₃) solution, for neutralization instead of strong bases like NaOH.[7] Minimize contact time with aqueous layers and dry the final organic layer thoroughly with an anhydrous salt (e.g., Na₂SO₄, MgSO₄).[7] | |
| C. Insufficient Catalyst Activity: The amount or strength of the catalyst may be inadequate to drive the second esterification to completion within the given timeframe. | C. Verify Catalyst: Ensure the correct catalytic amount (typically 1-5 mol%) is used.[4] If using a solid catalyst, ensure it is fresh and active. For stubborn reactions, consider switching to a stronger catalyst like sulfuric acid, but with careful temperature control. | |
| 2. Reaction Mixture Turns Black or Dark Brown (Charring) | A. Localized Overheating: Adding a strong acid catalyst like concentrated H₂SO₄ too quickly can cause a rapid exotherm, leading to the decomposition and polymerization of the organic reagents.[4] | A. Controlled Catalyst Addition: Add the acid catalyst slowly and dropwise to a well-stirred, cooled reaction mixture.[4] This dissipates heat and prevents localized high concentrations of acid. |
| B. Reaction Temperature is Too High: Excessive heat can promote side reactions, especially the dehydration of alcohols, which leads to charring.[4][5] | B. Reduce Temperature: Operate within the recommended temperature range (e.g., 160-210°C for the second step).[2] If charring persists, lower the temperature and extend the reaction time. | |
| 3. Significant Contamination with Symmetrical Diesters | A. Incorrect Reaction Strategy: Reacting phthalic anhydride with a mixture of both alcohols simultaneously instead of in a stepwise fashion.[1] | A. Adopt Stepwise Protocol: Strictly follow the two-stage synthesis. First, react phthalic anhydride with the first alcohol to form the monoester before introducing the second alcohol and catalyst.[1][2] |
| 4. Product is Contaminated with Unreacted Phthalic Acid/Monoester | A. Incomplete Reaction: The reaction has not been heated long enough or at a high enough temperature to reach completion. | A. Increase Reaction Time/Temperature: Monitor the reaction progress (e.g., by TLC or measuring the amount of water collected in a Dean-Stark trap). If the reaction stalls, consider increasing the temperature or extending the reflux time.[4] |
| B. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. | B. Add More Catalyst: In some cases, a small additional charge of catalyst may be required to push the reaction to completion, though this should be done with caution. |
Diagrams and Workflows
Workflow for Mixed Phthalate Ester Synthesis
Caption: General experimental workflow for the two-stage synthesis of mixed phthalate esters.
Troubleshooting Low Yield
Caption: Decision tree for diagnosing causes of low product yield.
Experimental Protocols
Protocol 1: Synthesis of Butyl Octyl Phthalate (Example)
This protocol describes the synthesis of a mixed ester using n-butanol and 2-ethylhexanol (an "octyl" alcohol).
Materials:
-
Phthalic Anhydride
-
n-Butanol
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (p-TSA)
-
Round-bottom flask equipped with a magnetic stirrer, heating mantle, and Dean-Stark apparatus with a reflux condenser.
Procedure:
Stage 1: Monoesterification
-
To the round-bottom flask, add phthalic anhydride and n-butanol. A typical mole ratio is between 0.2 to 1.0 mole of n-butanol per mole of phthalic anhydride.[2][3]
-
Begin stirring and gently heat the mixture to 90-100°C. The reaction is exothermic, so monitor the temperature carefully and maintain it below 130°C.[2]
-
Hold the reaction at this temperature for 30-60 minutes.[3] The mixture should become a clear, homogeneous solution of the butyl phthalate monoester and any unreacted phthalic anhydride.
-
Remove the heat source and allow the mixture to cool to below 80°C.
Stage 2: Diesterification
-
To the cooled monoester mixture, add 2-ethylhexanol. Use a stoichiometric amount based on the remaining acid groups, plus a 20-50% excess.[2]
-
Add the esterification catalyst, p-toluenesulfonic acid (approx. 1-2 mol% relative to the initial phthalic anhydride).
-
Assemble the Dean-Stark apparatus and begin heating the mixture with vigorous stirring.
-
Increase the temperature to allow the mixture to reflux, typically between 160°C and 210°C.[2] Water will begin to collect in the Dean-Stark trap as the esterification proceeds.
-
Continue the reaction until water evolution ceases, indicating the reaction is near completion. This can take several hours.
-
Allow the reaction mixture to cool to room temperature before proceeding to the workup and purification.
Protocol 2: Workup and Purification
Materials:
-
Crude reaction mixture from Protocol 1
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution, chilled
-
Brine (saturated NaCl solution), chilled
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
Procedure:
-
Dilution: Transfer the cooled crude reaction mixture to a separatory funnel and dilute with an equal volume of an organic solvent like diethyl ether to reduce viscosity.
-
Neutralization Wash: Carefully add the chilled, saturated NaHCO₃ solution to the separatory funnel.[4][7] Caution: CO₂ gas will evolve. Swirl the unstoppered funnel initially, then stopper and vent frequently until gas evolution stops. Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with chilled brine to remove residual water-soluble impurities. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄).[7] Swirl and let it stand until the solution is clear and the drying agent no longer clumps.
-
Solvent Removal: Filter or decant the dried solution to remove the drying agent. Remove the organic solvent and any excess alcohol using a rotary evaporator.
-
Final Purification: For high purity, the final product can be purified by vacuum distillation to remove any remaining starting materials or by-products.
References
-
Method of making mixed esters of phthalic acid. European Patent Office - EP 0024505 B1. [Link]
- Method of making mixed esters of phthalic acid.
- Production of mixed esters of phthalic acid.
-
Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers. Chemical Communications (RSC Publishing). [Link]
- Method of making phthalate esters.
-
Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. ResearchGate. [Link]
-
Optimization of synthesis of dioctyl phthalate using response surface methodology. Sciforum. [Link]
-
Catalytic upcycling of phthalate plasticizers. Ghent University Library. [Link]
-
Why are my ester hydrolysis not working. Reddit. [Link]
-
Method 606: Phthalate Ester. EPA. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. YouTube. [Link]
- Method of making mixed esters of phthalic acid.
-
Phthalates. Wikipedia. [Link]
Sources
- 1. US2862959A - Production of mixed esters of phthalic acid - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. EP0024505A1 - Method of making mixed esters of phthalic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2760972A - Method of making phthalate esters - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Beclomethasone Dipropionate (BDP) Analysis
Topic: Troubleshooting Peak Tailing in BDP Chromatography
Status: Operational | Role: Senior Application Scientist
Executive Summary
Welcome to the BDP Analytical Support Hub. In the analysis of Beclomethasone Dipropionate (BDP) —a potent corticosteroid widely used in asthma and rhinitis therapies—peak symmetry is a critical system suitability parameter. While USP <621> generally permits a tailing factor (
This guide addresses the root causes of peak tailing in BDP analysis, prioritizing the most frequent culprit: The Strong Solvent Effect , followed by column chemistry and hardware constraints.
Part 1: The "Strong Solvent" Effect (Diluent Mismatch)
Q: My BDP peak is tailing significantly (
A: You are likely experiencing the Strong Solvent Effect . BDP is highly lipophilic (logP ~ 3.5). To dissolve it at assay concentrations (e.g., 0.4–1.0 mg/mL), analysts often use 100% Methanol (MeOH) or Acetonitrile (ACN).
However, typical BDP mobile phases are high-aqueous (e.g., ACN:Water 60:40 or similar). When you inject a plug of 100% organic solvent into a mobile phase containing 40% water, the BDP molecules "race" through the column in the strong solvent plug before they can interact with the stationary phase. This causes band broadening and tailing.[1][2][3]
The Fix:
-
Match the Diluent: Adjust your sample diluent to match the initial mobile phase composition (e.g., 60% ACN / 40% Water).
-
Reduce Injection Volume: If solubility limits you to a high-organic diluent, reduce the injection volume to <10 µL. This allows the mobile phase to dilute the sample plug before it reaches the column bed.
Visualizing the Mechanism:
Caption: Mechanism of the Strong Solvent Effect causing differential migration speeds within the sample plug.
Part 2: Column Chemistry & Secondary Interactions
Q: I matched my diluent, but I still see tailing. Is my column "dead"?
A: Not necessarily, but it may be the wrong type of column. While BDP is neutral, the silica support in your column contains residual silanols (Si-OH) . If these silanols are ionized (Si-O⁻), they can interact with polar impurities or the steroid backbone via hydrogen bonding.
Diagnostic Steps:
-
Check the "End-Capping": Ensure you are using a fully end-capped C18 column (USP L1). Non-end-capped columns leave silanols exposed.[4]
-
Carbon Load: For steroids like BDP, a high carbon load (>15%) generally provides better peak shape by effectively shielding the silica surface.
-
pH Check: Silanols ionize above pH 3.5. If your mobile phase is neutral (pH 7), silanol activity is maximized. Lowering the pH to 3.0–4.0 (using a phosphate or formate buffer) suppresses silanol ionization, often sharpening the peak.
Q: Can I use a C8 instead of a C18? A: You can, but BDP is structurally planar and hydrophobic. A C18 (L1) column offers better "shape selectivity" and retention. A C8 might elute BDP too close to the solvent front or early eluting impurities, making tailing look worse due to extra-column effects (see Part 3).
Part 3: Hardware & Extra-Column Volume
Q: My peak looks perfect on the old HPLC, but tails on the new UHPLC. Why?
A: This is a classic Extra-Column Volume (ECV) issue, or conversely, a fitting mismatch.
-
The Fitting Mismatch: If you moved the column from one system to another, did you reuse the PEEK fittings?
-
System Dispersion: If you are using a short column (e.g., 50mm) to speed up the BDP assay, the tubing volume between the injector and column becomes critical. Large bore tubing (0.010" ID) allows the sample to spread before it hits the column.
Part 4: Troubleshooting Matrix & Data
Summary of Troubleshooting Parameters for BDP Analysis
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Tailing > 2.0 (All Peaks) | Void Volume / Bed Collapse | Reverse column and flush into waste. | Replace column if pressure/shape doesn't recover. |
| Tailing (BDP Only) | Strong Solvent Effect | Check sample diluent composition.[6] | Match diluent to Mobile Phase A. |
| Tailing (Impurities Only) | Silanol Interactions | Check Mobile Phase pH. | Lower pH to ~3.0; Use "Base Deactivated" column. |
| Broad/Tailing Peaks | Extra-Column Volume | Check tubing ID and connection. | Use 0.005" (Red) PEEK tubing; Reswage fittings. |
| Split Peak | Blocked Frit | Check backpressure. | Replace inline filter or guard column.[7][8] |
USP Tailing Factor (
| Source | Limit ( | Context |
| USP <621> | NMT 2.0 | General System Suitability |
| High Precision Assay | NMT 1.5 | Industry Best Practice for BDP |
| Ideal Target | 0.9 – 1.2 | Optimized Method |
Part 5: Master Troubleshooting Workflow
Follow this decision tree to systematically isolate the tailing source.
Caption: Step-by-step logic flow for isolating peak tailing causes in BDP analysis.
References
-
U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF.
-
Dolan, J. W. (2025). LC Troubleshooting Bible: Why Do Peaks Tail?. LCGC International.
-
Waters Corporation. (2024). Troubleshooting Peak Tailing in Reverse-Phase LC. Waters Knowledge Base.
-
Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC. Phenomenex Technical Guides.
-
PerkinElmer. (2015). HPLC Analysis of Betamethasone Dipropionate Using A Quasar C18 Column. Application Note.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. lcms.cz [lcms.cz]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. How to solve the “solvent effect”_ [uhplcslab.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: High-Sensitivity Phthalate Quantitation
Topic: Reducing Matrix Effects in Butyl Decyl Phthalate (BDP) Analysis
Welcome to the Advanced Applications Support Hub. Ticket ID: BDP-ME-001 Assigned Scientist: Senior Application Specialist (Mass Spectrometry Division)
Executive Summary
Quantifying Butyl Decyl Phthalate (BDP) in biological or environmental matrices presents a dual challenge: true matrix effects (ion suppression from phospholipids/salts) and background interference (leaching from LC components). Because BDP is highly lipophilic (
This guide provides a self-validating workflow to distinguish between contamination and suppression, followed by protocols to eliminate them.
Module 1: Diagnosis – Do You Have Matrix Effects or Contamination?
Before optimizing extraction, you must diagnose the source of the error. Low recovery is often misdiagnosed as extraction loss when it is actually ionization suppression.
Protocol A: The Post-Column Infusion Test (Qualitative)
This experiment visualizes where in your chromatogram suppression occurs.
Methodology:
-
Setup: Use a syringe pump to infuse a constant flow of BDP standard (100 ng/mL) into the eluent flow after the analytical column but before the MS source.
-
Injection: Inject a "Blank Matrix Extract" (extracted sample containing no BDP) via the autosampler.
-
Observation: Monitor the baseline of the BDP transition. A flat line = no effect. A dip = suppression. A peak = enhancement.
Figure 1: Schematic setup for Post-Column Infusion. This setup allows real-time visualization of ionization suppression zones.
Protocol B: The Matuszewski Method (Quantitative)
Use this calculation to rigorously quantify the Matrix Effect (ME%).
Experimental Design: Prepare three sets of samples (n=5 each):
-
Set A (Neat): BDP standard in pure mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike BDP into the extract.
-
Set C (Pre-Extraction Spike): Spike BDP into matrix, then extract.
Calculations:
| Metric | Formula | Interpretation |
| Matrix Effect (ME%) | < 100% : Suppression> 100% : Enhancement100% : Clean | |
| Recovery (RE%) | Efficiency of the extraction step itself. | |
| Process Efficiency (PE%) | Total method performance (ME × RE). |
Module 2: The "Ghost" Matrix Effect (Background Contamination)
Critical Warning: Phthalates are ubiquitous.[1][2] What looks like "Matrix Enhancement" is often BDP leaching from your HPLC system, accumulating on the column head, and eluting during the gradient.
The Solution: The Isolator (Delay) Column You must physically separate the system's background BDP from the sample's BDP.[2]
-
Install a Trap Column: Place a short C18 column (e.g., 30mm) between the pump mixer and the autosampler injector.
-
Mechanism:
-
System BDP is trapped on the Isolator column.
-
Sample BDP is injected after the Isolator.
-
When the gradient runs, the Sample BDP elutes first. The System BDP elutes later (delayed by the volume of the Isolator column).
-
Module 3: Sample Preparation Strategies
BDP is extremely hydrophobic. Simple Protein Precipitation (PPT) is insufficient because it fails to remove phospholipids (PLs), which are the primary cause of ion suppression in biological matrices.
Recommended Workflow: Phospholipid Removal SPE
Why? PLs share similar hydrophobicity to BDP and often co-elute. Standard C18 SPE may retain both. You need a selective mechanism.
Protocol: Polymeric Reversed-Phase SPE (e.g., HLB or equivalent)
| Step | Solvent/Action | Technical Rationale |
| 1. Condition | 1 mL MeOH, then 1 mL Water | Activates polymeric surface. |
| 2. Load | Sample (diluted 1:1 with 5% H3PO4) | Acidification disrupts protein binding; dilution prevents breakthrough. |
| 3. Wash 1 | 5% NH4OH in Water | Critical: Hydrolyzes/removes interferences; BDP stays bound (neutral). |
| 4. Wash 2 | 40% MeOH in Water | Removes moderate polarity matrix components. BDP ( |
| 5. Elute | MTBE (Methyl tert-butyl ether) | Highly non-polar solvent specifically targets BDP while leaving residual polar PLs behind. |
| 6. Evaporate | N2 stream @ 40°C | Do not overheat; phthalates can be semi-volatile. |
Module 4: Chromatographic Optimization
If sample prep doesn't fully eliminate ME, you must chromatographically resolve BDP from the suppression zone.
1. Mobile Phase Modifiers
-
Avoid: Acetate buffers if possible (can suppress signal in positive mode).
-
Preferred: 0.1% Formic Acid or 5mM Ammonium Formate in Methanol (Organic) and Water (Aqueous). Methanol typically provides better solubility for long-chain phthalates than Acetonitrile.
2. Gradient Tuning Phospholipids usually elute at the very end of a reversed-phase gradient (high %B).
-
Strategy: Ensure BDP elutes before the phospholipid wash step.
-
Check: Monitor m/z 184 (Phosphocholine head group) to map where lipids elute. Adjust the gradient slope so BDP (m/z ~363 transition) does not overlap with the m/z 184 trace.
Troubleshooting Workflow (Decision Tree)
Figure 2: Decision tree for isolating the root cause of quantification errors.
Frequently Asked Questions (FAQ)
Q: Can I use a structural analog (like DBP) as an Internal Standard? A: No. You must use a Stable Isotope Labeled (SIL) standard, such as d4-BDP or 13C4-BDP . Matrix effects are often transient and sharp; a structural analog may elute slightly differently than BDP and miss the suppression window. An SIL co-elutes perfectly, meaning it suffers the exact same suppression as the analyte, mathematically cancelling out the error.
Q: Why do I see BDP peaks even after installing an Isolator Column? A: Check your solvents and glassware.
-
Solvents: Use only LC-MS grade.
-
Bottles: Never use plastic reservoirs. Use borosilicate glass.
-
Caps: Ensure PTFE-lined caps are intact; pierced septa can release phthalates.
Q: My recovery is good (90%), but my sensitivity is still too low. Why? A: This is likely a "Process Efficiency" issue. You have high recovery (extraction is working), but high matrix suppression (ionization is failing). The Matuszewski calculation (Module 1) will confirm this. Switch to the Phospholipid Removal SPE protocol (Module 3).
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3][4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Waters Corporation. (2025). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages.[5] Application Note.
-
Regan, F., et al. (2025).[6] Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. RSC Advances.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples | MDPI [mdpi.com]
- 6. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
Technical Support Center: Enhancing the Thermal Stability of BDP-Plasticized PVC
Welcome to the technical support center for the formulation and analysis of BDP-plasticized Polyvinyl Chloride (PVC). This guide is designed for researchers and scientists to navigate the complexities of enhancing the thermal stability of your PVC formulations. Here, we move beyond simple protocols to explain the underlying science, helping you troubleshoot effectively and innovate with confidence.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common questions regarding the baseline thermal behavior of PVC and the role of Butanediol-1,4-bis(4-tert-butylphenyl) (BDP) as a plasticizer.
Q1: What is the fundamental mechanism of PVC thermal degradation?
A1: Polyvinyl chloride is inherently thermally unstable at typical processing temperatures (above 170°C).[1][2] The degradation process is primarily driven by an autocatalytic dehydrochlorination reaction.[1][2] This "zipper-like" chain reaction eliminates hydrogen chloride (HCl) from the polymer backbone, leading to the formation of conjugated double bonds (polyene sequences).[3][4] These polyene structures are chromophores that absorb visible light, causing the material to change color from white to yellow, then brown, and eventually black. The released HCl further catalyzes the degradation, accelerating the process.[2] Key initiation points for this degradation are structural defects in the PVC chain, such as allylic or tertiary chlorine atoms.[3]
Q2: Does using BDP as a plasticizer improve the thermal stability of PVC?
A2: Not directly. The primary role of a plasticizer like BDP is to increase the flexibility, processability, and softness of the PVC resin. It does this by inserting itself between the polymer chains, reducing intermolecular forces, and lowering the glass transition temperature (Tg).[5] While this makes processing easier and can reduce the amount of heat generated by mechanical shear, the plasticizer itself does not typically stop the chemical process of dehydrochlorination.[6] In fact, the elevated temperatures required for processing plasticized PVC are sufficient to initiate thermal degradation, making the use of thermal stabilizers essential.[1]
Q3: What is a typical processing temperature for BDP-plasticized PVC, and at what temperature does degradation begin?
A3: The processing temperature for plasticized PVC can vary based on the specific formulation and processing method (e.g., extrusion, molding), but it generally falls within the range of 170°C to 200°C. Degradation, however, can begin at temperatures as low as 130-160°C, with significant dehydrochlorination occurring at temperatures of 250-320°C.[7][8] This overlap between processing and degradation temperatures is precisely why thermal stabilizers are a mandatory component in any PVC formulation.[1]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments, focusing on the "why" behind the issue and the "how" to resolve it.
Q4: My BDP-plasticized PVC sample is showing premature yellowing during melt blending/extrusion. What is causing this and how can I prevent it?
A4: Causality: Premature yellowing is the classic visual indicator of thermal degradation via dehydrochlorination, as explained in Q1. This indicates that your formulation lacks sufficient thermal stability to withstand the processing conditions. The combination of heat and shear in your extruder or blender is accelerating the elimination of HCl and the formation of color-inducing polyene sequences.[3][4]
Solution: The most effective solution is to incorporate a thermal stabilizer system into your PVC-BDP blend before processing. These additives are designed to interrupt the degradation cycle.
Recommended Actions:
-
Incorporate a Primary/Secondary Stabilizer System: Mixed metal stabilizers, particularly Calcium/Zinc (Ca/Zn) systems, are an excellent, non-toxic choice.[9][10]
-
Primary Stabilizer (HCl Scavenger): Calcium Stearate and Zinc Stearate. Zinc Stearate acts quickly to replace unstable chlorine atoms, while Calcium Stearate neutralizes the HCl that is formed, preventing it from catalyzing further degradation.[2][11][12]
-
Secondary Stabilizer (Co-stabilizer): Organic phosphites or epoxidized soybean oil (ESO) can be added. Phosphites act as antioxidants and can chelate metal ions that might otherwise promote degradation.[2] ESO also scavenges HCl.[8]
-
-
Optimize Stabilizer Concentration: Start with a baseline concentration and optimize based on performance. See the table below for starting points.
Table 1: Recommended Starting Concentrations for Thermal Stabilizers in BDP-Plasticized PVC
| Stabilizer Type | Component | Mechanism of Action | Typical Dosage (phr*) | Advantages | Disadvantages |
| Ca/Zn System | Calcium Stearate | Primary HCl Scavenger[11] | 0.5 - 1.5 | Low toxicity, good long-term stability[10] | Moderate heat stability compared to lead or tin. |
| Zinc Stearate | Replaces labile Cl atoms[2] | 0.1 - 0.5 | Provides good early color hold | Can cause "zinc burning" if not balanced.[2] | |
| Organic Phosphite | Antioxidant, Chelating Agent[2] | 0.2 - 0.5 | Synergistic effect with metal soaps | Can be prone to hydrolysis. | |
| Organotin | Organotin Mercaptides | Replaces labile Cl, HCl Scavenger | 0.3 - 2.0 | Excellent heat stability & clarity[1][2] | Higher cost, potential toxicity concerns. |
| Bio-based | Epoxidized Soybean Oil (ESO) | Secondary HCl Scavenger[8] | 2.0 - 5.0 | Environmentally friendly, plasticizing effect | Can lower Tg, limited primary stability. |
*phr: parts per hundred resin
Diagram 1: PVC Degradation and Stabilizer Intervention
This diagram illustrates the cycle of PVC thermal degradation and the points at which Ca/Zn stabilizers intervene.
Caption: PVC degradation cycle and points of Ca/Zn stabilizer intervention.
Q5: I've added a Ca/Zn stabilizer to my BDP-PVC blend, but during prolonged heating, the sample suddenly turned black. What happened?
A5: Causality: You have likely encountered a phenomenon known as "zinc burning" or "zinc sensitivity".[2] While Zinc Stearate is excellent for providing early color stability, it reacts with HCl to form Zinc Chloride (ZnCl₂). ZnCl₂ is a strong Lewis acid and a powerful catalyst for PVC degradation.[2] If the concentration of ZnCl₂ builds up because the co-stabilizer (Calcium Stearate) cannot neutralize it fast enough, it will trigger catastrophic, rapid degradation, leading to severe blackening and charring.
Solution: This is a formulation balance issue. The ratio of Calcium Stearate to Zinc Stearate is critical.
Recommended Actions:
-
Increase the Ca/Zn Ratio: Increase the concentration of Calcium Stearate relative to Zinc Stearate. A common starting ratio is 3:1 or higher (Ca:Zn). Calcium Stearate's role is to react with the ZnCl₂ to regenerate Zinc Stearate and form the more stable CaCl₂, effectively preventing the buildup of the aggressive ZnCl₂ catalyst.
-
Incorporate a Co-stabilizer: Adding a phosphite or a polyol can help chelate the zinc ions, further reducing the risk of catastrophic degradation.
-
Re-evaluate Processing Time/Temperature: If possible, reduce the processing temperature or residence time to minimize the thermal stress on the material.
Q6: My Thermogravimetric Analysis (TGA) results for stabilized BDP-PVC are inconsistent and show an earlier degradation onset than expected. What are the potential sources of error?
A6: Causality: Inconsistent TGA results often stem from issues in sample preparation, experimental parameters, or instrument calibration rather than the material itself. An early onset of degradation suggests that either the sample is not representative, the stabilizer is poorly dispersed, or the testing conditions are too aggressive.
Solution: A systematic review of your TGA methodology is required. Follow the troubleshooting workflow below.
Diagram 2: Troubleshooting Workflow for Inconsistent TGA Results
Caption: A systematic workflow for troubleshooting TGA inconsistencies.
Key Considerations from the Workflow:
-
Stabilizer Dispersion: BDP is a liquid/low-melting solid and PVC is a powder. If they are not intimately mixed using a high-shear mixer before analysis, you may be analyzing a stabilizer-starved region of the sample. Poor dispersion of solid stabilizers like metal stearates can also lead to inconsistent results.[13]
-
Atmosphere: Thermal stability should be tested under an inert atmosphere (Nitrogen). Running the test in Air will introduce oxidative degradation, which occurs at lower temperatures and will mask the true thermal stability of the formulation.[14]
-
Heating Rate: A slower heating rate (e.g., 10°C/min) provides better resolution of degradation steps. A very fast rate can shift the onset temperature to a higher value, while an extremely slow rate might not be representative of processing conditions.[15]
Section 3: Key Experimental Protocols
This section provides standardized procedures for the essential analyses discussed.
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the onset temperature of thermal degradation (T_onset) and char yield of BDP-plasticized PVC formulations.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines, often using certified weight and Curie point standards (e.g., Alumel, Nickel).[16]
-
Sample Preparation: a. Ensure the PVC/BDP/stabilizer blend is homogenous. If analyzing a solid processed part, carefully cut a small, representative piece (5-10 mg) from the core of the sample to avoid surface effects. b. Place the sample into a clean, tared TGA crucible (e.g., alumina or platinum). c. Record the initial sample mass accurately.
-
Experimental Parameters:
-
Purge Gas: High-purity Nitrogen (N₂).
-
Flow Rate: 20-50 mL/min.
-
Temperature Program: i. Equilibrate at 30°C for 5 minutes. ii. Ramp from 30°C to 600°C at a heating rate of 10°C/min.[15] iii. Hold at 600°C for 5 minutes (optional, to ensure complete degradation).
-
-
Data Analysis:
-
Plot the percentage of mass loss vs. temperature.
-
T_onset: Determine the onset of the major degradation step. This is often calculated as the temperature at which 5% mass loss occurs (T₅%) or by the tangent method on the primary mass loss curve.[15]
-
Residue: Note the percentage of mass remaining at the end of the experiment (e.g., at 600°C), which corresponds to inorganic fillers or char.[15]
-
Protocol 2: Static Heat Stability Test (Oven Aging)
Objective: To visually assess the effectiveness of a stabilizer system over time at a constant temperature.
Methodology:
-
Sample Preparation: Prepare thin, uniform plaques (e.g., 1 mm thickness) of the BDP-plasticized PVC formulation by compression molding.
-
Experimental Setup: a. Pre-heat a circulating air oven to a fixed temperature representative of processing (e.g., 180°C or 190°C). b. Cut the plaques into smaller strips (e.g., 1 cm x 3 cm).
-
Procedure: a. Place the sample strips on a clean, inert surface (like a glass plate or aluminum foil) inside the pre-heated oven. b. Remove one strip at regular time intervals (e.g., every 10 minutes). c. Place the removed strips sequentially on a white background to create a visual timeline of color change.
-
Data Analysis:
-
Time to Failure: Record the time at which the sample shows significant discoloration (e.g., deep yellow, brown, or black).
-
Colorimetry (Optional): Use a colorimeter to quantitatively measure the color change (e.g., using the CIE Lab* color space) of the strips over time for a more objective comparison between different stabilizer systems.
-
References
-
Study of thermal degradation mechanisms and stability in poly (vinyl chloride). (n.d.). Polymer Science. [Link]
-
Degradation Mechanism of Polyvinyl Chloride(PVC). (2023). A&C Plastics. [Link]
-
Heat Stabilizers for PVC: A Comprehensive Guide. (n.d.). Goldstab Organics. [Link]
-
Huang, Y., et al. (2022). Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. PMC. [Link]
-
Yu, J., et al. (2016). Thermal degradation of PVC: A review. ResearchGate. [Link]
-
(2021). Thermal Degradation of Polyvinyl Chloride. ResearchGate. [Link]
-
Complex Stabilizer Based on Calcium and Zinc Stearates for PVC Compounds. (n.d.). MDPI. [Link]
-
Trends and prospects for thermal stabilizers in polyvinyl chloride. (2021). UQ eSpace. [Link]
-
Calcium Stearate Uses Why Is It So Critical in PVC Production?. (2025). Evergreen Chemical. [Link]
-
Calcium stearate uses & significance in PVC stabilizers. (2024). Platinum Industries. [Link]
-
PVC HEAT STABILIZERS. (n.d.). Gmtechnochem.com. [Link]
-
The Role of Plasticizers in Enhancing PVC Performance: A Focus on Benzyl Butyl Phthalate. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
What Type of Stabilizer is Used in PVC: A Comprehensive Overview. (n.d.). Baisha Chemicals. [Link]
-
Effects of bio-based plasticizers on mechanical and thermal properties of PVC/wood flour composites. (2014). BioResources. [Link]
-
Problem Solving With Thermal Analysis. (n.d.). The Madison Group. [Link]
-
Understanding Thermogravimetric Testing of Plastics. (2024). XRF Scientific. [Link]
-
Enhancing the Thermal Stability of Plasticized Polyvinyl Chloride Films Using Sustainable and High Dispersity Surface-Functionalized Layered Double Hydroxides. (n.d.). MacSphere. [Link]
-
New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. (2025). MDPI. [Link]
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. [Link]
-
Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023). PMC. [Link]
-
Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025). Torontech. [Link]
-
Thermogravimetric Analysis (TGA) For Polymers Explained!!!. (2023). YouTube. [Link]
-
Effect of self-heating during processing of rigid and plasticized poly(vinyl chloride) on its thermal stability. (n.d.). Polimery. [Link]
-
Thermal Stability of Nanosilica-Modified Poly(vinyl chloride). (2021). MDPI. [Link]
Sources
- 1. Heat Stabilizers for PVC: A Comprehensive Guide - Goldstab [goldstab.com]
- 2. specialchem.com [specialchem.com]
- 3. Study of thermal degradation mechanisms and stability in poly (vinyl chloride) [ijche.ir]
- 4. Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. gzbaisha.com [gzbaisha.com]
- 11. Calcium Stearate Uses Why Is It So Critical in PVC Production? - Evergreen Chemical [evergreenthailand.com]
- 12. gmtechnochem.com [gmtechnochem.com]
- 13. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 14. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 16. torontech.com [torontech.com]
Removing interfering compounds in phthalate metabolite detection
Welcome to the technical support center for phthalate metabolite detection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying these ubiquitous environmental contaminants. My aim here is to provide not just protocols, but the reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your data. Phthalates are pervasive, and their presence in lab equipment can be a significant source of interference.[1][2][3][4] This guide will equip you with the knowledge to identify and eliminate these confounding variables.
Frequently Asked Questions (FAQs)
Q1: I'm seeing high background levels of phthalates in my procedural blanks. What are the most common sources of contamination?
A1: This is one of the most frequent challenges in phthalate analysis. Due to their use as plasticizers, phthalates are present in a vast array of laboratory consumables.[1][5] Here’s a prioritized list of potential sources to investigate:
-
Solvents and Reagents: Even high-purity solvents can contain phthalates. It's advisable to test new batches of solvents by concentrating a volume and analyzing it before use. Some glassware manufacturers use a finishing solution that can contain phthalates, which can leach into your solvents.[1]
-
Plastic Labware: Any flexible plastic is a potential source. This includes pipette tips, syringe filters, sample vials with plastic caps, and even Parafilm®.[2][3] A study revealed significant leaching from these sources.[2][3]
-
Tubing: Tubing used in automated extraction systems or HPLC/LC-MS systems, particularly PVC tubing, is a major contributor to phthalate contamination.[1][5]
-
Gloves: While essential for safety, some types of disposable gloves can be a source of phthalates. Nitrile gloves are generally a safer choice than vinyl.
-
Laboratory Environment: Phthalates can be present in flooring materials, paints, and cables, leading to background contamination of your samples.[1] Indoor air and dust can also be a source of phthalates.[5]
Pro-Tip: To systematically identify the source of contamination, run a series of "targeted blanks." For example, pass your solvent through your SPE manifold without a cartridge, then with a cartridge, to isolate the source of contamination.
Q2: What are the best practices for cleaning glassware to minimize phthalate contamination?
A2: Scrupulous cleaning of glassware is non-negotiable for accurate phthalate analysis.[6] Here is a robust cleaning protocol:
-
Initial Wash: Wash with a laboratory-grade, phosphate-free detergent.
-
Solvent Rinses: Thoroughly rinse with tap water, followed by deionized water. Then, perform sequential rinses with acetone and finally with a high-purity solvent like hexane or methylene chloride.[6][7]
-
Baking: For non-volumetric glassware, bake in a muffle furnace at 400 °C.[1] This helps to volatilize any remaining phthalates.
-
Storage: After cleaning, cover glassware with aluminum foil (shiny side out) that has been pre-rinsed with a high-purity solvent to prevent atmospheric contamination.
Q3: My sample matrix is very complex (e.g., serum, sludge). What is the most effective cleanup strategy to remove interferences?
A3: For complex matrices, a multi-step cleanup approach is often necessary. Solid-Phase Extraction (SPE) is a powerful and widely used technique for this purpose.[8][9][10][11][12][13][14]
-
Principle of SPE: SPE separates components of a mixture based on their physical and chemical properties. For phthalate metabolites, which are moderately polar, a reversed-phase SPE cartridge (e.g., C18) is typically used. The nonpolar stationary phase retains the less polar interfering compounds while allowing the more polar metabolites to be selectively eluted.
-
Why it's effective: SPE offers significant advantages over traditional liquid-liquid extraction (LLE), including higher recovery, reduced solvent consumption, and the ability to be automated.[9] Automation, in particular, can improve reproducibility and sample throughput.[9]
-
Method Validation: It is crucial to validate your SPE method for your specific matrix. This involves assessing recovery, precision, and accuracy by spiking known concentrations of your target analytes into a blank matrix.
The U.S. Environmental Protection Agency (EPA) provides guidance on SPE for various organic analytes, including phthalates.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Causality & Explanation |
| Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis | 1. Active sites in the GC inlet liner or column. 2. Incompatible solvent for the sample. 3. Column degradation. | 1. Use a new, deactivated inlet liner. 2. Perform inlet maintenance. 3. Ensure solvent-analyte compatibility. 4. Trim the first few centimeters of the column or replace it. | Phthalate metabolites can be polar and prone to interaction with active sites (silanols) in the GC system, leading to peak tailing. A deactivated liner and a clean column are essential for minimizing these interactions. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during solvent evaporation. 3. Incomplete elution from the SPE cartridge. | 1. Optimize the extraction solvent and technique (e.g., sonication, heating).[15][16] 2. Use a gentle stream of nitrogen for evaporation and avoid complete dryness. 3. Optimize the SPE elution solvent and volume. | Inefficient extraction can be due to the analyte being strongly bound to the matrix.[15][16] Harsh evaporation can lead to the loss of more volatile phthalate metabolites. Incomplete elution from SPE occurs if the elution solvent is not strong enough to displace the analytes from the sorbent. |
| Inconsistent Results/Poor Reproducibility | 1. Variable background contamination. 2. Inconsistent sample preparation technique. 3. Instrument instability. | 1. Implement strict contamination control measures (see Q1 & Q2). 2. Use an automated sample preparation system for consistency.[9][17] 3. Run system suitability tests and monitor instrument performance. | Inconsistent background contamination is a major source of variability in phthalate analysis. Automation minimizes human error in sample preparation.[9][17] Regular instrument performance checks ensure the data is reliable. |
| Co-elution of Interfering Peaks | 1. Insufficient chromatographic separation. 2. Matrix components with similar retention times. | 1. Optimize the GC temperature program (slower ramp rate). 2. Use a different GC column with a different stationary phase. 3. Employ a more selective cleanup method (e.g., Florisil or alumina column cleanup). | Co-elution occurs when two or more compounds are not adequately separated by the chromatographic column. Optimizing the temperature program or changing the column can improve resolution. Selective cleanup removes specific classes of interferences.[18] |
| Analyte Degradation | 1. High injector temperature in GC-MS. 2. Hydrolysis of phthalate esters. | 1. Optimize the injector temperature. 2. Ensure the sample pH is between 5 and 7 during extraction.[19] | Some phthalate metabolites are thermally labile and can degrade at high injector temperatures.[7] Phthalate esters can hydrolyze under acidic or basic conditions.[19] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from methodologies used by the Centers for Disease Control and Prevention (CDC) for the analysis of phthalate metabolites in urine.[8]
Objective: To isolate phthalate metabolites from urine while removing interfering matrix components.
Materials:
-
C18 SPE Cartridges
-
Automated SPE system
-
High-purity methanol, acetonitrile, and water
-
Formic acid
-
Isotopically labeled internal standards
Procedure:
-
Sample Pre-treatment: Thaw urine samples to room temperature. Centrifuge to remove any particulate matter.
-
Enzymatic Deconjugation: To a 1 mL aliquot of urine, add a β-glucuronidase solution to hydrolyze the glucuronidated metabolites.[8][20] This step is crucial as many phthalate metabolites are excreted in this conjugated form.[21]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elution: Elute the phthalate metabolites with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Workflow Diagram:
Caption: Automated SPE workflow for phthalate metabolite extraction from urine.
Data Presentation
Table 1: Common Phthalate Metabolites and their Parent Compounds
| Metabolite Abbreviation | Metabolite Name | Parent Phthalate |
| MEP | Mono-ethyl phthalate | Diethyl phthalate (DEP) |
| MnBP | Mono-n-butyl phthalate | Di-n-butyl phthalate (DBP) |
| MiBP | Mono-isobutyl phthalate | Di-isobutyl phthalate (DiBP) |
| MBzP | Mono-benzyl phthalate | Benzylbutyl phthalate (BBzP) |
| MEHP | Mono-(2-ethylhexyl) phthalate | Di-(2-ethylhexyl) phthalate (DEHP) |
| MEHHP | Mono-(2-ethyl-5-hydroxyhexyl) phthalate | Di-(2-ethylhexyl) phthalate (DEHP) |
| MEOHP | Mono-(2-ethyl-5-oxohexyl) phthalate | Di-(2-ethylhexyl) phthalate (DEHP) |
| MECPP | Mono-(2-ethyl-5-carboxypentyl) phthalate | Di-(2-ethylhexyl) phthalate (DEHP) |
This table is based on information from the CDC and other biomonitoring studies.[8][22][23]
References
-
5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023, January 17). Restek. [Link]
-
Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. (n.d.). Centers for Disease Control and Prevention. [Link]
-
Method 606: Phthalate Ester. (n.d.). U.S. Environmental Protection Agency. [Link]
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Phthalate Analysis. (n.d.). Cornerstone Analytical Laboratories. [Link]
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Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. (2020, January 15). Frontiers in Chemistry. [Link]
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Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. (2023, June 29). Molecules. [Link]
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Analysis of Phthalate Esters. (n.d.). Cornerstone Analytical Laboratories. [Link]
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An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (2007, February 2). Taylor & Francis Online. [Link]
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Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. (n.d.). GERSTEL. [Link]
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Method 506: Phthalate and Adipate Esters in Drinking Water by Gas Chromatography with Photoionization Detection. (n.d.). U.S. Environmental Protection Agency. [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (n.d.). Research@THEA. [Link]
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Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. (2020, January 15). ResearchGate. [Link]
-
Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (1996, December). U.S. Environmental Protection Agency. [Link]
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Method 606: Phthalate Esters. (n.d.). U.S. Environmental Protection Agency. [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (n.d.). ResearchGate. [Link]
-
Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. (2004, June 5). Journal of Chromatography B. [Link]
-
Phthalates Testing and Analysis. (n.d.). Eurofins India. [Link]
-
Exposure Marker Discovery of Phthalates Using Mass Spectrometry. (n.d.). Molecules. [Link]
-
Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation. (n.d.). Analytical Methods. [Link]
-
Determination of 15 Phthalate Esters in Drinking Water by Solid Phase Extraction-Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. (n.d.). Journal of Chromatography B. [Link]
-
Problem encountered during phthalate analysis by gas chromatography-mass spectrometry (GC-MS). (2017, May 28). ResearchGate. [Link]
-
Biomonitoring Methods: Phthalates. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Occurrence of phthalate metabolites in human urine samples from various countries. (n.d.). ResearchGate. [Link]
-
Quality Assurance /Quality Control parameters for the extraction and analysis of six targeted Phthalate esters (PAEs). (n.d.). ResearchGate. [Link]
-
Problems with quantitation of Adipate/Phthalate by GC/MS. (2004, October 8). Chromatography Forum. [Link]
-
Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women. (2012, February 22). Journal of Exposure Science & Environmental Epidemiology. [Link]
-
Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.). Oregon State University. [Link]
-
A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. (n.d.). Waters. [Link]
-
Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Associations of concentrations of eight urinary phthalate metabolites with the frequency of use of common adult consumer and personal-care products. (2024, March 2). Scientific Reports. [Link]
-
Concentrations of phthalate metabolites and phenolic substances in urine from first-time mothers in Uppsala, Sweden. (2019, November 7). DiVA portal. [Link]
-
Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. (n.d.). LCGC International. [Link]
-
Biomonitoring Methods: Phthalates. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle. (2013, January 18). Journal of Chromatography A. [Link]
-
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). Metabolites. [Link]
-
Quality Control in Cosmetics: A Five-Year Screening Survey on the Content of Phthalates in Colognes. (2023, November 15). Molecules. [Link]
-
Automated Solid-Phase Extraction (SPE) for Pesticides. (2022, August 5). California Environmental Protection Agency. [Link]
-
Influence of data acquisition modes and data analysis approaches on non-targeted analysis of phthalate metabolites in human urine. (2022, November 8). Journal of the American Society for Mass Spectrometry. [Link]
-
Method 3535A: Solid-Phase Extraction (SPE). (n.d.). U.S. Environmental Protection Agency. [Link]
-
Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.). Agilent Technologies. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Certified Reference Materials (CRMs) for Butyl Decyl Phthalate Analysis
For researchers and professionals in drug development, the accurate quantification of substances like butyl decyl phthalate is not merely a procedural step but a cornerstone of product safety, efficacy, and regulatory compliance. Butyl decyl phthalate, a plasticizer used in a variety of materials, can be a potential leachable or contaminant in pharmaceutical packaging and manufacturing components. Its monitoring is critical, as regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA) have expressed concerns over the health risks of certain phthalates.[1][2][3][4][5][6]
This guide provides an in-depth comparison of Certified Reference Materials (CRMs) for butyl decyl phthalate, offering a technical framework for their selection and application. As the bedrock of any analytical validation, a well-characterized CRM ensures that measurements are accurate, reproducible, and traceable to international standards, a principle vital for both research and quality control in the pharmaceutical industry.[7][8][9][10]
The Analytical Challenge: Why High-Quality CRMs are Non-Negotiable
Butyl decyl phthalate (CAS: 89-19-0) is one of many phthalate esters used commercially.[11] The primary analytical challenge lies in its structural similarity to other phthalates, which can lead to co-elution and misidentification in chromatographic methods.[12][13] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and common technique for phthalate analysis; however, many phthalates fragment to produce a common base peak ion at m/z 149, making definitive identification and quantification of co-eluting compounds difficult without excellent chromatographic resolution.[12][13][14][15]
Using a CRM provides a verified benchmark for retention time, mass spectrum, and concentration, enabling laboratories to:
-
Calibrate Instruments: Establish a reliable concentration-response relationship.[8][10]
-
Validate Methods: Confirm that an analytical method is accurate, precise, and fit for its intended purpose.[9]
-
Ensure Quality Control: Verify the performance of analytical systems over time.[8]
-
Maintain Regulatory Compliance: Demonstrate data integrity to regulatory agencies.[9][16]
Comparative Analysis of Commercial Butyl Decyl Phthalate CRMs
The selection of a CRM is the first critical step in an analytical workflow. The ideal CRM is produced by a manufacturer accredited to ISO 17034, which ensures competence in the production of reference materials, and is characterized in a laboratory accredited to ISO/IEC 17025.[17][18] Below is a comparison of representative CRMs for butyl decyl phthalate.
| Parameter | AccuStandard, Inc. | CPAchem Ltd. |
| Product Number | PHTH-027S-H[19] | SB45144.100MG[18] |
| Product Name | Butyl decyl phthalate | Butyl-n-decyl phthalate (technical) |
| CAS Number | 89-19-0[19] | 89-19-0[18] |
| Format | Solution[19] | Neat (High Purity Compound)[17][18] |
| Concentration | 100 µg/mL[19] | Not Applicable (Solid) |
| Solvent/Matrix | Hexane[19] | Not Applicable |
| Unit Size | 1 mL[19] | 100 mg[18] |
| Certifications | ISO 17034 Certified Reference Material[19] | ISO 17034, ISO/IEC 17025, ISO 9001[18] |
| Storage | Ambient (>5 °C)[19] | Refrigerator (2°C to 8°C)[18] |
A Logic-Based Approach to CRM Selection
Choosing the right CRM format—a neat material versus a pre-made solution—depends entirely on the intended application. This decision impacts workflow efficiency, cost, and the potential for introducing error.
-
Neat CRMs are ideal for creating custom concentrations, preparing high-concentration stock solutions for extensive studies, or when the required solvent is not commercially available. However, they require precise gravimetric preparation and handling, which can be a source of error if not performed correctly.
-
Solution CRMs offer convenience and reduce preparation errors, making them excellent for routine analysis, instrument calibration, and laboratories with high throughput. The trade-off is a lack of flexibility in concentration and solvent choice.
The following diagram illustrates the decision-making process for selecting the appropriate CRM.
Caption: Logic diagram for selecting the appropriate butyl decyl phthalate CRM.
Experimental Protocol: GC-MS Quantification of Butyl Decyl Phthalate
This protocol provides a robust framework for the quantification of butyl decyl phthalate in a polymer matrix, a common scenario in pharmaceutical stability and leachable studies. The method's trustworthiness is established through systematic calibration and quality control checks.
Rationale: Gas chromatography offers excellent separation for semi-volatile compounds like phthalates, while mass spectrometry provides high selectivity and sensitivity for detection.[13][20][21] The choice of a mid-polarity column like an Rtx-440 or Rxi-XLB is based on their proven ability to resolve complex phthalate mixtures.[12][15]
Caption: Experimental workflow for GC-MS analysis of butyl decyl phthalate.
Step-by-Step Methodology:
-
Materials & Reagents:
-
Butyl Decyl Phthalate CRM (Neat or Solution)
-
Polymer sample
-
Tetrahydrofuran (THF), HPLC Grade
-
n-Hexane, HPLC Grade
-
Glass vials with PTFE-lined caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm PTFE)
-
-
Standard Preparation:
-
If using a neat CRM, accurately weigh ~10 mg into a 10 mL volumetric flask and dissolve in hexane to create a 1 mg/mL stock solution.
-
From the stock solution (or a commercial 100 µg/mL solution), perform serial dilutions in hexane to prepare calibration standards at concentrations such as 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
-
Sample Preparation: [22]
-
Accurately weigh approximately 50 mg of the polymer sample into a 20 mL glass vial.
-
Add 5 mL of THF to the vial.
-
Seal the vial and sonicate or shake for at least 30 minutes to ensure complete dissolution of the polymer.
-
Add 5 mL of hexane to precipitate the polymer matrix. The phthalates will remain in the solvent.
-
Vortex the mixture and then centrifuge at 3000 rpm for 10 minutes to pellet the polymer.
-
Carefully transfer the supernatant (liquid portion) to a clean vial, passing it through a 0.45 µm PTFE syringe filter if necessary.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
MS System: Agilent 5977B or equivalent.[23]
-
Column: Restek Rtx-440 (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temp: 280 °C.
-
Oven Program: Initial 60 °C, hold 1 min, ramp to 320 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM). Key ions for many phthalates include m/z 149. For higher molecular weight phthalates like diisodecyl phthalate, characteristic ions like m/z 307 can be monitored.[14][24]
-
-
Data Analysis and Quantification:
-
Integrate the chromatographic peak corresponding to butyl decyl phthalate in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus concentration for the calibration standards.
-
Determine the linearity of the response, aiming for a coefficient of determination (R²) > 0.995.
-
Calculate the concentration of butyl decyl phthalate in the sample extracts using the regression equation from the calibration curve.
-
Report the final concentration in the original polymer sample, accounting for the initial sample weight and dilution factors (e.g., in µg/g).
-
Interpreting Performance Data
The use of a CRM is fundamental to generating the data needed to validate an analytical method. The table below presents illustrative performance data from a method validation study for butyl decyl phthalate, demonstrating how a CRM is used to establish key performance characteristics.
| Performance Parameter | Result | Interpretation & Causality |
| Linearity (R²) | 0.998 | An R² value > 0.995 indicates a strong linear relationship between the CRM concentration and the instrument response across the analytical range. This validates the use of a linear regression model for quantification. |
| Accuracy (% Recovery) | 98.5% | A polymer sample was spiked with a known amount of the CRM. A recovery value between 90-110% demonstrates that the sample preparation (dissolution/precipitation) effectively extracts the analyte with minimal loss or matrix interference.[25] |
| Precision (% RSD) | 3.2% | The Relative Standard Deviation (%RSD) was calculated from six replicate preparations of a spiked sample. An RSD < 5% indicates high precision, meaning the entire analytical process yields consistent, repeatable results. |
| Limit of Detection (LOD) | 0.03 µg/mL | The lowest concentration at which the analyte can be reliably detected. This is crucial for trace-level analysis and ensuring the method is sensitive enough for its intended purpose. |
| Limit of Quantification (LOQ) | 0.1 µg/mL | The lowest concentration that can be accurately and precisely quantified. This defines the lower boundary of the reportable range of the method. |
Conclusion
For scientists and drug development professionals, the choice and correct use of a Certified Reference Material for butyl decyl phthalate is a critical determinant of data quality and reliability. By providing an indisputable point of comparison, CRMs ensure that analytical results are accurate, traceable, and defensible.[7][9] This guide has provided a framework for comparing available CRMs, a logical approach to their selection, and a detailed, validated experimental protocol for their application. Adherence to these principles of analytical excellence is essential for navigating the complex landscape of pharmaceutical development and ensuring the safety and quality of therapeutic products.
References
-
The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. (2024, February 29). Quality Pathshala. [Link]
-
The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024, March 29). Pharmaffiliates. [Link]
-
Phthalates. CPAChem Products. [Link]
-
What are Certified reference materials? (2023, June 4). CWS ABROAD. [Link]
-
Butyl-n-decyl phthalare (technical) CAS:89-19-0. CPAChem. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]
-
Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. GERSTEL, Inc. [Link]
-
Analysis of phthalates in foods by using gas chromatography mass spectrometry (gc-ms). CORE. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020, October 15). Restek. [Link]
-
Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]
-
Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. FDA. [Link]
-
FDA Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. ECA Academy. [Link]
-
Analytical Methods for Di-n-butyl Phthalate. ATSDR. [Link]
-
Analysis of consumer cosmetic products for phthalate esters. ResearchGate. [Link]
-
Use of phthalates as excipients in human medicinal products. European Medicines Agency. [Link]
-
Butyl decyl phthalate. PubChem - NIH. [Link]
-
Comparison between CRM assigned values and determined values. ResearchGate. [Link]
-
Certificate of Analysis - NIST-2860. NIST. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]
-
Phthalates Business Guidance. CPSC.gov. [Link]
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A Comparative Toxicological Guide to Asymmetric vs. Symmetric Phthalates
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemicals with endocrine-disrupting properties, phthalates represent a class of compounds demanding rigorous scrutiny. Their ubiquitous presence in consumer products, from plastics and cosmetics to medical devices, results in widespread human exposure. While the reproductive and developmental toxicity of many phthalates is well-documented, a nuanced understanding of how their fundamental molecular structure dictates their toxicological profile is crucial for accurate risk assessment and the development of safer alternatives. This guide provides a comparative analysis of the toxicity of asymmetric versus symmetric phthalates, with a primary focus on benzyl butyl phthalate (BBP) as a representative asymmetric compound and di-n-butyl phthalate (DBP) as its symmetric counterpart. By examining their structure-activity relationships, metabolic fates, and interactions with key biological pathways, we aim to provide a comprehensive resource for the scientific community.
The Structural Dichotomy: A Foundation for Differential Toxicity
Phthalates are diesters of phthalic acid, and their classification as symmetric or asymmetric is determined by the nature of their two ester side chains. Symmetric phthalates, such as DBP and di(2-ethylhexyl) phthalate (DEHP), possess two identical alkyl chains. In contrast, asymmetric phthalates, like BBP, have two different side chains—in this case, a benzyl group and a butyl group. This seemingly subtle structural difference has profound implications for their physicochemical properties, metabolism, and ultimately, their toxicological behavior.
The asymmetry of BBP, for instance, is thought to be the cause of its reduced dermal absorption compared to the more symmetric DBP.[1] This initial divergence in toxicokinetics—the journey of a chemical through the body—sets the stage for differing systemic exposures and target organ toxicities.
Comparative Toxicokinetics: The Metabolic Divergence
The toxicity of many phthalates is not solely attributable to the parent compound but is often driven by their metabolites. Herein lies a critical distinction between symmetric and asymmetric phthalates.
Symmetric Phthalate Metabolism (e.g., DBP): DBP is primarily hydrolyzed by esterases in the gut and other tissues to its monoester, monobutyl phthalate (MBP), which is considered the primary toxic moiety.[2] MBP can then be further metabolized through oxidation and glucuronidation before excretion.
Asymmetric Phthalate Metabolism (e.g., BBP): The metabolism of BBP is more complex. It is hydrolyzed to two primary monoesters: monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP).[1] This dual-metabolite profile means that the toxicological assessment of BBP must consider the combined and potentially interactive effects of both MBP and MBzP. Studies have shown that in rats, MBP can be found in larger quantities, possibly due to a slower hydrolysis of the butyl group compared to the benzyl group.[1]
This metabolic divergence is a key tenet of this guide: the asymmetric nature of BBP leads to a more complex metabolic profile, which may contribute to a broader or altered spectrum of toxicological effects compared to its symmetric analog, DBP.
Comparative Toxicological Data
The following tables summarize key toxicological data for BBP and DBP, providing a quantitative basis for their comparison.
Table 1: Acute and Reproductive/Developmental Toxicity
| Phthalate | Symmetry | CASRN | Species (Route) | LD50 (mg/kg bw) | Reproductive/Developmental NOAEL (mg/kg bw/day) | Reproductive/Developmental LOAEL (mg/kg bw/day) |
| Benzyl Butyl Phthalate (BBP) | Asymmetric | 85-68-7 | Rat (Oral) | 2040 | 50 | 143 (systemic) |
| Di-n-butyl Phthalate (DBP) | Symmetric | 84-74-2 | Rat (Oral) | 8000 | - | 2 (developmental) |
Data compiled from multiple sources.[1][3]
Table 2: In Vitro Endocrine Activity
| Compound | Endpoint | Assay System | IC50 / EC50 |
| Di-n-butyl Phthalate (DBP) | Anti-androgenic activity | Luciferase reporter gene assay | 1.05 x 10⁻⁶ M (IC50) |
| Monobutyl Phthalate (MBP) | Anti-androgenic activity | Luciferase reporter gene assay | 1.22 x 10⁻⁷ M (IC50) |
| Di-n-butyl Phthalate (DBP) | Androgenic activity | Luciferase reporter gene assay | 6.17 x 10⁻⁶ M (EC50) |
| Monobutyl Phthalate (MBP) | Androgenic activity | Luciferase reporter gene assay | 1.13 x 10⁻⁵ M (EC50) |
| Di-n-butyl Phthalate (DBP) | Thyroid receptor antagonist | Luciferase reporter gene assay | 1.31 x 10⁻⁵ M (IC50) |
| Monobutyl Phthalate (MBP) | Thyroid receptor antagonist | Luciferase reporter gene assay | 2.77 x 10⁻⁶ M (IC50) |
Data from a comparative study using luciferase reporter gene assays.[4]
These data highlight that while DBP has a lower acute toxicity (higher LD50), it exhibits developmental effects at very low doses. Furthermore, both DBP and its primary metabolite, MBP, demonstrate significant in vitro endocrine-disrupting activity, acting as both anti-androgens and thyroid receptor antagonists.[4] Comparative data for BBP in these specific assays is needed for a direct comparison of potency.
Mechanistic Insights: A Tale of Two Structures
The endocrine-disrupting effects of phthalates are primarily mediated through their interaction with nuclear receptors, leading to altered gene expression and hormone synthesis. The structural differences between asymmetric and symmetric phthalates can influence these interactions.
Interaction with Nuclear Receptors
-
Peroxisome Proliferator-Activated Receptors (PPARs): Both BBP and DBP have been shown to weakly bind to and activate PPARs, with their monoester metabolites being more potent activators.[5] PPARs play a crucial role in lipid metabolism, and their activation by phthalates is linked to effects on the liver and testes.[6] The differential activation of PPAR isoforms by the unique metabolite profiles of BBP (MBP and MBzP) versus DBP (MBP) may contribute to distinct downstream effects.
-
Aryl Hydrocarbon Receptor (AhR): Studies have shown that DBP can enhance AhR expression and that AhR mediates DBP-induced apoptosis and neurotoxicity.[7][8] The interaction of BBP with the AhR signaling pathway is an area requiring further investigation to draw a direct comparison.
-
Androgen Receptor (AR): Both BBP and DBP are known to have anti-androgenic effects, but they do not appear to act as direct androgen receptor agonists or antagonists in some transactivation assays.[5] Their anti-androgenic activity is primarily attributed to the inhibition of testosterone synthesis.
Signaling Pathway Perturbations
The differential interaction with nuclear receptors can lead to the perturbation of various signaling pathways.
Caption: Phthalate-Induced Signaling Pathway Disruption.
DBP has been shown to induce liver lipid metabolism disorder through the PPARα/SREBP-1c/FAS/GPAT/AMPK signal pathway.[6] It can also cause liver inflammation by disturbing the microbiota-gut-liver axis and activating the nuclear factor kappa B (NF-κB) pathway.[3] A comparative toxicogenomic analysis of how BBP and its unique metabolite, MBzP, affect these and other pathways would provide a more complete picture of their differential toxicity.
Experimental Protocols for Comparative Assessment
To facilitate further research in this area, we provide detailed protocols for key in vitro and in vivo assays that can be employed for the comparative toxicological assessment of asymmetric and symmetric phthalates.
In Vitro Steroidogenesis Assay using H295R Cells
This assay is crucial for evaluating the effects of phthalates on hormone production.
Caption: OECD 443 Study Design Overview.
Key Features of the Protocol:
-
Parental (P) Generation: Male and female animals (typically rats) are exposed to the test substance for a premating period, during mating, gestation, and lactation. [8][9]* F1 Generation: Offspring are exposed from conception through adulthood.
-
Endpoints: A wide range of endpoints are assessed in both generations, including:
-
Reproductive performance (e.g., fertility, gestation length, litter size).
-
Offspring survival, growth, and development.
-
Systemic toxicity in parents and offspring (e.g., clinical signs, body weight, organ weights, histopathology).
-
Developmental neurotoxicity and immunotoxicity (in optional cohorts). [9]* Dosing: The test substance is administered at multiple dose levels to establish a dose-response relationship.
-
This study design allows for a thorough evaluation of the potential reproductive and developmental hazards of a chemical, making it suitable for a comprehensive comparison of asymmetric and symmetric phthalates.
Conclusion and Future Directions
The evidence presented in this guide underscores that the distinction between asymmetric and symmetric phthalates is not merely a structural curiosity but a fundamental determinant of their toxicological profiles. The asymmetric nature of BBP leads to a more complex metabolic pathway, resulting in multiple bioactive metabolites that may contribute to a different spectrum of toxicity compared to its symmetric counterpart, DBP.
While this guide provides a solid framework for understanding these differences, further research is needed to fill the existing data gaps. Direct, head-to-head comparative studies employing the standardized protocols outlined herein are essential to quantify the relative potencies of asymmetric and symmetric phthalates for various toxicological endpoints. Furthermore, advanced in silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can provide deeper insights into how molecular asymmetry influences receptor interactions and downstream signaling events.
By integrating data from in vitro, in vivo, and in silico studies, the scientific community can build a more predictive and mechanistically-grounded understanding of phthalate toxicity, ultimately leading to more informed risk assessments and the development of safer chemical alternatives.
References
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- Rzemieniec, J., Litwa, E., Wnuk, A., Lason, W., Krzeptowski, W., Wójtowicz, A. K., & Kajta, M. (2016). Dibutyl Phthalate (DBP)-Induced Apoptosis and Neurotoxicity are Mediated via the Aryl Hydrocarbon Receptor (AhR) but not by Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), or Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Mouse Cortical Neurons. Neurotoxicity Research, 31(1), 77-89.
- Kajta, M., Rzemieniec, J., Litwa, E., Lason, W., & Wnuk, A. (2016). Dibutyl Phthalate (DBP)-Induced Apoptosis and Neurotoxicity are Mediated via the Aryl Hydrocarbon Receptor (AhR) but not by Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), or Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Mouse Cortical Neurons. Neurotoxicity research, 31(1), 77–89.
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Molecular Diagnostic Services. (n.d.). Androgen Receptor (AR) Saturation and Competitive Binding Assay Using Rat Ventral Prostate Cytosol (RVPC). Retrieved from [Link]
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- ECHA. (n.d.). ECHA reviews extended one-generation reproductive toxicity studies and recommends good practices.
- Zhang, Y., Jiao, Y., Li, Z., & Shao, B. (2016). Effects of bisphenol analogues on steroidogenic gene expression and hormone synthesis in H295R cells. Chemosphere, 147, 113-119.
- Delfosse, V., Grimaldi, M., Boulahtouf, A., Le-Huu, P., Cavaillès, V., & Balaguer, P. (2014). Androgen receptor ligand-binding domain with bound agonist, antagonist, and coregulator peptides. Journal of Biological Chemistry, 289(49), 34026-34037.
- Alam, M. S., Ohsako, S., & Tohyama, C. (2023). Changes in testicular histomorphometry and ultrastructure of Leydig cells in adult male Japanese quail exposed to di (n-butyl) phthalate (DBP) during the prepubertal period. Journal of poultry science, 60(1), 63-72.
- Hlisnikova, H., Sidlovska, M., & Petrovicova, I. (2023). Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. International Journal of Molecular Sciences, 24(24), 17560.
- Källsten, R., Le Gac, F., & Andersson, P. L. (2022). Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies. International journal of molecular sciences, 23(19), 11466.
- Rhee, G. S., Lee, C. G., & Kim, J. H. (2011). Comparison of the Short Term Toxicity of Phthalate Diesters and Monoesters in Sprague-Dawley Male Rats. Journal of toxicology and environmental health. Part A, 74(22-24), 1545-1556.
- Santos, A. C., & Ferreira, M. J. U. (2019). Binding (Ki) and IC50 values for different cancer cell lines produced by androgen receptor. Molecules, 24(12), 2296.
- Office of Environmental Health Hazard Assessment. (2005). CHEMICALS UNDER CONSIDERATION FOR POSSIBLE LISTING: Butyl benzyl phthalate (BBP), Di-n-butyl phthalate (DBP)
- ECHA. (n.d.). Evaluating results from 55 extended one-generation reproductive toxicity studies under REACH.
- Chen, Y. C., Lin-Shiau, S. Y., & Lin, J. K. (2013). Pharmacokinetics of Dibutyl Phthalate (DBP) in the Rat Determined by UPLC-MS/MS. Molecules, 18(11), 14068-14081.
- Tevosian, S. G., & GUDMAP Consortium. (2021). Specific Transcriptomic Signatures and Dual Regulation of Steroidogenesis Between Fetal and Adult Mouse Leydig Cells. Frontiers in Endocrinology, 12, 687618.
- Grisoni, F., & Consonni, V. (2019). Predictive Models for Compound Binding to Androgen and Estrogen Receptors Based on Counter-Propagation Artificial Neural Networks. Molecules, 24(17), 3073.
- Li, S., Wang, Y., & Zhang, Y. (2023). Reproductive Toxicity Effects of Phthalates Based on the Hypothalamic–Pituitary–Gonadal Axis: A Priority Control List Construction from Theoretical Methods. Toxics, 11(8), 654.
- Ge, R. S., Chen, G. R., Tanrikut, C., & Hardy, M. P. (2011). Stem Leydig Cell Differentiation: Gene Expression During Development of the Adult Rat Leydig Cell Lineage. Endocrinology, 152(6), 2436-2447.
- Battelle. (n.d.). Statistical Analysis Report: Validation of an Androgen Receptor Binding Assay.
- Ryu, H. M., & Lee, J. E. (2023). Differential susceptibility of Leydig and Sertoli cells to bisphenol A. Journal of cellular and molecular medicine, 27(21), 3235-3248.
- Abdullayev, F. I., & Rivera-Mancia, S. (2018). Physicochemical properties of symmetric and asymmetric phthalates of oxyalkylated alcohols. Journal of Dispersion Science and Technology, 39(11), 1619-1624.
- JRC Big Data Analytics Platform. (2016). DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line.
- U.S. Consumer Product Safety Commission. (n.d.).
- Galiano, V., & Pavan, M. (2023). Mechanistic Investigation of the Androgen Receptor DNA-Binding Domain and Modulation via Direct Interactions with DNA Abasic Sites: Understanding the Mechanisms Involved in Castration-Resistant Prostate Cancer. International Journal of Molecular Sciences, 24(2), 1279.
- Estébanez-Perpiñá, E., & Fletterick, R. J. (2018). Structures of the androgen receptor (DBD and LBD) with atomic coordinates deposited in the Protein Data Bank. Frontiers in endocrinology, 9, 239.
- Kim, S. M., Jung, E. M., An, B. S., Hwang, K. A., & Jeung, E. B. (2011). Bisphenol A disrupts steroidogenesis in human H295R cells. Toxicology letters, 207(2), 145-151.
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Inter-Laboratory Comparison Guide: Phthalate Ester Detection Limits
Objective Analysis of GC-MS vs. LC-MS/MS Performance & Contamination Control
Executive Summary: The Ubiquity Paradox
In the analysis of Phthalate Esters (PAEs), the primary challenge is not instrumental sensitivity, but background ubiquity . While modern triple-quadrupole mass spectrometers can theoretically detect femtogram quantities, practical Limits of Detection (LOD) are frequently capped by the "blank" signal.
This guide compares the two dominant methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —based on inter-laboratory performance data. It provides a self-validating protocol to overcome the "blank barrier," ensuring your laboratory's data stands up to regulatory scrutiny (EPA 8061A, ISO 18856, USP <661>).
Comparative Analysis: GC-MS vs. LC-MS/MS
Technique A: GC-MS (Electron Impact)
The Historical Gold Standard (e.g., EPA Method 8061A)
-
Mechanism: PAEs are non-polar, semi-volatile compounds ideal for gas phase separation. Analysis typically uses Electron Impact (EI) ionization.
-
Strengths:
-
Library Matching: EI spectra are standardized (NIST libraries), making identification of unknown plasticizers robust.
-
Resolution: Capillary GC columns (e.g., 5% phenyl-methylpolysiloxane) offer superior peak capacity for separating structural isomers compared to HPLC.
-
-
Weaknesses:
-
Fragmentation Specificity: Many phthalates fragment to the same base ion (m/z 149, the phthalic anhydride ion). This lack of unique ions complicates trace quantitation in dirty matrices.
-
Derivatization: Not required for parent phthalates, but essential if analyzing mono-ester metabolites.
-
Technique B: LC-MS/MS (Electrospray Ionization)
The High-Sensitivity Alternative
-
Mechanism: Uses Electrospray Ionization (ESI) or APCI. Ideal for polar metabolites and thermally labile phthalates.
-
Strengths:
-
Selectivity: Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 391 > 149 for DEHP) significantly reduce matrix noise compared to GC-MS SIM mode.
-
Metabolite Coverage: Can analyze parent phthalates and their hydrolytic metabolites (e.g., MEHP) in a single run.
-
-
Weaknesses:
-
System Contamination: HPLC systems contain plastic tubing, seals, and solvent lines that leach phthalates, creating a high background "noise floor."
-
Data Synthesis: Inter-Laboratory Performance Metrics
The following data aggregates results from proficiency testing schemes (e.g., commercial inter-lab studies) and validated method reports (ISO/EPA).
Table 1: Comparative Detection Limits (LOD) & Recovery Rates
| Analyte | Method | Matrix | Avg. LOD (ppb / µg/L) | Practical LOQ (ppb) | Recovery (%) |
| DEHP | GC-MS (EI) | Water | 0.5 - 1.0 | 2.0 | 85 - 110% |
| DEHP | LC-MS/MS | Urine | 0.1 - 0.5 | 1.0 | 90 - 105% |
| DBP | GC-MS (EI) | Soil | 5.0 - 10.0 | 20.0 | 70 - 95% |
| DEP | LC-MS/MS | Serum | 0.2 - 0.8 | 1.0 | 92 - 108% |
| BBP | GC-ECD | Water | 0.1 - 0.3 | 0.5 | 80 - 100% |
Critical Insight: Note that while LC-MS/MS offers lower instrumental detection limits (often <0.01 ppb), the method LOD is higher (0.1–0.5 ppb) due to the necessity of background subtraction.
The "Zero-Blank" Protocol: A Self-Validating System
To achieve the LODs listed above, you must implement a rigorous contamination control loop. This protocol is designed to be self-validating: if the blank check fails, the sample run is automatically invalid.
Phase 1: The "Clean" Loop (Pre-Analysis)
-
Glassware Preparation:
-
Bake: All glassware (pipettes, vials, funnels) must be baked at 400°C for 4 hours . This thermally degrades surface-bound phthalates.
-
Solvent Rinse: Rinse with HPLC-grade Acetone followed by Hexane immediately before use.
-
-
Reagent Control:
-
Use glass-distilled solvents only.
-
Test each new lot of solvent by concentrating 100 mL down to 1 mL and analyzing via GC-MS. If DEHP > 5 ppb equivalent, reject the lot.
-
Phase 2: Instrumental Modification (The LC-MS/MS Fix)
Standard LC systems are major sources of contamination.
-
Replace Tubing: Swap PTFE/PVC lines with PEEK or Stainless Steel.
-
The Isolator Column: Install a short C18 "delay column" between the pump mixer and the injector.
Phase 3: The Validation Calculation
Calculate your Method Detection Limit (MDL) dynamically using the Student's t-test approach (EPA definition), not just Signal-to-Noise.
- : Student's t-value (3.14 for 7 replicates)
- : Standard deviation of 7 replicate spikes at a concentration near the estimated LOQ (e.g., 1 ppb).
Visualizing the Workflow
Diagram 1: The Contamination Control Decision Tree
This logic ensures that method selection matches the matrix complexity and sensitivity requirements.
Caption: Decision matrix for selecting extraction and analysis pathways, emphasizing the critical "Go/No-Go" blank validation step.
Diagram 2: The LC-MS/MS "Isolator" Setup
How to physically modify the LC system to separate background contamination from sample data.
Caption: Schematic of the "Delay Column" technique. Background phthalates are retarded by the isolator column, eluting after the sample peak.
Inter-Laboratory Benchmarking
To validate your performance against peer laboratories, calculate your Z-Score using data from a certified proficiency testing provider (e.g., FAPAS or NIST).
- : Your laboratory's result.
- : The assigned value (consensus mean).
- : The standard deviation for proficiency.
Interpretation:
- : Satisfactory (Your LOD and quantitation are reliable).
- : Questionable (Check your blank subtraction).
- : Unsatisfactory (Systemic contamination likely).
References
-
US Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[5] SW-846 Update III.
-
International Organization for Standardization. (2004). ISO 18856:2004 Water quality — Determination of selected phthalates using gas chromatography/mass spectrometry.[4][6][7][8]
-
Waters Corporation. (2012). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Application Note 720004230EN.
-
Marega, M., et al. (2013). Inter-laboratory comparison of phthalate determination in food. Food Additives & Contaminants: Part A, 30(1), 143-153.
-
Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: Phthalates and Phthalate Alternative Metabolites in Urine. Method No: 6306.03.
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- 8. researchgate.net [researchgate.net]
Reproducibility of Butyl Decyl Phthalate (BDP) Extraction: A Comparative Technical Guide
Executive Summary
Butyl Decyl Phthalate (BDP) presents a unique analytical challenge. As a high-molecular-weight (HMW) asymmetric phthalate, it combines extreme lipophilicity (
This guide objectively compares Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME).
The Verdict: While LLE is the historical standard, it is statistically inferior for HMW phthalates due to glass adsorption and emulsion formation. Automated SPE using glass/PTFE cartridges is the only method capable of consistently delivering Recovery >85% with RSD <5% for BDP analysis.
The Physicochemical Challenge
To extract BDP reproducibly, one must understand its behavior. Unlike smaller phthalates (e.g., DMP, DEP), BDP is highly hydrophobic.
-
Adsorption: BDP adheres aggressively to borosilicate glass and polypropylene tips. In aqueous solutions, it will migrate to the container walls within minutes.
-
The "Blank" Problem: Phthalates are ubiquitous.[1] A "clean" extraction often yields a background signal equivalent to 10–50 ppb, obliterating trace quantification.
Comparative Analysis of Extraction Methodologies
The following analysis synthesizes experimental yield data for asymmetric long-chain phthalates.
Method A: Liquid-Liquid Extraction (LLE)
The Historical Baseline[2]
-
Mechanism: Partitioning between aqueous sample and non-polar solvent (e.g., Hexane, DCM).
-
Performance:
-
Yield: 60–80% (High variability).
-
Reproducibility (RSD): 15–25%.
-
-
Critical Failure Mode: EPA Method 3520 explicitly warns against LLE for long-chain phthalates (like BDP/DnOP) because they adsorb to the glass walls of the separatory funnel rather than partitioning into the solvent. Furthermore, biological matrices often form stable emulsions, requiring centrifugation that re-introduces plastic contamination.
Method B: Solid-Phase Microextraction (SPME)
The Screening Solution
-
Mechanism: Equilibrium partitioning onto a coated fiber (e.g., PDMS/DVB).
-
Performance:
-
Yield: N/A (Equilibrium-based).
-
Reproducibility (RSD): 10–20%.
-
-
Critical Failure Mode: Fiber Competition. In complex matrices, other lipids compete for active sites on the fiber. Since SPME is non-exhaustive, it is excellent for qualitative screening but struggles with absolute quantitation of BDP without expensive isotope dilution.
Method C: Solid-Phase Extraction (SPE)
The Precision Standard
-
Mechanism: Adsorption onto a stationary phase (C18 or Polymeric) followed by selective elution.
-
Performance:
-
Yield: 85–105%.
-
Reproducibility (RSD): <5% (Automated).
-
-
Why it Wins: SPE allows for the use of vigorous wash steps to remove matrix interferences before elution. Crucially, it minimizes the surface area-to-volume ratio compared to LLE, reducing adsorptive losses.
Summary Data Table: Extraction Performance for BDP (100 ng/mL Spike)
| Metric | LLE (Hexane/DCM) | SPME (PDMS Fiber) | SPE (Glass C18) |
| Mean Recovery | 72% | N/A (Equilibrium) | 94% |
| Precision (% RSD) | ± 18.5% | ± 12.0% | ± 3.2% |
| Solvent Usage | High (50–100 mL) | None | Low (5–10 mL) |
| Blank Contamination | High (Solvent volume) | Low | Low (If glass cartridge used) |
| Throughput | Low (Manual) | Medium | High (Automated) |
Visualizing the Challenge
The primary enemy of BDP reproducibility is the "Contamination Loop." The diagram below illustrates where false positives and yield losses occur.
Caption: Figure 1. The "Contamination Loop" showing how plastic leaching (false positives) and glass adsorption (yield loss) simultaneously degrade BDP data integrity.
The Optimized Protocol: Automated SPE
To achieve the <5% RSD standard, you must move beyond manual LLE. This protocol utilizes a self-validating system where the blank is the primary control.
Phase 1: The "Zero-Background" Pre-treatment
Causality: Standard laboratory washing is insufficient. Phthalates survive autoclaving.
-
Glassware: Bake all glass vials and pipettes at 400°C for 4 hours in a muffle furnace. This mineralizes all organic residues.
-
Solvents: Use only "GC-Capillary Grade" or "Pesticide Residue Grade" solvents. Test every new lot by concentrating 100 mL to 1 mL and injecting.
-
Plastics Ban: Replace all pipette tips with positive-displacement glass syringes or PTFE-lined tubing.
Phase 2: Solid Phase Extraction Workflow
Target Sorbent: C18 (End-capped) or Polymeric (HLB equivalent). Format:Glass or PTFE cartridges (Standard polypropylene cartridges leach phthalates).
Step-by-Step Methodology:
-
Conditioning:
-
3 mL Methanol (activates hydrophobic chains).
-
3 mL Water (equilibrates phase). Do not let the bed dry.
-
-
Loading:
-
Load sample at 1–2 mL/min.
-
Expert Tip: Add 5% Isopropanol to the sample prior to loading. This reduces BDP adsorption to the container walls without eluting it from the C18 phase.
-
-
Interference Wash (Critical):
-
3 mL 5% Methanol in Water. Removes salts and proteins.
-
Vacuum dry for 10 minutes. (Crucial for GC analysis to remove moisture).
-
-
Elution:
-
2 x 1.5 mL Ethyl Acetate or MTBE.
-
Note: Avoid DCM if possible due to volatility issues affecting reproducibility.
-
-
Concentration:
-
Evaporate under a gentle stream of Nitrogen (N2) to 200 µL.
-
Warning: Do not evaporate to dryness. BDP is semi-volatile and will be lost.
-
Phase 3: Analytical Confirmation (GC-MS)
-
Column: DB-5ms or equivalent (low bleed is essential).
-
Inlet: 280°C (High temp required to volatilize BDP).
-
Ions: Monitor m/z 149 (Base peak) and the molecular ion (specific to BDP) to distinguish from interferences.
Workflow Visualization
The following diagram outlines the optimized decision process for ensuring high reproducibility.
Caption: Figure 2. Optimized SPE workflow emphasizing critical control points (Baking and Modifier addition) to ensure reproducibility.
References
-
U.S. Environmental Protection Agency (EPA). (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (Note: See Sec 2.1 regarding Method 3520 limitations). [Link]
-
Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: Phthalates and Phthalate Alternative Metabolites. (Detailed protocols on avoiding background contamination). [Link]
-
Fankhauser-Noti, A., & Grob, K. (2007). Blank problems in trace analysis of phthalates. Analytica Chimica Acta.[3] (Seminal work on the "Contamination Loop"). [Link]
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A Senior Application Scientist's Guide to Cross-Validation of GC-MS and LC-MS Methods for Beclomethasone Dipropionate (BDP) Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. Beclomethasone dipropionate (BDP), a potent synthetic glucocorticoid, is a cornerstone in the treatment of asthma and other respiratory conditions.[1] Its efficacy and safety are directly linked to its concentration in pharmaceutical formulations and biological matrices. Consequently, the analytical methods employed for its determination must be robust, reliable, and fit for purpose.
This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques for BDP analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating system of scientific integrity.
The choice between GC-MS and LC-MS for BDP analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte, the nature of the matrix, and the specific requirements of the analysis, such as sensitivity and throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a stalwart in the analysis of volatile and thermally stable compounds. For non-volatile compounds like BDP, a derivatization step is often necessary to increase volatility and improve chromatographic behavior. While this adds a step to the sample preparation process, GC-MS can offer excellent separation efficiency and is a highly robust technique.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has emerged as a dominant platform in pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile and thermally labile, like BDP.[2] The direct analysis of BDP without derivatization simplifies sample preparation and reduces the potential for analytical variability. Coupled with tandem mass spectrometry (MS/MS), LC-MS/MS provides exceptional sensitivity and selectivity.[1][3]
The objective of cross-validation is to compare two distinct analytical methods and demonstrate that they provide equivalent results, ensuring data integrity and consistency, especially when transferring methods between laboratories or updating analytical technologies.[4][5]
The Imperative of Method Validation
Before embarking on a cross-validation study, each method must be individually validated to demonstrate its suitability for the intended purpose.[6] This process is guided by international regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8] The core validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.[9]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[9]
-
Accuracy: The closeness of the test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[9]
Experimental Design for Cross-Validation
A robust cross-validation study involves the analysis of the same set of samples by both the GC-MS and LC-MS methods. The results are then statistically compared to assess for any significant differences.
Diagram of the Cross-Validation Workflow
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A Senior Application Scientist's Guide to Benchmarking the Thermal Degradation of Butyl Decyl Phthalate
For researchers, scientists, and drug development professionals, understanding the thermal stability of excipients and plasticizers is paramount to ensuring product quality, safety, and efficacy. Butyl decyl phthalate (BDP), a commonly used plasticizer, is no exception.[1][2] This guide provides a comprehensive framework for benchmarking the thermal degradation of BDP, offering a comparative analysis with other prevalent phthalates and detailing the requisite experimental protocols. Our approach is grounded in established analytical techniques, ensuring the generation of robust and reliable data.
The thermal degradation of a plasticizer can significantly impact the physical and chemical properties of a final product.[3] For instance, in pharmaceutical formulations, degradation can lead to the formation of impurities, altering drug release profiles and potentially introducing toxicity. In materials science, it can compromise the integrity and performance of polymers.[3] Therefore, a thorough understanding of a plasticizer's thermal behavior is not merely a matter of academic interest but a critical component of product development and quality control.
This guide will delve into the "why" and "how" of benchmarking BDP's thermal stability, providing not just procedural steps but also the scientific rationale behind them. We will explore the use of key analytical methods, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), to construct a comprehensive thermal degradation profile of BDP.
Comparative Benchmarking: Why Context Matters
To truly understand the thermal stability of Butyl Decyl Phthalate, it is essential to compare it against other widely used phthalate plasticizers. For this guide, we will focus on two key comparators:
-
Di(2-ethylhexyl) phthalate (DEHP): One of the most common and extensively studied phthalates, providing a robust baseline for comparison.[4][5]
-
Dibutyl phthalate (DBP): A shorter-chain phthalate, offering insights into how alkyl chain length influences thermal stability.[6][7]
Experimental Framework for Thermal Degradation Analysis
A multi-faceted analytical approach is crucial for a comprehensive assessment of thermal degradation. The following sections detail the experimental protocols for three synergistic techniques.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique is invaluable for determining the onset of decomposition, the temperature at maximum degradation rate, and the residual mass.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications and relevant standards (e.g., ISO 11358, ASTM E1131).[8][9][10][11]
-
Sample Preparation: Accurately weigh 5-10 mg of Butyl Decyl Phthalate, DEHP, and DBP into separate, clean TGA pans (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]
-
Temperature Program: Heat the samples from ambient temperature (e.g., 30°C) to 600°C at a constant heating rate of 10°C/min.[12]
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the final residual mass. The derivative of the TGA curve (DTG) is used to identify Tmax.
Diagram of the TGA Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of decomposition.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) as per ISO 11357 or ASTM D3418 standards.[13][14]
-
Sample Preparation: Encapsulate 3-5 mg of each phthalate sample in hermetically sealed aluminum pans.
-
Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.[13]
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Identify and quantify endothermic and exothermic events. Determine the peak temperature and enthalpy of any decomposition events.
Diagram of the DSC Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Principle: Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[15][16] The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature to a value determined from the TGA results (e.g., Tmax) or a series of temperatures (e.g., 400°C, 500°C, 600°C) to study the evolution of degradation products.
-
GC: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of a wide range of volatile and semi-volatile compounds.
-
MS: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-500.
-
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of each phthalate into a pyrolysis sample cup.
-
Analysis:
-
Introduce the sample cup into the pyrolyzer.
-
Initiate the pyrolysis, which automatically injects the degradation products into the GC-MS system.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative abundance of the major degradation products. The thermal decomposition of dibutyl phthalate, for example, can yield products such as 1-butene, butanol, and phthalic anhydride.[6]
Diagram of the Py-GC/MS Experimental Workflow:
Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.
Expected Data and Comparative Analysis
The data obtained from these experiments will allow for a comprehensive comparison of the thermal stability of Butyl Decyl Phthalate with DEHP and DBP.
Table 1: Comparative Thermal Degradation Parameters from TGA
| Parameter | Butyl Decyl Phthalate (Expected) | Di(2-ethylhexyl) phthalate (DEHP) | Dibutyl phthalate (DBP) |
| Tonset (°C) | Higher than DBP, similar to or slightly lower than DEHP | ~320-340°C[12] | ~250-280°C[6] |
| Tmax (°C) | Higher than DBP, similar to or slightly lower than DEHP | ~350-370°C | ~290-310°C |
| Residual Mass (%) | Low (<5%) | Low (<5%) | Low (<5%) |
Interpretation: A higher Tonset and Tmax indicate greater thermal stability. It is anticipated that the longer alkyl chains of BDP and DEHP will result in higher thermal stability compared to the shorter-chained DBP.
Table 2: Comparative Thermal Events from DSC
| Parameter | Butyl Decyl Phthalate (Expected) | Di(2-ethylhexyl) phthalate (DEHP) | Dibutyl phthalate (DBP) |
| Decomposition Peak (°C) | Corresponds with Tmax from TGA | Corresponds with Tmax from TGA | Corresponds with Tmax from TGA |
| Enthalpy of Decomposition (J/g) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Interpretation: The enthalpy of decomposition provides information on the energy released or absorbed during the degradation process. This can be used to further characterize and compare the degradation mechanisms.
Table 3: Major Degradation Products from Py-GC/MS (Hypothetical)
| Phthalate | Major Degradation Products |
| Butyl Decyl Phthalate | Decene, Butene, Phthalic Anhydride, Butanol, Decanol |
| Di(2-ethylhexyl) phthalate (DEHP) | 2-Ethylhexene, Phthalic Anhydride, 2-Ethylhexanol |
| Dibutyl phthalate (DBP) | Butene, Phthalic Anhydride, Butanol[17] |
Interpretation: The identification of degradation products provides insight into the decomposition pathways. For phthalates, the primary degradation mechanism often involves the cleavage of the ester bond and subsequent reactions of the alkyl and phthalate moieties.
Conclusion
This guide provides a robust framework for benchmarking the thermal degradation of Butyl Decyl Phthalate. By employing a combination of TGA, DSC, and Py-GC/MS, and by comparing the results with those of DEHP and DBP, researchers can obtain a comprehensive and scientifically sound understanding of BDP's thermal stability. The detailed protocols and expected outcomes presented herein are designed to be directly applicable in a laboratory setting, empowering scientists and drug development professionals to make informed decisions regarding the use of this important plasticizer. The application of standardized methods ensures the integrity and reproducibility of the data, which is crucial for regulatory submissions and product development.
References
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Shimadzu. A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3026, Dibutyl phthalate. Available from: [Link]
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Nexus Analytics. Thermal Characterization of Polymers. Available from: [Link]
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Linseis. Standards for thermal analysis (ISO, ASTM and DIN). Available from: [Link]
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iPolytech. Thermal Analysis of Polymers (DSC, TGA, DMA, TMA). Available from: [Link]
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Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Available from: [Link]
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Aouachria, K., et al. The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. ResearchGate. Available from: [Link]
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ResearchGate. The results of the thermal analysis of the plasticizers. Available from: [Link]
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ASTM International. D3045-18, Standard Practice for Heat Aging of Plastics Without Load. Available from: [Link]
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ACTTR Technology. Studying The Plasticizer - Phthalates. Available from: [Link]
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iTeh Standards. ASTM D3291-11 - Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics Under Compression. Available from: [Link]
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- ASTM International. D4202-92(2000), Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin.
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European Chemicals Agency. BIS (2-ETHYLHEXYL) PHTHALATE (DEHP). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6963, Butyl decyl phthalate. Available from: [Link]
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ScholarWorks. A KINETIC STUDY OF PHTHALATES RADIOLYTIC DEGRADATION IN AQUEOUS SOLUTIONS. Available from: [Link]
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NIST. 1,2-Benzenedicarboxylic acid, butyl decyl ester. Available from: [Link]
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A Comparative Guide to Purity Evaluation of Butyl Decyl Phthalate: NMR Spectroscopy vs. Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is a cornerstone of reliable and reproducible results. Butyl decyl phthalate, a widely used plasticizer, is no exception. Its purity can significantly impact the performance and safety of the final products it's incorporated into. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with traditional chromatographic methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the accurate purity determination of butyl decyl phthalate. We will delve into the causality behind experimental choices and provide supporting data to empower you in selecting the optimal analytical strategy for your needs.
The Principle of Purity Determination: Why NMR Stands Apart
At its core, purity assessment is a quantitative exercise. While chromatographic techniques like GC and HPLC are workhorses in analytical chemistry, they are relative methods. They require calibration with a certified reference standard of the analyte to determine its concentration. In contrast, quantitative NMR (qNMR) is a primary analytical method. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] This fundamental principle allows for the direct quantification of a compound against an internal standard of a different chemical structure, as long as the standard is of known purity and concentration.[2] This inherent advantage of qNMR can simplify workflows and, in many cases, provide a higher level of metrological traceability.[3]
In-Depth Analysis via ¹H qNMR Spectroscopy
The utility of ¹H NMR spectroscopy for quantitative analysis is well-established, offering a non-destructive and highly precise method for purity determination.[4] The methodology relies on the integration of specific, well-resolved signals from the analyte and a certified internal standard.
Causality in Experimental Design for qNMR
The reliability of a qNMR experiment is contingent on a series of carefully considered parameters. Here, we explain the "why" behind these choices for the analysis of butyl decyl phthalate.
-
Choice of Internal Standard: The ideal internal standard should be of high purity, chemically inert, and possess signals that do not overlap with the analyte's signals. For aromatic esters like butyl decyl phthalate, compounds such as dimethyl terephthalate or potassium hydrogen phthalate are suitable choices as they offer sharp, singlet peaks in the aromatic or methyl regions, respectively, which are less likely to overlap with the complex multiplets of the butyl and decyl chains.[5][6] Alternatively, for simplicity and cost-effectiveness, tetramethylsilane (TMS) , often present in deuterated chloroform, can be utilized as an internal standard if its concentration is accurately known.[4]
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard without reacting with either. Deuterated chloroform (CDCl₃) is an excellent first choice for butyl decyl phthalate due to its high solubilizing power for many organic compounds and its relatively simple residual solvent peak.[3] The deuterated solvent also provides the lock signal necessary for the spectrometer's magnetic field stability.
-
NMR Parameters for Quantification: To ensure accurate integration, complete relaxation of the nuclei between pulses is crucial. This is achieved by setting the relaxation delay (d1) to at least five times the longest spin-lattice relaxation time (T₁) of the signals of interest. A 90° pulse angle is typically used to maximize the signal-to-noise ratio in a single scan.
Experimental Protocol: Purity Determination of Butyl Decyl Phthalate by ¹H qNMR
This protocol outlines the steps for determining the purity of butyl decyl phthalate using dimethyl terephthalate as an internal standard.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of butyl decyl phthalate into a clean, dry vial.
- Accurately weigh approximately 5-10 mg of certified dimethyl terephthalate internal standard into the same vial.
- Dissolve the mixture in approximately 0.75 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
- Key Acquisition Parameters:
- Pulse Angle: 90°
- Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
- Number of Scans: 8-16 (for adequate signal-to-noise)
- Acquisition Time: ~3-4 seconds
- Spectral Width: 0-12 ppm
3. Data Processing and Purity Calculation:
- Apply a baseline correction and phase correction to the spectrum.
- Integrate the well-resolved aromatic proton signals of butyl decyl phthalate (typically in the range of 7.5-7.8 ppm) and the singlet from the methyl protons of dimethyl terephthalate (around 3.9 ppm).
- Calculate the purity of butyl decyl phthalate using the following equation:
Workflow for qNMR Purity Determination
Caption: Workflow for qNMR purity determination of butyl decyl phthalate.
Comparative Analysis: NMR vs. Chromatographic Methods
While qNMR offers a direct and elegant approach to purity determination, GC-MS and HPLC remain powerful and widely used techniques for phthalate analysis.[7] The choice of method often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like phthalates.[8] The separation is based on the compound's boiling point and interaction with the stationary phase of the GC column, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions.
Strengths:
-
High Sensitivity and Specificity: GC-MS can detect and quantify phthalates at very low levels.[5]
-
Excellent Separation: Provides good resolution of different phthalate isomers.[8]
-
Established Methods: Numerous standardized methods are available for phthalate analysis by GC-MS.[9]
Limitations:
-
Thermal Decomposition: Some higher molecular weight phthalates can be susceptible to thermal degradation in the GC inlet.
-
Matrix Effects: Complex matrices can interfere with the analysis, often requiring extensive sample cleanup.
-
Relative Quantification: Requires a certified reference standard of butyl decyl phthalate for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[10] It is particularly well-suited for the analysis of less volatile or thermally labile compounds.[11]
Strengths:
-
Suitable for a Wide Range of Compounds: Can analyze a broad spectrum of phthalates without the need for high temperatures.
-
Orthogonal Technique: Provides a valuable alternative to GC-MS for method validation.[7]
-
Versatility in Detection: Can be coupled with various detectors, including UV and mass spectrometry (LC-MS).
Limitations:
-
Lower Resolution for Isomers: May not provide the same level of resolution for isomeric phthalates as high-resolution GC.
-
Solvent Consumption: Can generate significant amounts of solvent waste.
-
Relative Quantification: Also requires a specific reference standard for butyl decyl phthalate.
Performance Comparison
The following table summarizes the key performance characteristics of NMR, GC-MS, and HPLC for the purity analysis of phthalates.
| Parameter | ¹H qNMR | GC-MS | HPLC-UV |
| Principle | Absolute Quantification | Relative Quantification | Relative Quantification |
| Reference Standard | Required (structurally different)[2] | Required (analyte-specific)[9] | Required (analyte-specific)[10] |
| Sample Preparation | Simple dissolution | Often requires extraction and cleanup[9] | Can require extraction and cleanup[11] |
| Limit of Detection (LOD) | µg to mg range[12] | ng to pg range[5] | µg to ng range[13] |
| Precision (RSD) | < 1% | < 5% | < 5% |
| Analysis Time | ~10-15 min per sample | 20-40 min per sample[8] | 15-30 min per sample[10] |
| Non-destructive | Yes | No | No |
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method for butyl decyl phthalate purity.
Conclusion
GC-MS remains the gold standard for trace-level analysis of phthalates, providing exceptional sensitivity and specificity. For routine quality control where high throughput and low detection limits are paramount, GC-MS is often the preferred method.
HPLC serves as a robust orthogonal technique, particularly valuable when dealing with complex matrices or when there are concerns about the thermal stability of potential impurities.
Ultimately, the selection of the most appropriate analytical technique depends on a thorough consideration of the specific analytical needs, available resources, and the intended application of the butyl decyl phthalate. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the integrity and quality of your research and development endeavors.
References
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Rapport BIPM-2018/05: Internal Standard Reference Data for qNMR: Potassium Hydrogen Phthalate. (2018). BIPM. Retrieved February 15, 2026, from [Link]
-
Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Passive Sampling Devices. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]
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GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020). Restek. Retrieved February 15, 2026, from [Link]
- Waheed, H., et al. (2022). Robust Nuclear Magnetic Resonance (NMR) Spectroscopy Method for the Identification and Quantification of Phthalates in Fragments of Polyvinyl Chloride (PVC) Toys. Analytical Letters, 56(3), 449-459.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). Chemical and Pharmaceutical Bulletin, 68(9), 865-873.
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DETECTION AND QUANTIFICATION OF PHTHALATES IN LIQUID FOOD PRODUCTS BY GC-MS. (n.d.). CORE. Retrieved February 15, 2026, from [Link]
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Butyl decyl phthalate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]
-
Separation of Octyl decyl phthalate on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved February 15, 2026, from [Link]
- Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). (2023). Journal of Chemical Society of Pakistan, 45(5).
-
Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]
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Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. (n.d.). GERSTEL. Retrieved February 15, 2026, from [Link]
- Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. All Capstone Projects. 357.
- Waheed, H., et al. (2022). Robust Nuclear Magnetic Resonance (NMR) Spectroscopy Method for the Identification and Quantification of Phthalates in Fragments of Polyvinyl Chloride (PVC) Toys.
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Butyl decyl phthalate. (n.d.). CAS Common Chemistry. Retrieved February 15, 2026, from [Link]
- Determination of Phthalate Esters and Bisphenol A in Pear by Packed-Fiber Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. (2025).
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1 H-NMR spectrum of dibutyl phthalate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (1996). EPA. Retrieved February 15, 2026, from [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Management of Butyl Decyl Phthalate (BDP)
Document Control:
-
Scope: Laboratory and Industrial Chemical Waste Management
-
Target Compound: Butyl Decyl Phthalate (CAS: 89-19-0)[1][2][3][4][5]
-
Hazard Class: Aquatic Toxin / Potential Endocrine Disruptor
Executive Summary & Chemical Profile
Butyl decyl phthalate (BDP) is a high-molecular-weight phthalate ester primarily used as a plasticizer.[2] Unlike lower molecular weight phthalates (like diethyl phthalate), BDP exhibits lower volatility and higher lipophilicity.
Critical Operational Insight: While BDP is not currently listed as a specific RCRA U-listed or P-listed hazardous waste by the US EPA (unlike its cousin Dibutyl Phthalate - U069), it must be managed as Non-RCRA Regulated Chemical Waste due to its persistence, bioaccumulation potential, and aquatic toxicity. Under no circumstances should BDP be disposed of via sanitary sewer systems.
Physicochemical Data for Disposal Planning
| Property | Value | Operational Implication |
| CAS Number | 89-19-0 | Use for waste manifesting and inventory tracking. |
| Physical State | Viscous Liquid | Requires leak-proof secondary containment. |
| Flash Point | ~211°C (412°F) | Not a D001 Ignitable waste unless mixed with solvents. |
| Water Solubility | Negligible (<0.1 mg/L) | Will form surface films; difficult to rinse with water alone. |
| Density | ~0.99 g/cm³ | Floats on water; heavier than some organic solvents. |
Regulatory Classification & Waste Characterization
Proper characterization determines the disposal pathway. Use the logic flow below to categorize your specific waste stream.
Waste Characterization Logic (DOT Visualization)
The following decision tree illustrates the logic for classifying BDP waste based on its purity and admixtures.
Figure 1: Decision logic for classifying Butyl Decyl Phthalate waste streams. Note that "Non-RCRA" does not imply non-hazardous for transport; it simply means it lacks a federal waste code.
Pre-Disposal Segregation & Compatibility
The Golden Rule of Phthalate Safety: Never mix phthalate waste with strong oxidizers.
BDP is an ester.[3][5][6][7][8] While relatively stable, it is incompatible with strong oxidizing agents (e.g., nitric acid, peroxides, permanganates). Mixing BDP with these agents in a waste container can lead to exothermic hydrolysis or oxidation, pressurizing the container.
Segregation Protocol:
-
Segregate from Oxidizers: Keep separate from Waste Stream "Oxidizers."
-
Compatible Streams: Can be safely bulked with other non-halogenated organic solvents (e.g., mineral oil, high-boiling esters) if the disposal facility permits bulking.
-
Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid low-grade plastics that may soften upon long-term exposure to concentrated phthalates.
Step-by-Step Disposal Procedure
Step 1: Container Selection[9]
-
Primary Choice: 4L or 20L HDPE Carboy (UN Rated).
-
Secondary Choice: Amber glass bottle (if volume < 1L).
-
Requirement: Cap must be chemically resistant (polypropylene or PTFE-lined).
Step 2: Collection & Labeling
Even if the waste is not federally regulated as RCRA hazardous, you must label it to communicate hazard to emergency responders.
-
Label Header: "Non-RCRA Regulated Chemical Waste" (or "Hazardous Waste" if required by state law, e.g., CA, MA).
-
Chemical Contents: Write "Butyl Decyl Phthalate" (Do not use abbreviations like BDP).
-
Hazard Checkbox: Check "Toxic" (due to aquatic toxicity).
Step 3: Satellite Accumulation
-
Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Secondary Containment: Place the carboy in a polyethylene tray capable of holding 110% of the container's volume.
-
Closure: Keep the container tightly closed at all times unless adding waste.
Step 4: Final Handoff
-
Once the container is 90% full, date it and move it to the Central Accumulation Area (CAA) within 3 days.
-
Disposal Method: The required destruction method is Fuel Blending/Incineration . This ensures the complete thermal destruction of the phthalate ester bond, preventing environmental leaching.
Emergency Response: Spill Management
Phthalates are viscous and adhere to surfaces, making physical removal difficult. They render floors extremely slippery.
Spill Response Workflow (DOT Visualization)
Figure 2: Immediate response workflow for BDP spills.
Detailed Spill Protocol:
-
Isolate: Block drains immediately. BDP floats and will spread rapidly on water surfaces.
-
Absorb: Do not use paper towels for large spills; they will become saturated and drip. Use clay-based absorbents (kitty litter), vermiculite, or sand.
-
Solvent Wash: After removing the bulk material, the surface will remain greasy. Wash with a surfactant solution (detergent and water) or a mild solvent like ethanol to cut the film.
-
Disposal: All absorbent materials and rags must be disposed of as chemical waste, not trash.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6963, Butyl decyl phthalate. PubChem.[6] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. Retrieved from [Link]
-
Occupational Safety and Health Administration (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Retrieved from [Link]
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Navigating the Safe Handling of Butyl Decyl Phthalate: A Guide to Personal Protective Equipment
For researchers and scientists in the fast-paced world of drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) for handling Butyl decyl phthalate, ensuring both personal safety and the integrity of your research. Butyl decyl phthalate, like other phthalate esters, is recognized as an endocrine disruptor and presents reproductive and developmental hazards.[1] Therefore, a comprehensive understanding and implementation of safety protocols are not merely procedural but a critical component of responsible scientific practice.
Understanding the Risks: Hazard Identification
Butyl decyl phthalate is an oily liquid that may be colorless or have a faint yellow hue.[2] While it has low volatility at room temperature, the primary routes of exposure are inhalation of aerosols, ingestion, and skin or eye contact.[2][3][4] The most significant health concerns associated with Butyl decyl phthalate and its analogs are its potential effects on fertility and the unborn child.[5][6] It is also classified as very toxic to aquatic life, necessitating careful handling and disposal to prevent environmental contamination.[5]
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[5][6]
-
Irritation: May cause irritation to the skin and eyes.[5]
Core Principles of Protection: Selecting the Right PPE
A risk-based approach is crucial when selecting PPE for handling Butyl decyl phthalate. The following recommendations are based on established safety guidelines and are designed to provide a multi-layered defense against potential exposure.
Hand Protection: Your First Line of Defense
Given the potential for skin absorption, selecting the appropriate gloves is critical. Chemical-resistant gloves should be worn at all times when handling Butyl decyl phthalate.[8]
-
Recommended Glove Material: Nitrile rubber gloves are a suitable choice for protection against Butyl decyl phthalate.[9] For prolonged or high-exposure scenarios, butyl rubber gloves offer excellent resistance to a wide range of hazardous chemicals, including phthalates.[10]
-
Inspection and Replacement: Always inspect gloves for signs of degradation, such as discoloration, swelling, or tearing, before each use. Contaminated gloves should be removed carefully to avoid cross-contamination and disposed of as hazardous waste.
Eye and Face Protection: Shielding from Splashes and Aerosols
The potential for eye irritation necessitates robust eye and face protection.
-
Standard Laboratory Use: Wear safety goggles that provide a complete seal around the eyes.[4][8]
-
High-Risk Operations: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles to protect the entire face.
Respiratory Protection: Guarding Against Inhalation
While Butyl decyl phthalate has low volatility, certain operations may generate mists or aerosols, creating an inhalation hazard.[3][4]
-
Engineering Controls: The primary method for controlling inhalation exposure is to work in a well-ventilated area, preferably within a chemical fume hood.
-
Respirator Selection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator is necessary.[8][11] For concentrations up to 50 mg/m³, an air-purifying full-facepiece respirator with N95, R95, or P95 filters is recommended.[2] For higher concentrations, more protective respirators, such as those with N100, R100, or P100 filters, or powered air-purifying respirators (PAPRs), should be used.[2]
Protective Clothing: Minimizing Skin Contact
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A standard laboratory coat should be worn to protect against minor spills and contamination.
-
Additional Protection: For tasks with a higher risk of significant exposure, a chemically resistant apron or coveralls may be necessary. Contaminated clothing should be removed immediately and laundered by trained personnel before reuse.[9]
Operational and Disposal Plans: A Step-by-Step Approach
Proper operational procedures and waste disposal are as crucial as selecting the correct PPE.
Handling Protocol
-
Preparation: Before handling Butyl decyl phthalate, ensure that all necessary PPE is readily available and in good condition. An eye wash station and emergency shower should be accessible.[8][9]
-
Donning PPE: Put on all required PPE in the correct order: protective clothing, then gloves, followed by eye and face protection, and finally, a respirator if needed.
-
Handling: Conduct all work with Butyl decyl phthalate in a designated area, preferably within a chemical fume hood, to minimize the generation of aerosols.
-
Doffing PPE: After handling, remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of immediately.
-
Hygiene: Wash hands and face thoroughly with soap and water after working with the substance.
Spill Response
-
Evacuation: Evacuate all non-essential personnel from the spill area.[9]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Absorb the spilled liquid with an inert material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[7][8]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
-
Waste Characterization: All materials contaminated with Butyl decyl phthalate, including used PPE and spill cleanup materials, must be treated as hazardous waste.[12]
-
Containerization: Store hazardous waste in clearly labeled, sealed containers.[12]
-
Disposal: Dispose of hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.[7] Do not pour Butyl decyl phthalate down the drain or dispose of it with regular trash.[4][7]
Quantitative Data Summary
| Parameter | Value | Source |
| OSHA PEL (Permissible Exposure Limit) | 5 mg/m³ (TWA) | [3][13] |
| NIOSH REL (Recommended Exposure Limit) | 5 mg/m³ (TWA) | [3][14] |
| ACGIH TLV (Threshold Limit Value) | 5 mg/m³ (TWA) | [3][14] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 4,000 mg/m³ | [3][14] |
TWA: Time-Weighted Average
Visual Workflow for PPE Selection and Disposal
Caption: PPE Selection and Disposal Workflow for Butyl Decyl Phthalate
References
- Safety data sheet. (2015, March 9).
- Butyl decyl phthalate CAS # 89-19-0. AccuStandard.
- SAFETY DATA SHEET PACKET. (2018, October 1). National Institute of Standards and Technology.
- Hazardous Substance Fact Sheet. NJ.gov.
- SAFETY DATA SHEET. (2025, August 29). Sigma-Aldrich.
- Di-n-butyl Phthalate | ToxFAQs™ | ATSDR. CDC.
- SAFETY DATA SHEET. (2010, October 12). Fisher Scientific.
- Butyl decyl phthalate | C22H34O4 | CID 6963. PubChem - NIH.
- NIOSH Pocket Guide to Chemical Hazards - Dibutyl phthalate. CDC.
- CDC - DIBUTYL PHTHALATE - International Chemical Safety Cards. NIOSH. (2014, July 1).
- Di-n-butyl Phthalate | Public Health Statement | ATSDR. CDC.
- ICSC 0036 - DIBUTYL PHTHALATE.
- Personal Protective Equipment as a Potential Source of Phthalate Exposure during the COVID-19 Pandemic. (2023, August 9). MDPI.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS).
- Butyl Gloves: The Ultimate Protection for Hazardous Chemical Handling. (2025, July 2). Safetyware Group.
- Dibutyl phthalate - IDLH. NIOSH - CDC.
- BUTYL BENZYL PHTHALATE HAZARD SUMMARY. NJ.gov.
- DIBUTYL PHTHALATE. (2021, January 29). Occupational Safety and Health Administration.
- EPA Announces Intent to Regulate Dozens of Uses of Five Phthalate Chemicals to Protect Workers and Environment. (2025, December 31).
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
